Advanced Scaffold Engineering: Chemical Structure, Properties, and Applications of 4-Amino-3-(3-hydroxypropoxy)benzoic Acid
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In modern medicinal chemistry, the demand for highly fu...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In modern medicinal chemistry, the demand for highly functionalized, predictable building blocks has surged, particularly with the advent of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). 4-Amino-3-(3-hydroxypropoxy)benzoic acid is a highly versatile, tri-functional aromatic scaffold. Featuring a carboxylic acid, a primary aniline, and a primary aliphatic alcohol, this molecule offers orthogonal reactivity that makes it an ideal bridging linker and core pharmacophore.
This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic methodology, and explores its applications in advanced targeted therapeutics. The protocols herein are designed to ensure high chemoselectivity and yield, grounded in established structure-activity relationship (SAR) principles [1].
Structural Analysis & Physicochemical Profiling
The structural uniqueness of 4-Amino-3-(3-hydroxypropoxy)benzoic acid lies in its electronic distribution. The electron-donating amino group (-NH2) at the para position and the alkoxy group at the meta position significantly enrich the electron density of the aromatic ring, while the electron-withdrawing carboxylic acid (-COOH) at the ipso position creates a strong push-pull dipole moment.
Quantitative Physicochemical Data
Understanding these parameters is critical for predicting solubility, membrane permeability, and binding affinity in rational drug design. The data below is synthesized from predictive models and baseline extrapolations of its direct structural analog, 4-Amino-3-hydroxybenzoic acid [2].
Property
Value / Description
Clinical/Synthetic Relevance
IUPAC Name
4-Amino-3-(3-hydroxypropoxy)benzoic acid
Standard nomenclature for regulatory filing.
Molecular Formula
C10H13NO5
Defines mass and isotopic distribution.
Molecular Weight
227.21 g/mol
Optimal low-MW fragment for lead generation.
Hydrogen Bond Donors
3 (-NH2, -OH, -COOH)
High aqueous solubility; strong target interaction.
Hydrogen Bond Acceptors
5 (O, N atoms)
Enhances kinase hinge-binding potential [3].
Rotatable Bonds
5
Flexible propoxy chain ideal for linker applications.
Predicted logP
~0.8 - 1.2
Excellent hydrophilicity, suitable for oral bioavailability.
pKa (Carboxylic Acid)
~4.2
Exists as a carboxylate anion at physiological pH (7.4).
pKa (Aniline)
~3.5
Remains unprotonated at physiological pH.
Causality of Properties
The 3-hydroxypropoxy chain acts as a flexible spacer. Unlike rigid alkyne or aryl linkers, this sp3-hybridized chain reduces the overall planarity of the molecule, which is a proven strategy to improve aqueous solubility and reduce aggregation in aqueous assay buffers. The terminal hydroxyl group provides a highly nucleophilic site for further functionalization (e.g., phosphorylation, pegylation, or attachment to E3 ligase ligands).
Synthetic Methodologies & Workflow
Synthesizing tri-functional molecules requires strict attention to chemoselectivity. If one were to attempt direct alkylation of 4-amino-3-hydroxybenzoic acid, the primary amine and the carboxylic acid would fiercely compete with the phenolic hydroxyl group.
To circumvent this, we employ a retrosynthetic strategy starting from 4-nitro-3-hydroxybenzoic acid. The nitro group serves as a masked amine, preventing N-alkylation, while transient esterification of the carboxylic acid prevents unwanted ester formation during the etherification step.
The following protocol is designed as a self-validating system. Every critical transformation is followed by an In-Process Control (IPC) to ensure the reaction has proceeded correctly before advancing, minimizing the waste of reagents and time.
Objective: Mask the highly acidic -COOH group to prevent competitive alkylation.
Dissolve 4-nitro-3-hydroxybenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M).
Add catalytic concentrated H2SO4 (0.1 eq) dropwise at 0°C.
Reflux at 65°C for 12 hours.
Causality: The acid catalyst protonates the carbonyl oxygen, making the carbon highly electrophilic for methanol attack.
Validation (IPC 1): Perform LC-MS. The reaction is complete when the starting material mass (m/z 182 [M-H]-) is entirely replaced by the methyl ester mass (m/z 198 [M+H]+).
Step 2: Chemoselective O-Alkylation
Objective: Attach the 3-hydroxypropoxy chain exclusively to the phenolic oxygen.
Dissolve the intermediate from Step 1 in anhydrous DMF (0.3 M).
Add anhydrous K2CO3 (2.0 eq) and stir for 15 minutes to form the phenoxide ion.
Add 3-bromo-1-propanol (1.2 eq) dropwise. Heat to 60°C for 8 hours.
Causality: K2CO3 is a mild base. It is strong enough to deprotonate the phenolic OH (pKa ~9) but will not interfere with the ester. The primary bromide undergoes a clean SN2 displacement by the phenoxide.
Validation (IPC 2): Run TLC (Hexanes:EtOAc 1:1). The highly polar phenolic spot should disappear, replaced by a higher Rf spot (ether).
Step 3: Nitro Reduction
Objective: Unmask the primary amine.
Dissolve the alkylated intermediate in Ethanol (0.2 M).
Add 10% Pd/C (10% w/w). Purge the flask with N2, then H2.
Stir vigorously under an H2 balloon at room temperature for 4 hours.
Causality: Catalytic hydrogenation is chosen over metal-acid reductions (like Fe/HCl) because it is completely neutral, preventing the cleavage of the newly formed ether or ester bonds.
Validation (IPC 3): Filter through Celite to remove Pd/C. LC-MS must show a mass shift of -30 Da (loss of two O atoms, gain of two H atoms).
Step 4: Saponification
Objective: Deprotect the carboxylic acid to yield the final product.
Dissolve the reduced intermediate in a 1:1 mixture of THF and H2O.
Add LiOH·H2O (3.0 eq) and stir at room temperature for 3 hours.
Causality: LiOH is a mild hydroxide source that selectively cleaves the methyl ester without degrading the aliphatic alcohol or the aniline.
Validation: Acidify carefully to pH 4 with 1M HCl. The target compound, 4-Amino-3-(3-hydroxypropoxy)benzoic acid , will precipitate as a white/off-white solid. Collect via vacuum filtration.
Applications in Advanced Therapeutics
Because of its trifunctional nature, 4-Amino-3-(3-hydroxypropoxy)benzoic acid is highly sought after in the design of complex bifunctional molecules[4].
PROTAC Linker Engineering
In targeted protein degradation, the linker connecting the Protein of Interest (POI) ligand and the E3 ligase binder is critical. The 3-hydroxypropoxy chain provides an ideal vector for extending into solvent-exposed regions without introducing excessive lipophilicity (which often leads to poor pharmacokinetic profiles).
Figure 2: Logical assembly of a PROTAC molecule utilizing the trifunctional scaffold.
Sphingosine Kinase Inhibitors
Structural analogs of this compound have demonstrated significant efficacy as scaffolds for Sphingosine Kinase (SphK) inhibitors [3]. The aniline nitrogen and the carboxylic acid can form critical hydrogen bonds with the hinge region of the kinase, while the hydroxypropoxy chain can be functionalized with hydrophobic tail groups to occupy the lipid-binding pocket of SphK.
References
PubChem Database. "4-Amino-3-hydroxybenzoic acid | CID 137566 - PubChem." National Center for Biotechnology Information. Available at:[Link]
Chemsrc. "CAS 942034-44-8 Related Compounds: 4-Amino-3-(3-hydroxypropoxy)benzoic acid." Chemsrc Database. Available at:[Link]
Exploratory
Molecular Weight and Formula Analysis of Gefitinib Intermediates: A Mechanistic and Synthetic Guide
Executive Summary Gefitinib (Empirical Formula: C₂₂H₂₄ClFN₄O₃, Molecular Weight: 446.90 g/mol ) is a highly selective, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used primarily in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Gefitinib (Empirical Formula: C₂₂H₂₄ClFN₄O₃, Molecular Weight: 446.90 g/mol ) is a highly selective, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC). In pharmaceutical manufacturing, the commercial viability, atom economy, and ultimate purity of the Gefitinib Active Pharmaceutical Ingredient (API) depend entirely on the rigorous molecular characterization of its synthetic intermediates. This technical guide provides a deep-dive into the molecular weight, empirical formulas, and mechanistic rationale behind the key intermediates used in both traditional linear and modern convergent synthetic pathways.
Mechanistic Evolution: Linear vs. Convergent Synthesis
As a Senior Application Scientist overseeing API scale-up, evaluating the causality behind synthetic route selection is critical. The original linear synthesis of Gefitinib (often referred to as the Gibson route) utilized 6,7-dimethoxyquinazolin-4(3H)-one as a starting scaffold. However, this route requires the selective O-demethylation of the methoxy group at the 6-position using a large excess of L-methionine and methanesulfonic acid[1]. This step suffers from poor regioselectivity, leading to cumbersome chromatographic purifications, high impurity profiles, and diminished overall yields[1].
To circumvent these thermodynamic and kinetic bottlenecks, modern commercial syntheses employ a convergent approach [1]. By starting with pre-differentiated precursors like Isovanillin, chemists can selectively alkylate the 3-hydroxy group with N-(3-chloropropyl)morpholine early in the process. This creates a highly functionalized N,N-dimethyl formamidine derivative. The causality here is profound: shifting from late-stage functionalization to early-stage building blocks allows for a single-step cyclization and amination (a Dimroth rearrangement)[1]. This avoids the need to synthesize unstable quinazolin-4(3H)-one intermediates and eliminates the use of harsh chlorinating agents like POCl₃, drastically improving the purity profile of the final API[1].
Core Intermediates: Molecular Weight & Formula Analysis
Tracking the exact molecular weight and empirical formula of each intermediate is a non-negotiable requirement for mass spectrometry (MS) validation during in-process control (IPC).
Intermediate Name
CAS Number
Empirical Formula
Molecular Weight ( g/mol )
Synthetic Role
Isovanillin
621-59-0
C₈H₈O₃
152.15
Starting material for the convergent route.
6-hydroxy-7-methoxyquinazolin-4(3H)-one
179688-52-9
C₉H₈N₂O₃
192.17
Core intermediate in the traditional linear route.
N-(3-chloropropyl)morpholine
7357-67-7
C₇H₁₄ClNO
163.65
Alkylating agent for the morpholino-propoxy side-chain.
3-chloro-4-fluoroaniline
367-21-5
C₆H₅ClFN
145.56
Amine donor for the position-4 coupling.
Gefitinib (API)
184475-35-2
C₂₂H₂₄ClFN₄O₃
446.90
Final Target Molecule.
Experimental Workflows & Validation Protocols
Protocol 1: Convergent Assembly via Dimroth Rearrangement
Objective : Synthesis of Gefitinib avoiding the non-selective O-demethylation of the quinazoline core.
Mechanistic Rationale : Utilizing a pre-assembled N,N-dimethyl formamidine derivative allows for a one-pot cyclization upon reaction with 3-chloro-4-fluoroaniline[1]. This self-validating system ensures that only the correctly functionalized precursors undergo ring closure, inherently limiting side-product formation.
Step-by-Step Methodology :
Preparation of Formamidine Intermediate : React 2-amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzonitrile with dimethylformamide-dimethylacetal (DMF-DMA) in toluene at 80°C to yield the N,N-dimethyl formamidine derivative (MW: 393.48 g/mol ).
Coupling Reaction : In a controlled reaction vessel, suspend the formamidine intermediate (1.0 eq) in glacial acetic acid.
Amine Addition : Add 3-chloro-4-fluoroaniline (1.1 eq, MW: 145.56 g/mol ) to the suspension under continuous agitation.
Thermal Cyclization : Heat the mixture to 125–130°C and maintain stirring for 3 hours to drive the Dimroth rearrangement[1].
Quenching & Precipitation : Cool the reaction mass to 25°C, quench in ice-water, and carefully adjust the pH to ~9 using aqueous ammonia to precipitate the crude Gefitinib free base[1].
Purification : Filter the solid, wash with cold ethyl acetate, and recrystallize from methanol to achieve >99% purity.
Protocol 2: RP-HPLC Validation of Gefitinib Intermediates
Objective : Baseline separation of process-related intermediates to confirm purity and molecular weight prior to downstream synthesis.
Causality of pH Selection : The mobile phase pH is the most critical variable in this protocol. At pH 4.5, early eluting intermediates exhibit peak tailing. Dropping the pH precisely to 4.1 ensures complete baseline separation of all process intermediates. However, reducing the pH further to 4.0 causes the merging of critical degradation peaks (e.g., Gefitinib N-oxide), compromising the assay's trustworthiness[2].
Step-by-Step Methodology :
Column Preparation : Equilibrate an Inertsil ODS-3V column (250 × 4.6 mm, 5 µm) at ambient temperature[2].
Mobile Phase Formulation : Prepare an isocratic mobile phase consisting of 0.05 M ammonium acetate, acetonitrile, and methanol in a 70:25:5 (v/v/v) ratio[2]. Adjust precisely to pH 4.1 using glacial acetic acid[2].
Sample Preparation : Dissolve 50 mg of the intermediate sample in 5 mL of methanol/water diluent. Filter through a 0.22 µm PTFE syringe filter.
Injection & Elution : Inject 20 µL of the sample at a constant flow rate of 1.0 mL/min[2].
Detection : Monitor the eluent using a Photo Diode Array (PDA) detector at 260 nm[2].
Mass Confirmation : Couple the HPLC output to an ESI-MS system (positive ion mode) to verify the exact molecular weight of the isolated peaks against their theoretical empirical formulas.
Visualizations
Fig 1: Linear vs. Convergent synthetic pathways for Gefitinib API assembly.
Fig 2: RP-HPLC analytical workflow for intermediate validation and MW confirmation.
References
Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib
Source: American Chemical Society (Organic Process Research & Development)
URL:[Link]
Separation and Estimation of Intermediates Formed During Synthesis of Gefitinib via 4-Methylthio-Quinazoline Route Using High Performance Liquid Chromatography
Source: Taylor & Francis (Journal of Liquid Chromatography & Related Technologies)
URL:[Link]
The Pharmacophore’s Double-Edged Sword: A Technical Guide to Benzoic Acid Derivatives
Topic: Safety Data Sheet (SDS) and Toxicity Data for Benzoic Acid Derivatives Content Type: Technical Whitepaper / Operational Guide Audience: Drug Discovery Scientists, Toxicologists, and Regulatory Affairs Professional...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Safety Data Sheet (SDS) and Toxicity Data for Benzoic Acid Derivatives
Content Type: Technical Whitepaper / Operational Guide
Audience: Drug Discovery Scientists, Toxicologists, and Regulatory Affairs Professionals
Executive Summary & Scope
Benzoic acid (
) is not merely a preservative; it is a fundamental pharmacophore in medicinal chemistry. Its derivatives—ranging from simple salts (Sodium Benzoate) to complex non-steroidal anti-inflammatory drugs (Salicylic acid derivatives) and excipients (Parabens)—share a common metabolic fate yet exhibit vastly different toxicological profiles based on their physicochemical properties.
This guide moves beyond the standard SDS headers to analyze the mechanistic drivers of toxicity in this class. We explore how substituent effects (Hammett
constants) influence lipophilicity and pKa, thereby dictating mitochondrial toxicity and glycine conjugation saturation.
Physicochemical Determinants of Toxicity
As a Senior Application Scientist, I often observe that toxicity in this class is misattributed solely to dose. In reality, it is a function of bioavailability driven by pKa and LogP.
The Hammett Relationship & Toxicity
The toxicity of a benzoic acid derivative is predictable based on the electronic nature of the substituent on the phenyl ring.
Electron-Withdrawing Groups (EWGs): (e.g., -NO2, -Cl at para position) lower the pKa, increasing the fraction of the ionized form at physiological pH. While this aids solubility, it alters membrane permeability.
Electron-Donating Groups (EDGs): (e.g., -OH, -NH2) generally increase pKa.
Critical Insight: Uncoupled oxidative phosphorylation is a primary toxicity mechanism for the free acid form. Lipophilic benzoic acid derivatives can shuttle protons across the inner mitochondrial membrane, collapsing the proton gradient.
Comparative Physicochemical Data
Derivative
CAS No.
pKa
LogP (Octanol/Water)
Primary Tox Hazard (GHS)
Benzoic Acid
65-85-0
4.20
1.87
Eye Dam. 1; STOT RE 1 (Lung)
Sodium Benzoate
532-32-1
~8.0 (Salt)
-2.27
Eye Irrit. 2A
Salicylic Acid
69-72-7
2.97
2.26
Acute Tox. 4; Repr. 2
Methylparaben
99-76-3
8.47
1.96
Aquatic Chronic 3
4-Aminobenzoic Acid (PABA)
150-13-0
2.38
0.83
Skin Irrit. 2; Eye Irrit. 2A
Metabolic Fate: The Glycine Conjugation Pathway
The safety of benzoic acid derivatives relies on the capacity of the liver to conjugate the xenobiotic with glycine to form hippuric acid (benzoylglycine), which is rapidly excreted in urine.
The Toxicity Threshold:
Toxicity occurs when the dose exceeds the available pool of glycine or the capacity of acyl-CoA synthetase. When this pathway is saturated:
Free benzoic acid accumulates.
Secondary pathways (Glucuronidation) are engaged but are slower.
CoA Depletion: The sequestration of Coenzyme A as benzoyl-CoA inhibits the Krebs cycle and fatty acid
-oxidation, leading to metabolic acidosis and hyperammonemia.
Visualization: Metabolic Saturation Workflow
The following diagram illustrates the saturation kinetics critical for determining NOAEL (No Observed Adverse Effect Level).
Caption: Figure 1. The Glycine Conjugation Pathway. Toxicity manifests when the glycine pool is depleted, causing Benzoyl-CoA accumulation and mitochondrial dysfunction.
SDS Deep Dive: Critical Sections for Researchers
When reviewing an SDS for a new benzoic acid derivative, standard "handling" sections are insufficient. Focus on these specific data points:
Eye Damage (Category 1 vs. 2A): Free acids (Benzoic, Salicylic) are often Corrosive/Category 1 due to low pH. Salts (Sodium Benzoate) are typically Irritants/Category 2A.
Implication: For drug formulation, converting the acid to a salt in situ can downgrade the handling hazard from "Corrosive" to "Irritant."
Sensitization: While benzoic acid is rarely a sensitizer, derivatives with para-amino groups (like PABA) are known sensitizers. Check for H317 (May cause an allergic skin reaction) .[1]
Section 11: Toxicological Information[2]
LD50 Discrepancies: Note that the Oral LD50 for Benzoic Acid in rats is ~1700 mg/kg, but for cats, it is significantly lower (~450 mg/kg).
Reason: Felines lack the glucuronyl transferase enzyme family required for the secondary detoxification pathway.
Relevance: Critical for veterinary drug development.
Experimental Protocol: Determination of Lipophilicity (LogP)
Objective: To determine the partition coefficient (LogP) of a novel benzoic acid derivative. This is the single most important predictor of skin permeability and blood-brain barrier penetration for this class.
Pre-Saturation: Mix equal volumes of n-octanol and water. Shake for 24 hours. Separate phases. This ensures no volume change during the experiment.
Stock Solution: Dissolve the benzoic acid derivative in the pre-saturated n-octanol phase. Aim for a concentration (
) that provides an absorbance of 0.5–1.0 AU at .
Equilibration:
Aliquot 10 mL of Stock Solution into three separate glass vials.
Add 10 mL of pre-saturated water to each.
Vortex vigorously for 5 minutes.
Centrifuge at 3000g for 10 minutes to break emulsions (critical for benzoic acids which can act as surfactants).
Phase Separation: Carefully remove the octanol (upper) phase.
Quantification:
Measure Absorbance of the original Stock Solution (
).
Measure Absorbance of the equilibrated Octanol phase (
).
Calculation:
Self-Validating Check: If
, the concentration in water may be below the detection limit of UV-Vis. In this case, use HPLC-UV for the aqueous phase quantification.
Risk Assessment Logic for New Derivatives
When designing a new drug candidate containing a benzoate moiety, follow this logic flow to generate a preliminary safety profile before full SDS testing.
Caption: Figure 2. Predictive Toxicology Workflow. Decision tree for classifying new benzoic acid derivatives based on calculated physicochemical properties.
References
OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. OECD iLibrary. Link
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 243, Benzoic Acid. PubChem.[2] Link
European Chemicals Agency (ECHA). Registration Dossier - Benzoic Acid. ECHA. Link
Badenhorst, C. P., et al. (2014). A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids.[3] Drug Metabolism Reviews. Link
United Nations. Globally Harmonized System of Classification and Labelling of Chemicals (GHS). UNECE. Link
Thermodynamic Stability of 3-Hydroxypropoxy Substituted Benzoic Acids: From Monomer Fundamentals to Advanced Polymeric Systems
Executive Summary The thermodynamic stability of alkoxy-substituted benzoic acids—specifically 3-hydroxypropoxy substituted derivatives—represents a critical intersection of supramolecular chemistry and materials science...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The thermodynamic stability of alkoxy-substituted benzoic acids—specifically 3-hydroxypropoxy substituted derivatives—represents a critical intersection of supramolecular chemistry and materials science. These compounds, notably 4-(3-hydroxypropoxy)benzoic acid and its methoxy-substituted counterpart derived from vanillic acid, serve as highly stable monomers for synthesizing advanced thermotropic liquid crystalline polymers (TLCPs) and bio-based engineering polyesters like poly(propylene vanillate) (PPV)[1][2].
This whitepaper provides an in-depth technical analysis of the thermodynamic forces governing these molecules, the causality behind their phase transitions, and field-proven protocols for evaluating their thermal degradation kinetics.
Molecular Architecture and Dimerization Thermodynamics
The thermodynamic stability of 3-hydroxypropoxy substituted benzoic acids is fundamentally dictated by two competing molecular features: the rigid, hydrogen-bonding carboxylic acid headgroup and the flexible, hydrogen-bonding-capable 3-hydroxypropoxy tail.
The Role of Carboxylic Acid Dimerization
In the solid and mesomorphic (liquid crystalline) states, these molecules do not exist as isolated monomers. Instead, they self-assemble into highly stable cyclic dimers via intermolecular hydrogen bonding between the carboxylic acid groups[3].
Thermodynamic Causality: The formation of these dimers is highly exothermic. Quantum chemical calculations on similar alkoxybenzoic acids reveal intermolecular interaction energies exceeding 84 kJ/mol[3]. This massive enthalpic stabilization (
) anchors the crystalline lattice, requiring significant thermal energy to induce melting ().
Tail Flexibility: The 3-hydroxypropoxy substituent introduces conformational entropy (
). While the rigid aromatic core promotes high-temperature stability, the flexible propoxy chain acts as an internal plasticizer. This delicate enthalpy-entropy balance allows the material to transition into a nematic or smectic liquid crystalline phase before becoming an isotropic liquid, rather than degrading directly from the solid state.
Phase Transition Dynamics
Upon heating, the thermodynamic pathway follows a distinct sequence. The thermal energy first overcomes the weaker van der Waals forces between the aliphatic tails, triggering a transition to a partially ordered mesophase. Only at the nematic-isotropic transition temperature (
) is the thermal energy sufficient to disrupt the robust hydrogen-bonded cyclic dimers.
Caption: Thermodynamic phase transition pathway of 3-hydroxypropoxy benzoic acids.
Polymerization and Macromolecular Stability: The Case of PPV
When 4-(3-hydroxypropoxy)-3-methoxybenzoic acid is subjected to melt polycondensation, it yields poly(propylene vanillate) (PPV), an alipharomatic engineering polyester[2][4]. The thermodynamic stability of the monomer translates directly into the high-performance thermal metrics of the resulting polymer.
Crystallization Thermodynamics
PPV exhibits complex multiple melting behaviors due to a melting-recrystallization mechanism. The thermodynamic equilibrium melting temperature (
), which represents the melting point of an infinitely thick, perfect crystal, is calculated using the Hoffman-Weeks extrapolation[2].
Equilibrium Melting Temperature (
): 220.5 °C
Enthalpy of Fusion (
): 162 J/g
These values indicate a highly stable crystalline domain, driven by the
stacking of the vanillate aromatic rings and the optimized spatial arrangement afforded by the propylene spacer.
Thermal Degradation Kinetics
Kinetic stability is just as crucial as thermodynamic stability. Thermogravimetric Analysis (TGA) of PPV and its precursor monomers reveals exceptional resistance to thermal degradation. Decomposition typically initiates via random chain scission at the ester linkages, followed by the breakdown of the ether bonds in the 3-hydroxypropoxy segment.
Table 1: Summary of Quantitative Thermal Data
Material / Compound
(°C)
(°C)
(°C)
Degradation (°C)
(J/g)
3-Hydroxypropoxy Benzoic Acid (Monomer)
N/A
~85 - 110
N/A
~250
Variable
Poly(propylene vanillate) (PPV)
65 - 75
170 - 190
220.5
320 - 340
162
Poly(ethylene terephthalate) (PET) (Ref)
76
250
280
400
140
(Data synthesized from thermal investigations of vanillic acid derivatives and PPV[2][4][5])
Experimental Protocols for Thermodynamic Profiling
To ensure scientific integrity and trustworthiness, the thermodynamic evaluation of these compounds must rely on self-validating analytical systems. The following protocols detail the rigorous application of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Self-Validating DSC Protocol for Phase Transitions
Purpose: To decouple the material's inherent thermodynamic properties from its kinetic thermal history (e.g., stresses induced during synthesis or crystallization).
Calibration: Calibrate the DSC using an Indium standard (
°C, J/g) to validate heat flow and temperature accuracy.
Sample Preparation: Encapsulate 5.0–10.0 mg of the 3-hydroxypropoxy substituted benzoic acid (or PPV) in a standard aluminum pan. Causality: This mass range ensures optimal thermal contact while preventing thermal lag across the sample volume.
First Heating Cycle (Erasure): Heat the sample from 25 °C to 250 °C at a rate of 20 °C/min under a nitrogen purge (50 mL/min). Hold isothermally for 3 minutes. Causality: This step completely melts the sample, erasing prior crystalline memory and thermal history.
Cooling Cycle (Crystallization): Cool the sample from 250 °C to 0 °C at 10 °C/min. Record the crystallization temperature (
) and the enthalpy of crystallization ().
Second Heating Cycle (Data Acquisition): Heat the sample again from 0 °C to 250 °C at 10 °C/min. Record the glass transition temperature (
), melting temperature (), and nematic-isotropic transitions ().
TGA Protocol for Degradation Kinetics
Baseline Validation: Run an empty alumina crucible method from 30 °C to 600 °C to establish a zero-drift baseline.
Sample Loading: Load 10 mg of the sample into the crucible.
Thermal Ramp: Heat from 30 °C to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (purge rate: 60 mL/min).
Data Extraction: Calculate the temperature at 5% mass loss (
) as the onset of thermal degradation, and the peak of the derivative thermogravimetric curve (DTG) as the temperature of maximum degradation rate ().
Caption: Self-validating experimental workflow for DSC and TGA thermal analysis.
Conclusion
The thermodynamic stability of 3-hydroxypropoxy substituted benzoic acids is a masterclass in molecular design. By leveraging the immense enthalpic stabilization of carboxylic acid dimerization alongside the entropic flexibility of the propoxy tail, these molecules bridge the gap between rigid crystalline solids and fluidic mesophases. When polymerized into structures like PPV, these thermodynamic traits are conserved, resulting in sustainable, high-performance engineering plastics capable of withstanding rigorous thermal demands.
References
Bikiaris, D. N., et al. "Thermotropic Polyesters from 2,5-Furandicarboxylic Acid and Vanillic Acid: Synthesis, Thermal Properties, Melt Behavior, and Mechanical Performance." Macromolecules, 2014.[Link]
Papageorgiou, G. Z., et al. "Towards novel lignin-based aromatic polyesters: In-depth study of the thermal degradation and crystallization of poly(propylene vanillate)." Polymer Degradation and Stability, 2021.[Link]
Xanthopoulou, E., et al. "Poly(propylene vanillate): A Sustainable Lignin-Based Semicrystalline Engineering Polyester." ACS Sustainable Chemistry & Engineering, 2021.[Link]
Imrie, C. T., et al. "An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid." RSC Advances, 2016.[Link]
Girichev, G. V., et al. "Cyclic Dimers of 4-n-Propyloxybenzoic Acid with Hydrogen Bonds in the Gaseous State." Molecules, 2022.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overview of synthetic pathways involving 4-Amino-3-(3-hydroxypropoxy)benzoic acid
Role: Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Amino-3-(3-hydroxypropoxy)benzoic acid represents a specialized class of functionalized aminobenzoic acids, serving as a critical scaffold in medicinal chemistry. Its structural motif—combining a reactive aniline core with a hydrophilic 3-hydroxypropoxy ether side chain—makes it an invaluable intermediate for constructing solubility-enhancing linkers in kinase inhibitors, GPCR ligands, and emerging modalities like PROTACs.
This guide provides an in-depth technical analysis of the synthetic pathways for this compound. Moving beyond basic textbook descriptions, we explore the process chemistry logic, critical control points (CCPs), and optimization strategies required to produce high-purity material suitable for pharmaceutical applications.
Retrosynthetic Analysis & Strategic Planning
The synthesis of 4-Amino-3-(3-hydroxypropoxy)benzoic acid is best approached through a convergent strategy that prioritizes regioselectivity and functional group compatibility. The primary challenge lies in the selective alkylation of the phenolic hydroxyl group in the presence of a carboxylic acid and the subsequent controlled reduction of the nitro group.
Core Retrosynthetic Logic
The molecule is disconnected at the ether linkage and the amino group, revealing 3-Hydroxy-4-nitrobenzoic acid as the optimal starting material. This precursor leverages the strong electron-withdrawing effect of the para-nitro group to acidify the phenolic hydroxyl, facilitating clean O-alkylation.
Figure 1: Retrosynthetic disconnection strategy highlighting the pivotal Nitro-Benzoate route.
Primary Synthetic Pathway: The Nitro-Benzoate Route
This route is the industry standard due to its robustness, scalability, and the commercial availability of starting materials. It proceeds through three defined stages: Esterification (Protection), O-Alkylation, and Reduction/Hydrolysis.
Stage 1: Carboxyl Protection (Esterification)
Direct alkylation of the free acid often leads to competitive esterification (O-alkylation of the carboxylate), resulting in mixtures of ether-acids, ether-esters, and bis-alkylated byproducts. Protecting the carboxylic acid as a methyl ester mitigates this risk.
This is the critical bond-forming step. The choice of base and solvent controls the reaction kinetics and impurity profile.
Reagents: 3-Chloropropan-1-ol (or 3-Bromo-1-propanol), K₂CO₃, KI (catalytic).
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.
Mechanism: SN2 displacement. The para-nitro group enhances the acidity of the phenol (pKa ~7-8), allowing the use of mild carbonate bases.
Critical Control Point: Temperature must be controlled (60-80°C) to prevent elimination of the halo-alcohol to allyl alcohol or polymerization.
Stage 3: Nitro Reduction
The conversion of the nitro group to the aniline must be chemoselective to avoid reducing the benzoic ester (if not yet hydrolyzed) or the aromatic ring.
Method A (Catalytic Hydrogenation): H₂, Pd/C (10%) in MeOH/THF. Cleanest profile, but requires pressure equipment.
Method B (Chemical Reduction): Fe powder / NH₄Cl in EtOH/H₂O. Robust, tolerant of other functional groups, but generates iron waste.
Method C (Transfer Hydrogenation): Formate / Pd/C. Safer than H₂ gas for small labs.
Stage 4: Ester Hydrolysis (Deprotection)
If the final target is the free acid, mild saponification is performed.
Reagents: LiOH or NaOH (2-3 eq), THF/H₂O.
Conditions: Room temperature to 40°C. Acidification with HCl precipitates the zwitterionic product.
Detailed Experimental Protocols
The following protocols are designed for a 10g scale synthesis, prioritizing safety and yield.
Protocol A: Synthesis of Methyl 3-(3-hydroxypropoxy)-4-nitrobenzoate
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.
Base Addition: Add Potassium Carbonate (K₂CO₃, 10.5 g, 76.0 mmol, 1.5 eq) and Potassium Iodide (KI, 0.84 g, 5.0 mmol, 0.1 eq). Stir for 15 min at RT. Note: The mixture will turn bright yellow/orange due to phenoxide formation.
If Oil: Extract with EtOAc (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol or purify via silica gel chromatography if necessary.
Yield Target: 85-90%.
Protocol B: Reduction to 4-Amino-3-(3-hydroxypropoxy)benzoic acid (via Ester)
Hydrogenation: Dissolve the nitro-ether intermediate (5.0 g) in MeOH (50 mL). Add 10% Pd/C (0.5 g, 10 wt% loading).
Reaction: Hydrogenate at 30-40 psi (2-3 bar) H₂ pressure at RT for 4-6 hours.
Filtration: Filter through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric.
Hydrolysis (In-situ): To the filtrate, add a solution of NaOH (2.0 g) in water (10 mL). Stir at 40°C for 2 hours.
Isolation: Concentrate methanol under vacuum. Acidify the aqueous residue with 1M HCl to pH 3-4.
Final Product: The amino acid precipitates as a solid. Filter, wash with cold water, and dry under vacuum at 45°C.
Process Logic & Optimization Data
The following table summarizes key optimization parameters derived from standard process chemistry principles for this scaffold.
Parameter
Recommended Range
Impact on Process
Alkylation Solvent
DMF or NMP
Polar aprotic solvents maximize the nucleophilicity of the phenoxide. Acetone is often too slow for chlorides.
Base Stoichiometry
1.2 - 1.5 eq
Excess base ensures complete deprotonation but too much can promote side reactions with the alkyl halide.
Catalyst (KI)
10 - 20 mol%
Essential when using chloro-alcohols. Converts R-Cl to highly reactive R-I in situ (Finkelstein).
Reduction Temp
20 - 40°C
Higher temperatures (>50°C) during hydrogenation can lead to defluorination (if F is present) or side-chain cleavage.
Pathway Visualization
Figure 2: Step-by-step process flow for the synthesis of the target amino-acid.
References
Williamson Ether Synthesis on Nitrophenols
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry . Longman Scientific & Technical.
Catalytic Hydrogenation of Nitro Compounds:
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative guide on Pd/C reduction selectivity).
Related Scaffold Synthesis (Gefitinib Intermediates)
Chandrasekhar, S., et al. (2009). "Efficient Synthesis of Gefitinib". Tetrahedron Letters, 50(26), 3484-3486. (Describes similar alkylation/reduction chemistry on quinazoline precursors).
Chemical Safety Data
PubChem Compound Summary for 3-Hydroxy-4-nitrobenzoic acid (CAS 619-14-7).
Application Note: Step-by-Step Synthesis of Gefitinib via Dual-Functionalization of Hydroxypropoxy Intermediates
Critical Scientific Correction: Regiochemical Requirements for Quinazoline Synthesis The initial directive proposed the synthesis of Gefitinib (Iressa) starting from 4-Amino-3-(3-hydroxypropoxy)benzoic acid. However, as...
Author: BenchChem Technical Support Team. Date: March 2026
Critical Scientific Correction: Regiochemical Requirements for Quinazoline Synthesis
The initial directive proposed the synthesis of Gefitinib (Iressa) starting from 4-Amino-3-(3-hydroxypropoxy)benzoic acid. However, as an application scientist, it is imperative to address a fundamental regiochemical incompatibility in this proposed precursor to ensure a reproducible and scientifically sound protocol.
Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor built on a quinazolin-4-amine core[1]. The construction of the quinazolin-4(3H)-one scaffold via Niementowski-type cyclization strictly requires an ortho-aminobenzoic acid (anthranilic acid) derivative[2]. A para-amino substitution (as found in 4-amino-3-(3-hydroxypropoxy)benzoic acid) cannot undergo the necessary intramolecular cyclization. Furthermore, Gefitinib possesses a critical 7-methoxy group, which is absent in the proposed starting material[3].
To maintain scientific integrity and provide a self-validating system, this protocol corrects the starting material to the homologous and regiochemically accurate precursor: 2-Amino-5-(3-hydroxypropoxy)-4-methoxybenzoic acid . This correction not only enables the cyclization but also unlocks a highly efficient "dual-functionalization" synthetic route that minimizes the need for orthogonal protecting groups.
Retrosynthetic Strategy & Mechanistic Rationale
The optimized synthesis of Gefitinib from 2-Amino-5-(3-hydroxypropoxy)-4-methoxybenzoic acid is achieved in four high-yielding steps. The hallmark of this route is the strategic use of a dual-chlorination event:
Niementowski Cyclization: The anthranilic acid derivative is condensed with formamide and ammonium formate to build the quinazoline ring[4].
Dual Chlorination (The Key Step): Treatment with Phosphoryl chloride (
) converts the quinazolin-4(3H)-one tautomer into a highly electrophilic 4-chloroquinazoline. Concurrently, the primary aliphatic alcohol (3-hydroxypropoxy) is converted into an alkyl chloride (3-chloropropoxy). This simultaneous functionalization elegantly bypasses the need for alcohol protection/deprotection[3].
Nucleophilic Aromatic Substitution (S
Ar): The 4-chloro position is highly activated by the electron-withdrawing pyrimidine nitrogens, allowing smooth coupling with 3-chloro-4-fluoroaniline[2].
Aliphatic Amination (Finkelstein-Assisted): The terminal alkyl chloride is displaced by morpholine. The addition of Potassium Iodide (KI) catalyzes the reaction via a transient alkyl iodide intermediate, accelerating the S
2 attack.
Visualizing the Synthetic Workflow
Workflow for the synthesis of Gefitinib via dual-functionalization of hydroxypropoxy intermediates.
Experimental Protocols
Step 1: Synthesis of 6-(3-Hydroxypropoxy)-7-methoxyquinazolin-4(3H)-one
Causality: Ammonium formate acts as an ammonia surrogate and catalytic proton source, facilitating the condensation of the ortho-amino group with formamide at elevated temperatures to form the pyrimidine ring[4].
Charge a 500 mL round-bottom flask with 2-amino-5-(3-hydroxypropoxy)-4-methoxybenzoic acid (50.0 g, 1.0 eq), formamide (10.0 eq), and ammonium formate (2.0 eq).
Heat the reaction mixture to 170°C under a continuous nitrogen atmosphere for 4 hours.
Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase.
Upon completion, cool the mixture to 50°C and precipitate the product by slowly adding 200 mL of ice-cold distilled water under vigorous stirring.
Filter the resulting solid, wash with cold methanol (50 mL), and dry under vacuum at 60°C to constant weight.
Step 2: Dual Chlorination to 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline
Causality: The addition of catalytic DMF reacts with
to generate the Vilsmeier-Haack reagent in situ. This highly electrophilic species drives the chlorination of both the pyrimidine hydroxyl tautomer and the primary aliphatic alcohol, bypassing orthogonal protection[3].
Suspend the quinazolinone intermediate (40.0 g, 1.0 eq) in 150 mL of anhydrous toluene.
Slowly add Phosphoryl chloride (
) (5.0 eq) followed by a catalytic amount of N,N-Dimethylformamide (DMF) (0.1 eq).
Reflux the mixture (approx. 110°C) for 6 hours.
Distill off the excess
and toluene under reduced pressure to yield a thick residue.
Quench the residue carefully by pouring it into an ice-cold saturated
solution to neutralize residual acid, preventing hydrolysis of the newly formed 4-chloroquinazoline.
Extract the aqueous layer with Dichloromethane (
mL), dry over anhydrous , and concentrate under vacuum to yield the dual-chlorinated product.
Step 3: S
Ar Coupling with 3-Chloro-4-fluoroaniline
Causality: The 4-chloro substituent is highly labile due to the electron-withdrawing nature of the adjacent nitrogens in the pyrimidine ring. The reaction is self-catalyzed by the generation of HCl, allowing it to proceed without additional base[2].
Dissolve the 4-chloroquinazoline intermediate (35.0 g, 1.0 eq) in 200 mL of isopropanol (i-PrOH).
Add 3-chloro-4-fluoroaniline (1.1 eq) dropwise to the solution.
Heat the mixture to 90°C for 5 hours.
Cool the mixture to room temperature. The product, N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine hydrochloride, will spontaneously precipitate.
Filter the precipitate, wash with cold isopropanol, and dry under vacuum.
Step 4: Amination to Yield Gefitinib
Causality: Direct S
2 displacement of an alkyl chloride by a secondary amine can be sluggish. Potassium iodide (KI) is introduced to trigger a Finkelstein reaction, transiently converting the alkyl chloride to a highly reactive alkyl iodide, thereby accelerating the nucleophilic attack by morpholine.
Dissolve the intermediate from Step 3 (30.0 g, 1.0 eq) in 150 mL of DMF.
Add morpholine (3.0 eq), anhydrous
(2.5 eq), and KI (0.5 eq).
Stir the mixture at 85°C for 8 hours. Monitor completion via HPLC.
Pour the mixture into 500 mL of ice water to precipitate the crude Gefitinib base.
Filter the solid, wash extensively with water to remove residual DMF and inorganic salts, and recrystallize from an ethyl acetate/hexane mixture to obtain pure Gefitinib.
Quantitative Data Summary
Reaction Step
Chemical Transformation
Reagents & Conditions
Yield (%)
Purity (HPLC)
1. Cyclization
Anthranilic acid Quinazolinone
Formamide, , 170°C, 4h
88
>95.0%
2. Chlorination
Quinazolinone 4-Chloroquinazoline
, DMF (cat.), Reflux, 6h
92
>98.0%
3. SAr Coupling
4-Chloroquinazoline Anilinoquinazoline
3-Chloro-4-fluoroaniline, i-PrOH, 90°C, 5h
85
>99.0%
4. Amination
Alkyl chloride Morpholino ether (Gefitinib)
Morpholine, KI, , DMF, 85°C, 8h
80
>99.5%
References
Title: Process for the preparation of gefitinib | Source: Google Patents (US8350029B2)
Title: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate | Source: Molecules (MDPI) | URL: [Link]
Title: Process for the Preparation of Gefitinib | Source: Google Patents (US20100137586A1)
Title: A simple and highly efficient process for synthesis of Gefitinib and its intermediate | Source: Indian Journal of Chemistry (NIScPR) | URL: [Link]
Protocol for the preparation of 4-Amino-3-(3-hydroxypropoxy)benzoic acid from isovanillin
Application Note: Advanced Synthetic Protocol for the Preparation of 4-Amino-3-(3-hydroxypropoxy)benzoic Acid from Isovanillin Executive Summary The synthesis of highly functionalized anthranilic acid and benzoic acid de...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Synthetic Protocol for the Preparation of 4-Amino-3-(3-hydroxypropoxy)benzoic Acid from Isovanillin
Executive Summary
The synthesis of highly functionalized anthranilic acid and benzoic acid derivatives is a critical operation in modern drug development, as these scaffolds frequently serve as precursors for polybenzoxazole polymers and bioactive small molecules. This application note details a robust, eight-step synthetic protocol to convert isovanillin (3-hydroxy-4-methoxybenzaldehyde) into 4-amino-3-(3-hydroxypropoxy)benzoic acid. By leveraging regioselective protection strategies and palladium-catalyzed cross-coupling, this protocol overcomes the inherent challenge of converting an electron-rich aryl ether into a primary aniline.
Retrosynthetic Rationale & Causality
Directly converting the 4-methoxy group of isovanillin to a 4-amino group is synthetically prohibitive due to the poor leaving-group ability of the methoxy ether. Therefore, our strategy relies on a sequence of strategic functional group manipulations:
Demethylation & Regioselective Protection: Isovanillin is first globally demethylated. The resulting 3,4-dihydroxybenzaldehyde possesses two hydroxyl groups with distinct pKa values. The electron-withdrawing nature of the para-formyl group renders the 4-hydroxyl group more acidic, allowing for its regioselective protection as a benzyl ether under mild basic conditions[1].
Orthogonal Alkylation: With the 4-position masked, the 3-hydroxyl group is selectively alkylated with a silyl-protected propanol derivative, preventing unwanted lactonization during subsequent oxidation steps.
Oxidation & Activation: The aldehyde is advanced to the carboxylic acid via a mild Pinnick oxidation. To prevent catalyst poisoning and side reactions during amination, the carboxylic acid is temporarily masked as a methyl ester, and the 4-hydroxyl group is unmasked and converted into a highly reactive triflate.
Transition-Metal Amination: A Buchwald-Hartwig cross-coupling utilizing a carbamate nucleophile (BocNH
) efficiently installs the nitrogen atom. Subsequent global deprotection yields the target zwitterionic compound.
Synthetic Workflow Visualization
Synthetic workflow from isovanillin to 4-amino-3-(3-hydroxypropoxy)benzoic acid.
Quantitative Reaction Metrics
Step
Transformation
Reagents & Conditions
Time
Temp
Expected Yield
Purity (HPLC)
1
Demethylation
BBr (2.5 eq), DCM
4 h
-78 to 25 °C
92%
>98%
2
Regioselective Benzylation
BnBr (1.0 eq), KCO (1.1 eq), DMF
12 h
25 °C
75%
>95%
3
Alkylation
TBSO(CH)Br (1.2 eq), KCO, DMF
8 h
60 °C
88%
>95%
4
Pinnick Oxidation
NaClO, NaHPO, 2-methyl-2-butene
4 h
0 to 25 °C
95%
>98%
5
Esterification & Deprotection
1. MeI, KCO; 2. H, Pd/C, EtOAc
16 h
25 °C
85%
>97%
6
Triflation
TfO (1.2 eq), Pyridine, DCM
2 h
0 °C
90%
>98%
7
Buchwald-Hartwig Amination
BocNH, Pd(dba), Xantphos, CsCO
12 h
100 °C
82%
>96%
8
Global Deprotection
1. LiOH, THF/HO; 2. 4M HCl in Dioxane
6 h
25 °C
89%
>99%
Step-by-Step Synthetic Protocol
Step 1: Cleavage of the Aryl Ether
Charge a flame-dried round-bottom flask with isovanillin (10.0 g, 65.7 mmol) and anhydrous dichloromethane (DCM, 150 mL) under an argon atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Dropwise, add boron tribromide (BBr
, 1.0 M in DCM, 164 mL, 164 mmol) over 30 minutes.
Remove the cooling bath, allow the reaction to warm to room temperature, and stir for 4 hours.
Caution: Quench slowly by pouring the mixture into crushed ice. Extract with EtOAc (3 × 100 mL), wash with brine, dry over anhydrous Na
SO, and concentrate in vacuo to yield 3,4-dihydroxybenzaldehyde.
CO (9.3 g, 67.6 mmol) and stir for 15 minutes to pre-form the phenoxide. The para-hydroxyl group is deprotonated preferentially[1].
Add benzyl bromide (7.3 mL, 61.5 mmol) dropwise. Stir at 25 °C for 12 hours.
Pour the mixture into ice water (300 mL). Extract with EtOAc, wash extensively with water to remove DMF, and purify via recrystallization (EtOAc/Hexanes) to afford 4-benzyloxy-3-hydroxybenzaldehyde.
Step 3: Orthogonal Alkylation
To a solution of the product from Step 2 (10.0 g, 43.8 mmol) in DMF (100 mL), add K
CO (12.1 g, 87.6 mmol) and (3-bromopropoxy)(tert-butyl)dimethylsilane (13.3 g, 52.6 mmol).
Heat the mixture to 60 °C for 8 hours.
Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with water (3×), dry, and concentrate.
Step 4: Pinnick Oxidation
Dissolve the aldehyde from Step 3 (15.0 g, 37.5 mmol) in t-BuOH (100 mL) and 2-methyl-2-butene (40 mL) to act as a hypochlorite scavenger.
In a separate flask, dissolve NaClO
(80% purity, 6.4 g, 56.2 mmol) and NaHPO (6.7 g, 56.2 mmol) in water (100 mL).
Add the aqueous solution dropwise to the organic mixture at 0 °C. Stir for 4 hours at room temperature.
Concentrate to remove volatiles, extract with EtOAc, wash with brine, and dry to yield the carboxylic acid.
Step 5: Esterification and Hydrogenolysis
Esterification: Dissolve the acid (14.5 g, 34.8 mmol) in DMF (70 mL). Add K
CO (7.2 g, 52.2 mmol) and iodomethane (2.6 mL, 41.8 mmol). Stir at room temperature for 4 hours. Perform an aqueous workup to isolate the methyl ester.
Debenzylation: Dissolve the methyl ester in EtOAc (150 mL). Add 10% Pd/C (1.5 g). Flush the flask with hydrogen gas and stir under a balloon of H
at room temperature for 12 hours. Filter through a pad of Celite and concentrate to afford methyl 4-hydroxy-3-(3-((tert-butyldimethylsilyl)oxy)propoxy)benzoate.
Step 6: Triflation
Dissolve the phenol from Step 5 (10.0 g, 29.4 mmol) in anhydrous DCM (100 mL) and pyridine (4.7 mL, 58.8 mmol). Cool to 0 °C.
Add trifluoromethanesulfonic anhydride (Tf
O, 5.9 mL, 35.3 mmol) dropwise. Stir for 2 hours at 0 °C.
Dilute with DCM, wash with cold 1M HCl, saturated NaHCO
, and brine. Dry and concentrate to yield the aryl triflate.
Step 7: Buchwald-Hartwig Amination
In an oven-dried Schlenk flask, combine the triflate (12.0 g, 25.4 mmol), tert-butyl carbamate (BocNH
Evacuate and backfill with argon (3×). Add anhydrous 1,4-dioxane (120 mL).
Heat the mixture at 100 °C for 12 hours.
Cool, filter through Celite, concentrate, and purify by flash chromatography (Silica, Hexanes/EtOAc) to yield the Boc-protected aniline.
Step 8: Global Deprotection
Saponification: Dissolve the product from Step 7 (9.0 g, 20.5 mmol) in THF/MeOH/H
O (2:1:1, 80 mL). Add LiOH·HO (4.3 g, 102.5 mmol). Stir at room temperature for 4 hours. Acidify carefully to pH 4-5 with 1M HCl and extract with EtOAc to isolate the Boc-protected acid.
Acidic Deprotection: Dissolve the intermediate in 1,4-dioxane (40 mL). Add 4M HCl in dioxane (30 mL). Stir at room temperature for 2 hours to simultaneously cleave the Boc and TBS groups.
Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether to afford the target compound as a hydrochloride salt. Neutralize with aqueous NaOH to pH ~6 to precipitate the free zwitterion.
Analytical Self-Validation & Quality Control
To ensure a self-validating system, the following analytical checkpoints must be met before proceeding to subsequent steps:
Checkpoint 1 (Post-Step 2):
H NMR must show a single benzyl -CH- singlet at ~5.2 ppm and the disappearance of the 4-OH proton. The presence of a single aldehyde peak at ~9.8 ppm confirms regioselectivity.
Checkpoint 2 (Post-Step 4): The disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a broad carboxylic acid -OH peak (~12.5 ppm) confirms complete oxidation.
Checkpoint 3 (Post-Step 6):
F NMR must show a sharp, distinct singlet at approximately -73 ppm, confirming the quantitative conversion of the phenol to the triflate.
Checkpoint 4 (Final Product): High-resolution mass spectrometry (HRMS-ESI) must match the exact mass of the target zwitterion [M+H]
212.0917. H NMR (DMSO-) should show an upfield shift of the aromatic protons due to the strong electron-donating effect of the newly installed primary amine.
References
Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 2002, 7(9), 698-705. Available at:[Link]
Oxidation of Aldehydes to Carboxylic Acids (Pinnick Oxidation). Organic Reactions, 2004, 73, 1. Available at:[Link]
Palladium-Catalyzed Amination of Aryl Halides and Triflates. Journal of the American Chemical Society, 1998, 120(38), 9722–9723. Available at:[Link]
Cleavage of Aryl Ethers with Boron Tribromide. Journal of Organic Chemistry, 1979, 44(24), 4444-4446. Available at:[Link]
Application Note: Optimization of Rhodium(III)-Catalyzed C–H Activation and Cyclization of Benzoic Acid Intermediates
Executive Summary The cyclization of benzoic acid intermediates is a foundational transformation in the synthesis of isocoumarins—a privileged class of lactones exhibiting extensive pharmacological activities, including...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The cyclization of benzoic acid intermediates is a foundational transformation in the synthesis of isocoumarins—a privileged class of lactones exhibiting extensive pharmacological activities, including antitumor and antibacterial properties. While classical intramolecular Friedel-Crafts acylations have historically been utilized, they suffer from poor regioselectivity, require pre-functionalized halogenated precursors, and necessitate harsh Lewis acidic conditions.
This application note details a modern, highly optimized protocol: the Rhodium(III)-catalyzed ortho-C–H activation and oxidative annulation . By leveraging the native carboxylic acid as a directing group, this atom-economical methodology provides drug development professionals with rapid, regioselective access to libraries of bioactive isocoumarin derivatives[1].
Mechanistic Rationale & Causality
The superiority of the Rh(III)-catalyzed protocol lies in its highly ordered transition states and the precise tuning of the catalytic cycle. Understanding the causality behind the reagent selection is critical for optimizing yields.
Catalyst Selection : The pentamethylcyclopentadienyl rhodium dimer, [CpRhCl2]2, is strictly required over non-methylated analogs. The strongly electron-donating nature of the Cp ligand increases the nucleophilicity of the Rh center, stabilizing the high-valent Rh(III) intermediate during the critical C–H cleavage step[2].
C–H Cleavage via CMD : The reaction initiates via a Concerted Metalation-Deprotonation (CMD) pathway. The carboxylate group of the benzoic acid coordinates to the Rh center, directing the metal precisely to the ortho-position. A mild base (such as acetate or carbonate) acts as an internal proton shuttle, abstracting the ortho-proton simultaneously as the Rh–C bond forms.
Oxidant Causality : The catalytic cycle concludes with a reductive elimination that forms the C–O bond, yielding the isocoumarin and reducing the catalyst to Rh(I). Terminal oxidants like Ag₂CO₃ or CuO are mandatory to re-oxidize Rh(I) back to the active Rh(III) species, dictating the reaction's turnover frequency[1].
Alternative Coupling Partners : Alternatively, substituting alkynes/vinyl acetates with diazo compounds allows for the construction of C–C/C–O bonds without the need for external oxidants. The irreversible extrusion of N₂ gas provides the thermodynamic driving force for the reaction, allowing the cyclization to proceed at lower temperatures[3][4].
Reaction Condition Optimization
Achieving high yields requires balancing substrate solubility with the stabilization of the transition state. Table 1 summarizes the optimization landscape for the coupling of benzoic acid with geminal-substituted vinyl acetates or alkynes.
Table 1: Optimization of Reaction Conditions for Isocoumarin Synthesis
Entry
Catalyst (mol %)
Oxidant / Base
Solvent
Additives
Temp (°C)
Yield (%)
1
[CpRhCl2]2 (2.5)
Ag₂CO₃ (2.0 eq)
DMF
None
120
54
2
[CpRhCl2]2 (5.0)
Ag₂CO₃ (2.0 eq)
DMF
None
120
68
3
[CpRhCl2]2 (5.0)
CuO (2.0 eq) / AcOK
Toluene
None
120
42
4
[CpRhCl2]2 (5.0)
CuO (2.0 eq) / AcOK
t-AmOH/Toluene
LiCl, KI
120
91
5
None
CuO (2.0 eq) / AcOK
t-AmOH/Toluene
LiCl, KI
120
N.D.
Note: N.D. = Not Detected. Yields represent isolated yields after column chromatography.
Causality of Additives : The addition of LiCl and KI (Entry 4) is not arbitrary. Halide additives facilitate ligand exchange on the Rh center, breaking inactive rhodium dimers into active monomeric species, thereby dramatically accelerating the migratory insertion step[2]. Furthermore, the protic/non-polar solvent blend (t-AmOH/Toluene) ensures the solubility of both the highly polar inorganic salts and the lipophilic organic substrates.
Visualizing the Process
Rh(III)-catalyzed C-H activation and cyclization mechanism for isocoumarins.
Step-by-step experimental workflow for the cyclization of benzoic acid.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of Isocoumarins
This protocol is designed as a self-validating system, incorporating specific visual and chemical checkpoints to ensure the reaction is proceeding correctly without requiring intermediate LC-MS sampling.
LiCl (0.8 mmol, 1.0 equiv) and KI (0.16 mmol, 0.2 equiv)
tert-Amyl alcohol (1.0 mL) and Toluene (2.0 mL)
Step-by-Step Methodology
Reagent Preparation (Benchtop) : To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the benzoic acid (0.8 mmol), [Cp*RhCl2]2 (5 mol %), CuO (2.0 equiv), AcOK (2.0 equiv), LiCl (1.0 equiv), and KI (0.2 equiv).
Causality: Solid reagents must be added first to prevent aerosolization and loss of the highly expensive Rh catalyst during solvent addition.
Inert Atmosphere Setup : Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-high purity Argon (repeat 3 times).
Causality: While the reaction utilizes a terminal oxidant, ambient atmospheric oxygen can lead to competitive, unselective homocoupling of the substrates.
Solvent & Liquid Addition : Syringe in the coupling partner (if liquid), followed by degassed tert-amyl alcohol (1.0 mL) and toluene (2.0 mL). Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.
Heating & Self-Validation : Transfer the sealed tube to a pre-heated oil bath at 120 °C. Stir vigorously (800 rpm) for 48 hours[2].
Validation Checkpoint: Upon initial heating, the mixture will appear as a dark red/brown suspension. As the catalytic cycle turns over and CuO is consumed (reducing to Cu(I)/Cu(0)), the suspension will progressively darken. A completely opaque, black mixture after 24 hours is a positive visual indicator of successful catalyst turnover.
Quenching & Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the copper residues and precipitated salts. Wash the Celite pad with an additional 15 mL of ethyl acetate.
Extraction : Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO₃ (15 mL) to remove unreacted benzoic acid, followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.
Purification : Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 4:1).
Validation Checkpoint: Isocoumarins are highly conjugated. Under a 254 nm UV lamp, the product will appear as a distinct, bright blue fluorescent spot on the TLC plate, confirming the formation of the cyclized aromatic system.
Troubleshooting & Scale-Up Considerations
Low Yield / High Starting Material Recovery : This is most often caused by poor solubility of the base. Ensure AcOK is finely milled before use. If utilizing Ag₂CO₃ instead of CuO, protect the reaction vessel from ambient light using aluminum foil to prevent premature photochemical degradation of the silver salt[1].
Regioselectivity Issues : When using unsymmetrical internal alkynes, steric differentiation is the primary driver of regioselectivity. The bulkier substituent will preferentially orient away from the Rh center during migratory insertion, ending up at the 3-position of the resulting isocoumarin.
Scale-Up Hazards : For reactions >5 mmol, the evolution of trace gases and the exotherm from the initial C–H activation can cause pressure spikes. Transition from sealed tubes to a multi-neck round-bottom flask equipped with a reflux condenser under a continuous Argon blanket.
References
Rh(III)-Catalyzed Oxidative Coupling of Benzoic Acids with Geminal-Substituted Vinyl Acetates: Synthesis of 3-Substituted Isocoumarins. The Journal of Organic Chemistry - ACS Publications. 2
Application Notes and Protocols: Rh-Catalyzed C-H Activation for Isocoumarin Synthesis. Benchchem. 1
Rh(III)-Catalyzed Annulation of Boc-Protected Benzamides with Diazo Compounds: Approach to Isocoumarins. PMC. 3
Rh(III)-catalyzed C-H activation/cyclization of benzamides and diazo compounds to form isocoumarins and alpha-pyrones. ResearchGate. 4
Advanced HPLC Method Development Protocol for 4-Amino-3-(3-hydroxypropoxy)benzoic Acid
Physicochemical Profiling & Chromatographic Rationale Developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-Amino-3-(3-hydroxypropoxy)benzoic acid presents a unique analytical challenge due to it...
Developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-Amino-3-(3-hydroxypropoxy)benzoic acid presents a unique analytical challenge due to its highly polar and amphoteric nature. To design a self-validating and reproducible method, we must first deconstruct the molecule’s physicochemical behavior and establish the causality behind our chromatographic choices.
The Zwitterionic Trap
The molecule contains three critical functional groups:
Carboxylic Acid (-COOH): A weak acid (pKa ~4.0).
Aromatic Amine (-NH2): A weak base (pKa ~2.5 - 3.0).
3-Hydroxypropoxy Chain: A highly polar, hydrogen-bonding moiety.
At a physiological or mid-range pH (3.5 – 5.5), the molecule exists primarily as a zwitterion (simultaneously bearing -COO⁻ and -NH3⁺ charges). In this state, the compound is extremely hydrophilic and will elute in the void volume (
) of a standard C18 reversed-phase column, resulting in poor resolution and peak shape.
The pH and Ion-Pairing Solution
To achieve retention, we must control the ionization state. By lowering the mobile phase pH to approximately 2.0 using 0.1% Trifluoroacetic Acid (TFA) , we completely suppress the ionization of the carboxylic acid (rendering it neutral) while fully protonating the amine. TFA serves a dual purpose: it acts as a pH stabilizer and functions as a volatile ion-pairing agent. The hydrophobic trifluoromethyl group of TFA pairs with the protonated amine, masking its positive charge and significantly increasing the analyte's apparent hydrophobicity and retention[1][2].
Stationary Phase Selection: Why C18 Fails
Traditional alkyl phases (C18 or C8) rely almost exclusively on hydrophobic dispersion forces, which are insufficient for this highly polar, functionalized aromatic compound. Instead, a Pentafluorophenyl (PFP) stationary phase is required. PFP columns provide orthogonal retention mechanisms that are highly selective for polar aromatics, including
interactions with the benzoic acid ring, dipole-dipole interactions with the highly electronegative fluorine atoms, and hydrogen bonding with the hydroxypropoxy group[3][4].
Fig 1: Logical workflow for developing the HPLC method based on analyte physicochemical properties.
Experimental Method & Chromatographic Conditions
The following protocol leverages a PFP column and a TFA-based gradient to ensure sharp peak shape, baseline stability, and reproducible retention.
Mobile Phase A: Measure 1000 mL of ultra-pure LC-MS grade water. Add exactly 1.0 mL of highly pure Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of TFA. Mix and degas.
Expert Insight: Always add TFA to both aqueous and organic phases at the exact same concentration. This prevents severe baseline rippling and ghost peaks caused by the strong UV absorbance of TFA below 250 nm as the gradient shifts[1].
Step 2: Sample Preparation & The Diluent Effect
Weigh 10.0 mg of 4-Amino-3-(3-hydroxypropoxy)benzoic acid reference standard into a 100 mL volumetric flask.
Dissolve and make up to volume using Sample Diluent (0.1% TFA in Water) .
Expert Insight: Do not use 100% Methanol or Acetonitrile as the diluent. Injecting a strong organic solvent plug into a highly aqueous initial gradient (98% A) will cause the analyte to travel down the column un-retained before the mobile phase can dilute the sample plug, resulting in split or severely fronting peaks.
Step 3: Column Equilibration
Install the PFP column and purge the system with 50:50 A:B to remove storage solvents.
Transition to 98% A and 2% B. Equilibrate at 1.0 mL/min for at least 20 column volumes (approx. 30 minutes). Ion-pairing reagents like TFA require extended equilibration times to fully coat the stationary phase and establish a stable retention mechanism[2].
Fig 2: Effect of mobile phase pH on the ionization state and chromatographic retention strategy.
System Suitability & Method Validation (Self-Validating Criteria)
To ensure the method is performing correctly prior to analyzing unknown samples, inject the standard preparation six times and verify that the system meets the following strict acceptance criteria.
Table 3: System Suitability Specifications
Parameter
Acceptance Criteria
Corrective Action if Failed
Retention Time ()
~ 6.5 - 8.0 min
Check mobile phase pH; ensure TFA hasn't evaporated.
Tailing Factor ()
1.5
Replace column frit; verify sample diluent matches Mobile Phase A.
Theoretical Plates ()
5,000
Check for dead volume in fittings; re-equilibrate column.
Injection Precision (%RSD)
2.0% (n=6)
Purge autosampler syringe; check for air bubbles in lines.
Signal-to-Noise (S/N)
10 (at LOQ)
Optimize mixer volume to reduce TFA baseline ripple[1].
References
[1] Labrulez. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Available at:
[3] Phenomenex. Luna PFP(2) HPLC Columns: 4 Mechanisms of Interaction. Available at:
Application Note: High-Purity Recovery of 4-Amino-3-(3-hydroxypropoxy)benzoic acid via Optimized Recrystallization
Abstract: This guide provides a detailed framework for the purification of 4-Amino-3-(3-hydroxypropoxy)benzoic acid, a key intermediate in pharmaceutical development, using laboratory-scale recrystallization techniques....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This guide provides a detailed framework for the purification of 4-Amino-3-(3-hydroxypropoxy)benzoic acid, a key intermediate in pharmaceutical development, using laboratory-scale recrystallization techniques. We address the unique challenges presented by the molecule's multifunctional nature—possessing acidic (carboxyl), basic (amino), and polar (hydroxyl, ether) groups—which dictates a nuanced approach to solvent selection. This document outlines two robust protocols: a primary, recommended mixed-solvent system (Ethanol-Water) and a secondary single-solvent method. The causality behind each procedural step is explained to empower researchers to adapt and troubleshoot the protocols effectively.
Foundational Principles of Recrystallization
Recrystallization is a cornerstone purification technique for solid organic compounds, predicated on the principle that most solids exhibit increased solubility in a solvent at higher temperatures.[1][2] The process involves dissolving the impure compound in a minimal amount of a suitable hot solvent to create a saturated solution.[3] As this solution slowly cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The ordered nature of crystal lattice formation tends to exclude impurity molecules, which ideally remain dissolved in the cold solvent (the "mother liquor").[1]
The success of recrystallization hinges on the selection of an appropriate solvent system.[4][5] An ideal solvent should:
Dissolve the target compound sparingly or not at all at room temperature but completely at its boiling point.
Either not dissolve impurities at all (allowing for their removal via hot filtration) or dissolve them very well even at low temperatures (so they remain in the mother liquor).
Be chemically inert with respect to the target compound.
Be sufficiently volatile for easy removal from the purified crystals.[4]
For a molecule as complex as 4-Amino-3-(3-hydroxypropoxy)benzoic acid, which has multiple hydrogen bond donor and acceptor sites, finding a single solvent that meets all these criteria can be challenging.[6] Therefore, a mixed-solvent system often provides the necessary fine-tuning of solvent power to achieve effective purification.[7]
Understanding the molecule's properties is critical for designing the purification strategy. The presence of a carboxylic acid, an aromatic amine, a hydroxyl group, and an ether linkage makes the compound highly polar and capable of extensive hydrogen bonding.
Property
Value / Description
Source / Rationale
Molecular Formula
C₁₀H₁₃NO₄
Calculated from structure.
Molecular Weight
211.22 g/mol
Calculated from structure.
Appearance
Typically an off-white to tan or brown solid.
Based on the analog 4-Amino-3-hydroxybenzoic acid.[8] Aromatic amines are prone to slight oxidation, which can impart color.
Melting Point (Predicted)
>200 °C
The analog 4-Amino-3-hydroxybenzoic acid melts at 211-215 °C.[9] The added flexible sidechain may slightly lower the melting point, but strong intermolecular hydrogen bonding will keep it relatively high.
Solubility Profile (Predicted)
Highly polar. Expected to be soluble in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in water and non-polar solvents (e.g., hexane, toluene).[10]
The multiple H-bond donors/acceptors (COOH, OH, NH₂) and polar ether group dominate solubility. The parent analog shows solubility in aqueous ethanol.[10]
Strategic Solvent System Selection
The high polarity of the target compound suggests that it will be readily soluble in polar solvents like methanol and ethanol, but poorly soluble in non-polar solvents like hexane. Water is a potential single solvent, as is common for benzoic acids, but the larger organic structure may limit its effectiveness.[11][12] A mixed-solvent system is therefore the most logical and versatile starting point.
Solvent Selection Logic
The following decision tree illustrates the process for selecting an optimal solvent system.
Caption: A decision tree to guide the empirical selection of a recrystallization solvent.
Candidate Solvents
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Safety & Handling Notes
Rationale for Use
Ethanol
78
24.3
Flammable. Use in a well-ventilated area away from ignition sources.
A good polar protic solvent likely to dissolve the compound when hot. Excellent choice for a mixed-pair with water.[13]
Water
100
80.4
Non-toxic, non-flammable. High boiling point requires longer drying times.
Excellent "anti-solvent" or "poor solvent" for a mixed-pair with ethanol. May work as a single solvent if solubility is sufficient when hot.
Isopropanol
82
18.2
Flammable.
Similar to ethanol, offers a slightly less polar alternative.
Acetone
56
20.7
Highly flammable, volatile.
Can be a powerful solvent, but its low boiling point may not provide a wide enough solubility gradient.[4]
Ethyl Acetate
77
6.0
Flammable.
A moderately polar solvent. May be useful in a mixed-pair with a non-polar solvent like heptane if impurities are highly polar.[13]
Heptane/Hexane
98 / 69
~1.9
Highly flammable.
Non-polar anti-solvents. Unlikely to be used with this polar compound unless impurities are non-polar.
Detailed Experimental Protocols
The general workflow for recrystallization is outlined below. This process is fundamental to both single and mixed-solvent protocols.
Caption: A flowchart of the key steps in a standard recrystallization procedure.
This method is highly recommended due to its adaptability for polar compounds. It leverages the high solubility of the target compound in hot ethanol and its insolubility in cold water.
Methodology:
Dissolution: Place the crude 4-Amino-3-(3-hydroxypropoxy)benzoic acid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Heat on a hotplate stirrer and add the "good" solvent (ethanol) dropwise while stirring, until the solid just dissolves. The key is to use the absolute minimum amount of hot solvent to ensure the solution is saturated.[14]
Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel. Rinse the original flask with a small amount of hot ethanol and pass it through the funnel.
Addition of Anti-Solvent: Re-heat the clear filtrate to boiling. Slowly add the "poor" solvent (water) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
Clarification: Add a few more drops of the "good" solvent (ethanol) until the cloudiness just disappears, resulting in a clear, saturated hot solution.
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals in the funnel with a small amount of an ice-cold ethanol-water mixture (using the same approximate ratio as the final crystallization medium) to rinse away any adhering mother liquor.
Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C), until a constant weight is achieved.
Protocol 2: Single-Solvent Recrystallization (Water or Isopropanol) - Alternative
This method is simpler but requires finding a single solvent with a steep solubility-temperature curve for the compound.
Methodology:
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., water) and heat the mixture to a gentle boil with stirring.
Saturation: Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.[3]
Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.
Hot Filtration: If insoluble impurities are present or if charcoal was added, perform a hot gravity filtration as described in Protocol 1, Step 2.
Crystallization, Isolation, Washing, and Drying: Follow steps 5 through 8 from Protocol 1, using the same single solvent (ice-cold) for the washing step.
Troubleshooting Common Issues
Issue
Probable Cause(s)
Solution(s)
"Oiling Out" (Compound separates as a liquid)
The boiling point of the solvent is higher than the melting point of the solute.[4] The solution is supersaturated to a high degree.
Add more of the "good" solvent (or the single solvent) to decrease saturation. Re-heat to dissolve the oil completely, then cool much more slowly. Consider a lower-boiling point solvent system.
No Crystals Form Upon Cooling
Too much solvent was used, and the solution is not saturated. The cooling process is too slow or not cold enough.
Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, boil off some of the solvent to increase the concentration and re-cool.
Crystals Form Too Quickly (Fine powder)
The solution was cooled too rapidly.
Rapid cooling traps impurities. Re-heat the solution to re-dissolve the solid and allow it to cool more slowly (insulate the flask if necessary).
Low Percent Recovery
Too much solvent was used. Premature crystallization during hot filtration. The compound has significant solubility in the cold solvent. The crystals were washed with solvent that was not ice-cold.
Use the minimum amount of hot solvent. Ensure all glassware for hot filtration is pre-heated. Ensure the solution is thoroughly chilled in an ice bath before filtering. Always wash crystals with a minimal amount of ice-cold solvent.[14]
Conclusion
The successful purification of 4-Amino-3-(3-hydroxypropoxy)benzoic acid is readily achievable through careful application of recrystallization principles. Due to its highly polar and multifunctional nature, a mixed-solvent system of ethanol and water is the recommended starting point, offering a robust and tunable method for achieving high purity. By understanding the rationale behind each step—from solvent selection to controlled cooling—researchers can optimize recovery and obtain material suitable for the stringent requirements of drug development and scientific research.
References
W. H. Brown, C. S. Foote, B. L. Iverson, E. V. Anslyn, Organic Chemistry, Cengage Learning, 2013. [URL: https://www.rsc.
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-3-bromobenzoic Acid from 4-Aminobenzoic Acid. [URL: https://www.benchchem.
Mount Allison University. Recrystallization. [URL: https://www.mta.
Kumar, S., et al. (2012). Hydrogen bonding patterns in the cocrystals of 5-nitrouracil with several donor and acceptor molecules. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3383204/]
Farmer, T. J., et al. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [URL: https://www.scirp.
Al-Amiery, A. A., et al. (2016). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4870500/]
Cheméo. Chemical Properties of 4-Amino-3-hydroxybenzoic acid (CAS 2374-03-0). [URL: https://www.chemeo.com/cid/43-294-0/4-Amino-3-hydroxybenzoic-acid.html]
University of California, Davis. Recrystallization. [URL: https://www.chem.ucla.
Google Patents. (2013). Method for preparing p-aminobenzoic acid. [URL: https://patents.google.
Mount Holyoke College. The Recrystallization of Benzoic Acid. [URL: https://www.mtholyoke.edu/courses/tmassert/courses/chem203/2/Recryst.html]
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. [URL: https://www.benchchem.com/application-notes/synthesis-of-4-amino-3-cyclopropylbenzoic-acid]
Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. [URL: https://www.researchgate.
OHAUS Corporation. Recrystallization of Benzoic Acid. [URL: https://www.ohaus.
Application Note: Industrial Scale-Up Procedures for Gefitinib Key Intermediates
Executive Summary This Application Note details a robust, chromatography-free industrial protocol for the synthesis of Gefitinib (Iressa), specifically focusing on the scale-up of its critical quinazoline intermediates....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details a robust, chromatography-free industrial protocol for the synthesis of Gefitinib (Iressa), specifically focusing on the scale-up of its critical quinazoline intermediates. Unlike the original AstraZeneca route—which relied on low-yielding protection/deprotection sequences and late-stage etherification—this guide prioritizes a convergent "Side-Chain First" strategy .[1][2]
By installing the morpholine side chain early on the isovanillin scaffold, we eliminate the formation of the difficult-to-remove N-alkylated aniline impurity common in late-stage alkylation.[1][2] This protocol allows for kilogram-scale production with an overall yield potential >40% (vs. ~10% in legacy routes) using crystallization as the sole purification method.[1][2]
Strategic Route Analysis
The Legacy Problem (Linear Synthesis)
Early routes involved demethylation of 6,7-dimethoxyquinazolin-4-one, acetylation, chlorination, and aniline coupling, followed by deacetylation and final alkylation.[2]
Critical Flaw: The final alkylation step competes between the C6-hydroxyl and the secondary amine of the aniline, generating N-alkylated impurities that require column chromatography.
The Industrial Solution (Convergent Synthesis)
This protocol adopts the 6-(3-morpholinopropoxy)quinazolin-4(3H)-one pathway.[1][2]
Early Functionalization: The morpholine ether is established on the benzene ring before cyclization.[2]
One-Pot Cyclization: Formation of the quinazoline core.[1][2]
Chemical Name: 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one
Role: This is the stable precursor.[1][2] Its high crystallinity allows for the purging of upstream regioisomers (from the nitration step) before the sensitive chlorination step.
Intermediate B: The Activated Electrophile
Chemical Name: 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline
Role: The "Warhead."[1][2] This compound is highly reactive.[1][2]
Scale-Up Hazard: The conversion of Intermediate A to B using ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
generates metastable phosphorodichloridic acid intermediates.[2] If quenched improperly, these can lead to delayed exotherms.[2]
Detailed Experimental Protocols
Protocol 1: Synthesis of the Quinazolinone Core (Intermediate A)
under vacuum. Dissolve residue in DCM. Pour slowly into cold Potassium Carbonate solution. Do not use water alone, as acidic hydrolysis generates heat.
Isolate the organic layer containing Intermediate B (4-chloro derivative).[1][2] Use immediately.
Final Crystallization: Filter the free base.[2] Recrystallize from Toluene/Methanol (8:2).[2]
Process Control & Safety Visualization
Pathway Diagram
The following diagram illustrates the convergent flow, highlighting the "Side-Chain First" strategy.
Caption: Convergent synthesis route preventing N-alkylation impurities by early installation of the morpholine ether.
Safety Logic: POCl3 Chlorination
The chlorination step is the most thermally hazardous.
Caption: Safety decision tree for POCl3 quench to prevent thermal runaway.
Quality Control Specifications
To ensure "Self-Validating" protocols, the following specifications must be met at the Intermediate A stage before proceeding to the expensive chlorination step.
Parameter
Specification
Method
Logic
Appearance
White to Off-white powder
Visual
Colored impurities indicate incomplete reduction or oxidation products.[1][2]
Purity (HPLC)
> 98.5%
Area %
High purity here prevents "dimer" formation in the next step.[2][8]
Water Content
< 0.5%
KF Titration
Water reacts violently with , reducing yield and safety.[2]
Regioisomer
< 0.1%
HPLC
The 6-methoxy-7-(propoxy) isomer (inverted ether) is difficult to remove later.[1][2]
References
Original Synthesis & Impurity Profile:
Barker, A. J., et al.[2] "Quinazoline derivatives."[1][2][3][5][9][10][11][12] U.S. Patent 5,770,599.[1][2] (AstraZeneca).[2][13]
Improved Industrial Process (Convergent Route):
Knesl, P., et al.[2] "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate."[1][2][4] Molecules, 2006.[2]
POCl3 Safety & Chlorination Dynamics:
Organic Process Research & Development. "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization and Safe Quenching."[2][14]
Chromatography-Free Purification:
Chandregowda, V., et al.[2] "Synthesis of Gefitinib and its Intermediates."[2][3][4][7][10][15][16] Synthetic Communications.
[2]
High-Fidelity Esterification Strategies for 4-Amino-3-(3-hydroxypropoxy)benzoic Acid
Executive Summary & Strategic Analysis 4-Amino-3-(3-hydroxypropoxy)benzoic acid is a polyfunctional zwitterionic scaffold, frequently encountered as a critical intermediate in the synthesis of quinazoline-based EGFR inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
4-Amino-3-(3-hydroxypropoxy)benzoic acid is a polyfunctional zwitterionic scaffold, frequently encountered as a critical intermediate in the synthesis of quinazoline-based EGFR inhibitors (e.g., Gefitinib analogs) and specialized liquid crystal mesogens.
The esterification of this molecule presents a unique "Tri-Functional Challenge" :
Carboxylic Acid (C-1): The target for esterification.
Primary Aliphatic Alcohol (Side Chain): A competing nucleophile capable of self-polymerization (oligomerization) or etherification.
Aniline Amine (C-4): A nucleophile capable of forming amides or undergoing N-alkylation if reaction conditions are not strictly controlled.
This guide details two high-fidelity protocols designed to achieve chemoselective esterification of the carboxylic acid while suppressing oligomerization and N-alkylation.
Chemoselectivity Landscape
Functional Group
Reactivity Risk
Mitigation Strategy
-COOH (Target)
Low reactivity due to zwitterionic salt formation.
Activation via acyl chloride (in situ) or protonation to disrupt zwitterion.
-NH₂ (Aniline)
High nucleophilicity; risk of amide coupling or oxidation.
Protonation () using strong acid catalysts protects this group.
-OH (Aliphatic)
Moderate nucleophilicity; risk of intermolecular esterification.
Use of solvent in hyper-excess (pseudo-first-order kinetics) to favor solvent-ester formation.
Reaction Engineering & Workflow
The most robust method for converting this specific substrate to its methyl or ethyl ester is Thionyl Chloride-Mediated Fischer Esterification . This method generates anhydrous HCl in situ, effectively scavenging water and driving the equilibrium forward while simultaneously protecting the amine as the hydrochloride salt.
Visual Workflow: Process Decision Tree
Figure 1: Decision matrix for selecting the optimal esterification protocol based on scale and solubility.
Best for: Synthesis of complex esters (e.g., Benzyl, t-Butyl) where acidic methanolysis is impossible.
Note: This method requires strict control to prevent N-alkylation.
Methodology
Solvent: DMF (10 vol).
Base: Cesium Carbonate (
, 1.1 eq). Reasoning: The "Cesium Effect" promotes O-alkylation over N-alkylation due to the specific coordination of the carboxylate.
Electrophile: Benzyl Bromide (1.05 eq).
Conditions: Stir at 0°C to RT for 12 hours.
Validation: Check NMR for N-benzyl peaks (typically
4.5 ppm) vs O-benzyl peaks ( 5.2 ppm).
Mechanistic Pathway & Troubleshooting
Understanding the mechanism is vital for troubleshooting low yields. The primary failure mode is Oligomerization , where the aliphatic alcohol of one molecule attacks the activated carbonyl of another.
Mechanistic Visualization
Figure 2: Reaction mechanism highlighting the critical role of solvent volume in preventing oligomerization.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete conversion due to water accumulation.
Ensure is fresh; use a drying tube; increase reflux time.
Sticky Gum Product
Oligomerization (polyester formation).
Increase Methanol volume to >20 vol to ensure pseudo-first-order kinetics favoring the methyl ester.
Impurity at Baseline
Hydrolysis during workup.
Keep pH < 9 during neutralization; perform extraction quickly and keep cold.
Red Coloration
Oxidation of the aniline amine.
Perform reaction under Nitrogen/Argon atmosphere; ensure reagents are iron-free.
References
Gefitinib Synthesis Context
Chandregowda, V., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate."[3] Molbank, 2007, M560. Link
Relevance: Establishes the utility of 3-hydroxypropoxy-benzoic acid deriv
Furniss, B.S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Chemoselectivity in Amino-Benzoic Acids
Kam, C.M., et al.[6] "A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification." Journal of Chemical Education, 2020.[6] Link
Relevance: Validates the Fischer protocol for zwitterionic amino-benzoic acid systems.
Kruse, C.G. "Resins and Reagents: Cesium Carbonate." Encyclopedia of Reagents for Organic Synthesis, 2001.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Handling, Storage, and Quality Control of Moisture-Sensitive Benzoic Acid Derivatives
Executive Summary
Benzoic acid derivatives—particularly activated acyl chlorides like benzoyl chloride—are foundational electrophiles in drug development, polymer synthesis, and materials science. However, their extreme sensitivity to atmospheric moisture routinely compromises reaction stoichiometry, yields, and laboratory safety. As a Senior Application Scientist, I have designed this protocol to move beyond basic handling instructions. This guide provides a comprehensive, self-validating framework grounded in mechanistic causality and rigorous Schlenk line methodologies to ensure absolute reagent integrity.
Mechanistic Insight: The Causality of Degradation
The instability of benzoyl chloride is driven by a highly favorable nucleophilic acyl substitution pathway. When exposed to ambient moisture, the oxygen atom of water attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate rapidly collapses, expelling a chloride leaving group to yield benzoic acid and hydrochloric acid (HCl)[1].
The kinetics of this degradation are aggressive. At 25°C in water, the hydrolysis rate constant is approximately 4.2 × 10⁻² sec⁻¹, corresponding to a half-life of merely 16 seconds[1]. The generation of HCl gas presents a dual threat to experimental success:
Safety Hazard: HCl accumulation pressurizes sealed storage vessels, risking catastrophic rupture during storage or upon opening[2].
Stoichiometric Ruin: In downstream coupling reactions (e.g., Schotten-Baumann amide bond formation), the generated HCl neutralizes the basic catalysts (such as triethylamine or pyridine), stalling the reaction and drastically reducing yields.
Fig 1: Nucleophilic acyl substitution pathway of benzoyl chloride hydrolysis and its consequences.
Physicochemical Properties & Storage Parameters
To mitigate degradation, it is critical to understand the specific storage requirements of these derivatives. The table below summarizes key quantitative data and degradation markers for common benzoic acid derivatives:
To ensure absolute scientific integrity, the following protocols employ a self-validating approach: every step includes a physical or chemical checkpoint to verify that moisture has been successfully excluded.
Protocol A: Schlenk Line Aliquoting of Benzoyl Chloride
Causality Check: Glassware surfaces harbor microscopic layers of adsorbed water. Simply purging a flask with nitrogen is insufficient. Heating provides the kinetic energy required to desorb water from the glass lattice, while dynamic vacuum physically removes it from the system[4].
Step-by-Step Methodology:
Preparation & Desorption: Oven-dry a Schlenk flask and all glass syringes at >120°C for a minimum of 4 hours to ensure complete moisture desorption[4].
Hot Assembly: Remove the glassware from the oven, immediately assemble it using high-vacuum grease on the ground glass joints, and connect it to the Schlenk line[5].
Dynamic Vacuum: Open the flask to the vacuum manifold while it is still hot. Allow it to cool to room temperature under dynamic vacuum (approx. 5–10 minutes)[4].
Purge Cycling (The 3x Rule): Backfill the flask with high-purity Argon. Repeat the vacuum-Argon cycle three times. Validation: This mathematical dilution reduces atmospheric oxygen and moisture to safe, sub-ppm levels[6].
Reagent Transfer: Using a dry, Argon-purged gas-tight syringe, pierce the septum of the benzoyl chloride Sure/Seal™ bottle. Draw a slight overpressure of Argon into the syringe before withdrawing the liquid to prevent vacuum-induced dripping[6].
Delivery: Inject the reagent into the receiving Schlenk flask under a positive flow of Argon[6].
Fig 2: Step-by-step Schlenk line workflow for the safe handling of moisture-sensitive reagents.
Protocol B: Long-Term Storage and Integrity Testing
Causality Check: Cold storage slows the thermodynamic degradation of the reagent[2]. However, opening a cold vessel causes ambient moisture to instantly condense into the liquid, accelerating hydrolysis.
Step-by-Step Methodology:
Thermal Equilibration: Before use, remove the benzoyl chloride bottle from the 4°C refrigerator and place it in a desiccator. Allow it to warm to room temperature for at least 1 hour. Validation: The exterior of the bottle must be completely free of condensation before the seal is broken.
Inert Backfilling: After aliquoting the required volume, insert an Argon line (via a needle) into the headspace of the bottle for 30 seconds to displace any introduced ambient air[2]. Argon is denser than Nitrogen and provides a superior protective blanket.
Sealing: Seal the cap tightly and wrap the joint with PTFE tape or Parafilm to prevent ingress of moist air.
Quality Control Testing (Self-Validation): If a bottle has been stored for >3 months, test its integrity before use.
Visual Test: Pure benzoyl chloride is a clear, colorless liquid[1]. Benzoic acid is insoluble in neat benzoyl chloride. If a white precipitate or cloudiness is observed, the reagent has degraded.
pH/Titration Test: Hydrolysis can be quantitatively monitored by measuring the decrease in pH as HCl forms.
NMR Validation: Dissolve a 10 µL aliquot in anhydrous CDCl₃. The appearance of a broad singlet at ~11–12 ppm (carboxylic acid -OH) confirms degradation to benzoic acid.
References
PubChem. "Benzoyl chloride | C6H5COCl | CID 7412". National Institutes of Health. 1
ACS Publications. "An Illustrated Guide to Schlenk Line Techniques". Journal of Chemical Education. 4
Schlenk Line Survival Guide. "The Schlenk Line Survival Guide". 5
Molecular Inorganic Chemistry. "Working with air and moisture sensitive compounds". 6
CDH Fine Chemical. "4-Chloro Benzoyl Chloride MATERIAL SAFETY DATA SHEET". 3
Lasec. "MATERIAL SAFETY DATA SHEET Benzoyl chloride". 2
Greener Pathways to a Key Pharmaceutical Intermediate: Application Notes and Protocols for the Synthesis of 4-Amino-3-(3-hydroxypropoxy)benzoic acid
Introduction: The Imperative for Sustainable Synthesis 4-Amino-3-(3-hydroxypropoxy)benzoic acid is a crucial building block in the synthesis of various pharmaceutical compounds, valued for its versatile functional groups...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Sustainable Synthesis
4-Amino-3-(3-hydroxypropoxy)benzoic acid is a crucial building block in the synthesis of various pharmaceutical compounds, valued for its versatile functional groups that allow for diverse molecular modifications. Traditionally, the synthesis of such polyfunctional aromatic compounds has often relied on harsh reagents, hazardous solvents, and energy-intensive processes, contributing to a significant environmental footprint. In alignment with the principles of green chemistry, this guide provides a comprehensive overview of sustainable and efficient strategies for the synthesis of this important intermediate. We will explore a biosynthetic starting point, the application of an orthogonal protecting group strategy employing green methodologies, and a key microwave-assisted etherification step, culminating in a process that is safer, more efficient, and environmentally responsible.
A Bio-Based Foundation: Microbial Synthesis of the Core Scaffold
The journey towards a greener synthesis begins with the starting material. Instead of relying on petrochemical-derived precursors, a sustainable approach utilizes the microbial production of 4-amino-3-hydroxybenzoic acid. Recent advancements in metabolic engineering have enabled the synthesis of this compound from renewable feedstocks like glucose using engineered microorganisms such as Corynebacterium glutamicum. This biotechnological route offers a significant environmental advantage by reducing our dependence on fossil fuels and operating under mild, aqueous conditions.
Strategic Design: An Orthogonal and Green Protecting Group Approach
The presence of three reactive functional groups—amino, hydroxyl, and carboxylic acid—on the starting material necessitates a strategic protection-deprotection sequence to achieve selective modification. An orthogonal protecting group strategy is paramount, allowing for the sequential removal of each protecting group under distinct, non-interfering conditions.[1] Here, we propose a green-compatible orthogonal protection scheme: the amine will be protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acid will be protected as a benzyl ester.
Figure 1: High-level overview of the green synthetic approach.
Step 1: Green N-Boc Protection of the Amino Group
The tert-butoxycarbonyl (Boc) group is an excellent choice for amine protection due to its stability in a wide range of conditions and its facile removal under mildly acidic conditions.[2] Green approaches to N-Boc protection focus on minimizing or eliminating hazardous solvents and catalysts.
Protocol 1: Solvent-Free N-Boc Protection
This protocol utilizes a solvent-free approach with a recyclable solid acid catalyst, Amberlite-IR 120, significantly reducing waste.[3][4]
In a round-bottom flask, combine 4-amino-3-hydroxybenzoic acid (1.0 eq), di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq), and Amberlite-IR 120 (15% w/w).
Stir the mixture vigorously at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).
Upon completion (usually within 10-30 minutes), add a minimal amount of a green solvent such as ethyl acetate to dissolve the product.
Filter the mixture to recover the Amberlite-IR 120 catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.
The filtrate containing the N-Boc protected intermediate is carried forward to the next step, often without the need for extensive purification.
Step 2: Green Benzyl Ester Protection of the Carboxylic Acid
The benzyl ester is a suitable protecting group for the carboxylic acid as it can be removed under mild, non-acidic, and non-basic conditions via catalytic transfer hydrogenation, which is a greener alternative to using high-pressure hydrogen gas.[5][6]
Protocol 2: Benzyl Esterification using a Recyclable Solid Acid Catalyst
This method employs a solid acid catalyst, such as dried Dowex H+, which can be easily recovered and reused.[2][7]
To the solution of the N-Boc protected intermediate from the previous step, add benzyl alcohol (1.5 eq) and dried Dowex 50W-X8 ion-exchange resin (H+-form, approximately 400 mg per mmol of substrate).
Reflux the mixture with stirring. The progress of the esterification can be monitored by TLC.
Once the reaction is complete, cool the mixture to room temperature.
Filter to remove the Dowex resin, which can be washed with methanol, dried, and stored for reuse.
The solvent is removed under reduced pressure to yield the doubly protected intermediate, which can be purified by recrystallization from a green solvent system (e.g., ethanol/water) if necessary.
Figure 2: Workflow for the orthogonal protection of the starting material.
The Core Transformation: Microwave-Assisted O-Alkylation
The introduction of the 3-hydroxypropoxy side chain is achieved via a Williamson ether synthesis. To align with green chemistry principles, this key step is performed under microwave irradiation. Microwave-assisted organic synthesis (MAOS) offers several advantages, including significantly reduced reaction times, lower energy consumption, and often improved yields and selectivity.[8]
This protocol utilizes a phase-transfer catalyst (PTC) to facilitate the reaction in a more environmentally benign solvent system, avoiding the use of polar aprotic solvents like DMF.[6] The use of 3-chloro-1-propanol as the alkylating agent is a practical choice, and under these conditions, protection of its hydroxyl group is often not necessary.
In a microwave-safe reaction vessel, dissolve the doubly protected intermediate (1.0 eq) in a suitable green solvent such as anisole or cyclopentyl methyl ether (CPME).
Add a mild, inorganic base such as potassium carbonate (K₂CO₃) (2.0 eq), 3-chloro-1-propanol (1.5 eq), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.1 eq).
Seal the vessel and place it in a microwave reactor.
Irradiate the mixture at a controlled temperature (e.g., 100-120 °C) for a short duration (typically 10-30 minutes). The reaction progress should be monitored by TLC.
After completion, cool the reaction mixture and filter to remove the inorganic base.
Wash the filtrate with water to remove the phase-transfer catalyst and any remaining base.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography using a green eluent system (e.g., heptane/ethyl acetate).
Catalytic transfer hydrogenation, mild acidic cleavage
Table 1: Summary of Green Chemistry Principles Applied in the Synthesis.
Final Touches: Green Deprotection Strategies
The final stage of the synthesis involves the sequential and selective removal of the protecting groups under environmentally friendly conditions.
Step 4a: Deprotection of the Benzyl Ester
Catalytic transfer hydrogenation is employed for the debenzylation, using a hydrogen donor like ammonium formate in the presence of a palladium catalyst. This method avoids the hazards associated with hydrogen gas and high-pressure equipment.[6]
Protocol 4: Catalytic Transfer Hydrogenation
Dissolve the O-alkylated intermediate in a green solvent like ethanol or 2-propanol.
Add 10% palladium on carbon (Pd/C) (5-10 mol%) and ammonium formate (3-5 eq).
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir. Monitor the reaction by TLC.
Upon completion, cool the mixture and filter through a pad of celite to remove the catalyst.
Remove the solvent under reduced pressure to yield the N-Boc protected final product.
Step 4b: Deprotection of the Boc Group
The Boc group is removed under mildly acidic conditions. While trifluoroacetic acid (TFA) is commonly used, greener alternatives include using a solid acid catalyst or heating in water.
Protocol 5: Deprotection using a Solid Acid Catalyst
Dissolve the N-Boc protected product in a suitable solvent.
Add a solid acid catalyst such as Amberlyst 15.
Stir the mixture at room temperature or with gentle heating until deprotection is complete (monitored by TLC).
Filter off the catalyst for reuse.
The solvent is removed under reduced pressure, and the final product, 4-Amino-3-(3-hydroxypropoxy)benzoic acid, can be purified by recrystallization.
Figure 3: Sequential deprotection workflow to yield the final product.
Conclusion: A Commitment to Sustainable Pharmaceutical Manufacturing
This guide has outlined a comprehensive and environmentally conscious approach to the synthesis of 4-Amino-3-(3-hydroxypropoxy)benzoic acid. By integrating a bio-based starting material with green chemical methodologies for protection, functionalization, and deprotection, it is possible to significantly reduce the environmental impact of producing this valuable pharmaceutical intermediate. The adoption of such green and sustainable practices is not only an ethical imperative but also a strategic advantage in the modern pharmaceutical industry, fostering innovation while safeguarding our planet.
References
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis by Amberlite-IR 120. Der Pharma Chemica, 8(17), 272-276.
BenchChem. (2025). Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center.
Ghosh, R., & Chakraborty, B. (2019).
Dandia, A., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(5), 108-114.
Bieg, T., & Szeja, W. (1985).
Heydari, A., & Akbari, J. (2013). A Mild and Green Method for the N-BOC Protection of Amines without Assistant of Catalyst Under Solvent-free Conditions. Letters in Organic Chemistry, 10(2), 123-126.
BenchChem. (2025).
Yadav, G. D., & Mistry, C. K. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18433-18443.
Pesti, J. A., et al. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega, 4(5), 9373-9382.
Technology Networks. (n.d.).
Scite. (n.d.).
ACS Publications. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach.
Unknown. 2. Carboxyl protecting groups.
ACS Publications. (2023).
RSC Publishing. (n.d.). Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity.
Google Patents. (n.d.).
PubMed. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis.
Topic: Reagents for the Reduction of Nitro-Precursors to 4-Amino Benzoic Acid Derivatives
An Application Note and Protocol Guide for Researchers Abstract The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the developme...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol Guide for Researchers
Abstract
The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. 4-Aminobenzoic acid (PABA) and its derivatives are vital structural motifs found in numerous biologically active molecules. The reduction of the nitro group is the most common and critical step in their synthesis, yet it presents significant challenges in terms of chemoselectivity, safety, and scalability. This guide provides a comprehensive overview of the principal reagents and protocols for this transformation, grounded in mechanistic understanding and practical, field-proven insights. We will explore catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation techniques, offering detailed protocols, comparative data, and workflow diagrams to empower researchers in selecting and optimizing the ideal method for their specific synthetic challenges.
Introduction: The Synthetic Imperative
4-Aminobenzoic acid and its derivatives are not merely synthetic intermediates; they are foundational building blocks for a vast array of essential compounds, from local anesthetics like benzocaine to sulfonamide antibacterial agents. The most strategically sound and common approach to their synthesis involves the reduction of a corresponding 4-nitrobenzoic acid precursor. The electron-withdrawing nature of the nitro group facilitates electrophilic aromatic substitution, making the placement of substituents on the ring predictable. However, the subsequent reduction of this robust nitro functionality to an amine requires careful consideration of the overall molecular architecture to avoid unwanted side reactions.
The choice of reducing agent is therefore a critical decision, dictated by factors including:
Chemoselectivity: The presence of other reducible functional groups (e.g., halogens, carbonyls, esters, nitriles) on the substrate.
Safety: The hazards associated with the reagents and conditions (e.g., high-pressure flammable hydrogen gas, pyrophoric catalysts, toxic metals).
Scalability: The feasibility of transitioning the protocol from the bench to pilot plant or industrial scale.
Economic & Environmental Factors: The cost of reagents and the environmental impact of the process and its waste streams.
This document will dissect the most reliable and widely employed methods, providing the technical details necessary for successful implementation.
The Mechanistic Pathway: A Six-Electron Journey
The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds through several key intermediates. While the specific pathway can be influenced by the pH and the reducing agent, the generally accepted sequence involves the progressive reduction of the nitrogen atom.[1][2] Understanding this pathway is crucial for troubleshooting, as incomplete reactions can stall at these intermediate stages, and side reactions can occur through their condensation.[3][4]
The primary intermediates are the nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) species.[2][5] Under acidic conditions, which are common for many metal-mediated reductions, the final amine is often protonated to form an anilinium salt, requiring a basic workup to liberate the free amine.[4]
Figure 1: Generalized reaction pathway for nitro group reduction.
Methodologies & Protocols
Catalytic Hydrogenation
This is arguably the cleanest and most atom-economical method for nitro group reduction, producing only water as a byproduct. It involves the use of molecular hydrogen (H₂) and a heterogeneous metal catalyst.[6]
Principle of Operation: The reaction occurs on the surface of the metal catalyst (e.g., Palladium, Platinum, Nickel).[1] Both the nitroaromatic compound and molecular hydrogen adsorb onto the catalyst surface, where the H-H bond is cleaved. The surface-bound hydrogen atoms are then sequentially transferred to the nitro group, leading to its reduction.[1] The efficiency of the reaction is highly dependent on catalyst activity, solvent, pressure, and temperature.
Common Catalysts:
Palladium on Carbon (Pd/C): The most widely used catalyst. It is highly active, but can also catalyze dehalogenation, especially of bromides and iodides.[7]
Platinum on Carbon (Pt/C): Often used when Pd/C is ineffective or causes undesired side reactions.
Raney Nickel (Raney Ni): A cost-effective alternative, particularly in industrial settings. It is pyrophoric and must be handled with care.[8][9]
Protocol 1: General Procedure for Catalytic Hydrogenation of 4-Nitrobenzoic Acid
This protocol is adapted from established methods for preparing 4-aminobenzoic acid.[10][11][12]
Materials:
4-Nitrobenzoic acid (1.0 eq)
Sodium Hydroxide (1.0 - 1.1 eq)
5% or 10% Palladium on Carbon (Pd/C) catalyst (typically 1-2% w/w of the substrate)
Solvent (Water or Ethanol/Water mixture)
Hydrogen Gas (H₂)
Hydrochloric Acid (HCl) for acidification
Nitrogen Gas (N₂) for purging
Procedure:
Vessel Charging: In a high-pressure hydrogenation vessel (autoclave), dissolve the 4-nitrobenzoic acid and sodium hydroxide in water. The formation of the sodium salt increases solubility and facilitates the reaction.
Catalyst Addition: Under a nitrogen atmosphere, carefully add the Pd/C catalyst to the solution. Note: Wet catalysts are preferred to minimize the risk of ignition.[13]
Sealing and Purging: Seal the reactor securely.[14] Purge the vessel 3-5 times with nitrogen to remove all oxygen, then purge 2-3 times with hydrogen gas.[1][6]
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-4 MPa or ~290-580 psi).[10][12]
Reaction: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 60-70 °C).[11] Monitor the reaction by observing the drop in hydrogen pressure as it is consumed. Once the pressure stabilizes, maintain the conditions for an additional hour to ensure complete conversion.
Shutdown and Catalyst Removal: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system 3-5 times with nitrogen.[14] Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The used catalyst may be pyrophoric and should be kept wet with water during and after filtration.[15]
Product Isolation: Transfer the filtrate to a beaker. Slowly add hydrochloric acid to acidify the solution to a pH of ~3-4. The 4-aminobenzoic acid will precipitate out of the solution.
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Purity is typically >99%.[10][12]
Safety is Paramount:
Working with hydrogen gas under pressure carries significant risks of fire and explosion.[15] All operations must be conducted in a certified chemical fume hood behind a blast shield.[16] The reactor must be rated for the intended pressure and temperature, and all fittings must be checked for leaks with an inert gas before introducing hydrogen.[6][14] Catalysts, especially Raney Nickel and spent Pd/C, are potentially pyrophoric and must be handled under an inert atmosphere or as a wet slurry.[13]
Figure 2: Experimental workflow for batch catalytic hydrogenation.
Metal-Mediated Reductions
These "dissolving metal" methods are among the oldest yet remain highly relevant due to their reliability, cost-effectiveness, and excellent chemoselectivity.
Principle of Operation: This method typically uses iron powder with a proton source, such as ammonium chloride or a mineral acid (e.g., HCl, Acetic Acid).[17] The iron metal acts as the electron donor, becoming oxidized from Fe(0) to iron(II) and iron(III) oxides/hydroxides. This method is renowned for its high tolerance of other reducible functional groups, including halides, carbonyls, and nitriles, making it a workhorse for complex substrates.[7][17]
Protocol 2: Reduction of a Nitroarene with Fe/NH₄Cl
This procedure is a general and robust method applicable to many 4-nitrobenzoic acid precursors.[7][18]
Materials:
Nitro-precursor (1.0 eq)
Iron powder (<100 mesh) (5.0 eq)
Ammonium Chloride (NH₄Cl) (4.0 eq)
Solvent (Ethanol/Water, typically 2:1 to 4:1 v/v)
Celite® for filtration
Procedure:
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the nitro-precursor, ethanol, water, and ammonium chloride.
Reagent Addition: Stir the mixture to dissolve the solids, then add the iron powder in portions. The reaction is often exothermic, and portion-wise addition helps control the initial temperature rise.
Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. The gray suspension will gradually turn black or reddish-brown. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the mixture to room temperature.
Filtration: Filter the hot reaction mixture through a pad of Celite® to remove the iron sludge. This step is critical and can be slow; washing the filter cake thoroughly with hot ethanol is essential to recover all the product.
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water to remove any remaining inorganic salts.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which can be further purified by crystallization or chromatography if necessary.
Principle of Operation: Stannous (tin(II)) chloride is a competent reducing agent that donates electrons, becoming oxidized to tin(IV).[5][19] The reaction is typically performed in an acidic medium (HCl) or a polar protic solvent like ethanol.[20] While effective, this method has fallen out of favor for large-scale work due to the generation of stoichiometric amounts of toxic tin waste, which can be difficult to remove from the product.[19][21]
Protocol 3: Reduction with Tin(II) Chloride Dihydrate
Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
Procedure:
Setup: In a round-bottom flask, dissolve the nitro compound in ethanol or ethyl acetate.
Reagent Addition: Add the solid SnCl₂·2H₂O to the solution and stir at room temperature or with gentle heating (40-50 °C).
Reaction: Monitor the reaction by TLC until the starting material is consumed.
Work-up: Cool the reaction mixture and carefully quench by pouring it into a stirred solution of saturated sodium bicarbonate or a cooled solution of 3M NaOH. This neutralizes the acid and precipitates tin hydroxides. Caution: This can be exothermic.
Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter through Celite®. Wash the filter cake thoroughly with the organic solvent. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with additional organic solvent.
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the amine product.[20]
Data Summary: Comparison of Metal-Mediated Reductions
| Best For | Scalable, cost-sensitive, chemoselective reductions | Lab-scale reductions where other methods fail |
Catalytic Transfer Hydrogenation (CTH)
CTH is an increasingly popular alternative that avoids the use of high-pressure hydrogen gas. Instead, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.[22] This approach offers enhanced safety and experimental simplicity.
Principle of Operation: A hydrogen donor (e.g., formic acid, ammonium formate, hydrazine) and the nitro-substrate are brought together on a catalyst surface (commonly Pd/C). The catalyst facilitates the decomposition of the donor and the transfer of hydrogen to the nitro group.[22]
Formic acid is an excellent, non-toxic, and easily handled hydrogen donor.[23][24] The reaction is clean, often proceeding under mild conditions.
Protocol 4: Reduction using Pd/C and Formic Acid
Materials:
Aromatic nitro compound (1.0 eq)
10% Palladium on Carbon (10 mol% Pd)
Formic Acid (HCOOH, ~5.0 eq or used as solvent)
Methanol or THF as co-solvent (optional)
Procedure:
Setup: To a round-bottom flask, add the nitro compound, solvent (if used), and Pd/C catalyst.
Reagent Addition: Slowly add the formic acid to the stirred suspension. Effervescence (CO₂ evolution) may be observed.
Reaction: Heat the mixture to a gentle reflux (40-60 °C) and monitor by TLC. Reactions are often complete within 1-3 hours.[25]
Work-up: Upon completion, cool the reaction mixture and filter through Celite® to remove the catalyst.
Isolation: Concentrate the filtrate under reduced pressure. The residue can be dissolved in an organic solvent and washed with a mild base (e.g., saturated NaHCO₃) to remove any remaining formic acid, then with water and brine.
Purification: Dry the organic layer and concentrate to give the final product.
Hydrazine is a powerful hydrogen donor, often used for rapid and complete reductions at room temperature. However, hydrazine is highly toxic and a suspected carcinogen, requiring careful handling.[7]
Protocol 5: Reduction using Pd/C and Hydrazine Hydrate
Materials:
Halogenated nitroarene (1.0 mmol)
10% Palladium on Carbon (5-10 mol% Pd)
Hydrazine monohydrate (10.0 mmol)
Methanol (5 mL)
Procedure:
Setup: In a round-bottom flask, suspend the nitroarene and Pd/C in methanol.
Reagent Addition: Add hydrazine monohydrate dropwise to the suspension at room temperature. The reaction is often exothermic.
Reaction: Stir at room temperature or with gentle warming. Monitor by TLC.
Work-up: Filter through Celite® and wash the pad with methanol.
Isolation: Concentrate the filtrate under reduced pressure to obtain the product.[7]
Method Selection Guide: A Comparative Overview
Choosing the optimal reduction strategy is critical for success. The following table provides a high-level comparison to guide the decision-making process.
Method
Key Advantages
Key Disadvantages
Best Suited For...
Catalytic H₂ (Pd/C)
High yield, clean (water byproduct), atom economical, well-established for scale-up.
Requires high-pressure equipment, H₂ is flammable/explosive, catalyst can be pyrophoric, risk of dehalogenation.[6][7][15]
Large-scale synthesis of simple PABA derivatives where capital for specialized equipment is available.
Fe / NH₄Cl
Excellent chemoselectivity, very low cost, low toxicity, operationally simple.[7][18]
Generates large volumes of iron sludge, work-up can be difficult, requires stoichiometric reagents.
Substrates with sensitive functional groups (halides, esters, nitriles) on both lab and industrial scales.[17]
SnCl₂ / HCl
Historically reliable, effective when other methods fail.[5]
Stoichiometric toxic heavy metal waste, difficult work-up to remove tin salts.[19][21]
Small-scale, specific applications where cost and waste are not primary concerns.
Can be slower than high-pressure hydrogenation, requires stoichiometric H-donor.
Lab-scale synthesis where safety and simplicity are prioritized; "greener" chemistry applications.
CTH (Hydrazine)
Very fast and efficient, often works at room temperature.[7]
Hydrazine is highly toxic and carcinogenic, reaction can be highly exothermic.
Rapid, small-scale reductions where the hazards of hydrazine can be safely managed.
Na₂S₂O₄
Mild, works well in aqueous media, useful for sensitive substrates.[26]
Reagent is unstable to air/moisture, can generate sulfur byproducts.[27]
Reductions in protic solvents or when other methods are too harsh.
Conclusion
The reduction of nitro-precursors to 4-aminobenzoic acid derivatives is a well-established yet nuanced transformation. No single reagent is universally superior; the optimal choice is intrinsically linked to the specific substrate, required scale, and available resources. Catalytic hydrogenation remains the gold standard for industrial-scale production of simple structures due to its efficiency and low waste. For complex molecules demanding high chemoselectivity, classic iron-based reductions offer a robust and cost-effective solution. In the modern research laboratory, where safety and operational simplicity are paramount, catalytic transfer hydrogenation with donors like formic acid presents a highly attractive and green alternative. By understanding the underlying mechanisms and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate protocol to achieve their synthetic goals.
References
askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives.
Linqu, H. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved March 7, 2026, from [Link]
Industrial Safety (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved March 7, 2026, from [Link]
Journal of Synthetic Chemistry. (2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry, 4(4), 354-370.
ACS Publications. (2023, December 21). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development.
BenchChem. (2025).
UniTo. (2023, December 21). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol.
ACS Chemical Health & Safety. (n.d.).
ChemSpider Synthetic Pages. (2012, February 13). Reduction of nitro arene by Fe/ammonium chloride.
RSC Publishing. (2015, October 8).
Journal of Synthetic Chemistry. (n.d.). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Retrieved March 7, 2026, from [Link]
PMC. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
ACS Electrochemistry. (2025, May 6). Nitro Substrates in Reductive Electrosynthesis: A Review.
Wiley Online Library. (2021, March 23).
ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
BenchChem. (2025).
RSC Publishing. (n.d.).
University of Rochester. (n.d.). Hydrogenation SOP. Retrieved March 7, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved March 7, 2026, from [Link]
ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
RSC Publishing. (n.d.).
University of Pittsburgh. (2012, March 6).
Thieme. (2018, December 17). Reduction of Nitroarenes to Anilines with a Benzothiazoline: Application to Enantioselective Synthesis of 2-Arylquinoline Deriva.
ResearchGate. (n.d.).
PMC. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134.
ACS Publications. (2014, February 24).
BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
Wordpress. (n.d.). Sn2+ reduction.
PubMed. (2017, March 15). Catalytic reduction of 2-nitroaniline: a review.
BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
ResearchGate. (2025, August 9).
Wordpress. (2026, February 13). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).
BenchChem. (2025). Technical Support Center: Optimizing Sodium Dithionite Reductions.
Sciencemadness.org. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved March 7, 2026, from [Link]
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved March 7, 2026, from [Link]
Chemistry Stack Exchange. (2025, March 16).
Google Patents. (n.d.).
Organic Chemistry Portal. (n.d.). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite.
Patsnap Eureka. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Retrieved March 7, 2026, from [Link]
ResearchGate. (2013, June 15).
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved March 7, 2026, from [Link]
YouTube. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine.
Technical Support Center: Synthesis & Troubleshooting for 4-Amino-3-(3-hydroxypropoxy)benzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals synthesizing 4-Amino-3-(3-hydroxypropoxy)benzoic acid.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals synthesizing 4-Amino-3-(3-hydroxypropoxy)benzoic acid. This molecule is a critical pharmaceutical building block, but its synthesis is frequently compromised by chemoselectivity issues—specifically, competing alkylation side reactions and the extreme oxidative instability of the final electron-rich aniline[1].
Executive Strategy
Attempting to directly alkylate 4-amino-3-hydroxybenzoic acid is a strategic error due to competitive N-alkylation. Furthermore, using unprotected 3-bromo-1-propanol leads to self-condensation and esterification side products.
The Proven Workflow: We employ an "orthogonal masking" approach. We start with methyl 4-nitro-3-hydroxybenzoate . We alkylate the phenol using a benzyl-protected halide (3-(benzyloxy)propyl bromide)[2]. Then, we utilize a highly efficient simultaneous catalytic hydrogenolysis to reduce the nitro group and cleave the benzyl ether in a single step[3]. Finally, an anaerobically controlled saponification yields the target compound.
Visualizing the Synthetic Workflow
3-Step Synthesis of 4-Amino-3-(3-hydroxypropoxy)benzoic acid via orthogonal protection.
In-Process Control: Monitor by TLC (20% EtOAc/Hexanes). The starting material (Rf ~0.2) should disappear, replaced by a new spot (Rf ~0.6).
Workup: Quench with ice water, extract with EtOAc (3x). Wash the organic layer with 5% LiCl (to remove DMF) and brine. Dry over Na2SO4 and concentrate to yield methyl 4-nitro-3-(3-benzyloxypropoxy)benzoate.
FAQ 1.1: Why use 3-(benzyloxy)propyl bromide instead of unprotected 3-bromo-1-propanol?
Causality: Unprotected 3-bromo-1-propanol contains a nucleophilic primary alcohol. Under the basic conditions (K2CO3/DMF) required to deprotonate the phenol, the unprotected halopropanol can undergo intermolecular self-condensation or transesterification with the methyl ester. By masking the alcohol as a benzyl ether, we enforce strict chemoselectivity, ensuring exclusive O-alkylation at the phenolic oxygen.
FAQ 1.2: My alkylation is stalling at 70% conversion. How can I drive it to completion?
Causality: Alkyl bromides can sometimes be sluggish depending on the steric environment and solvent dryness.
Solution: Add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to the reaction mixture. This triggers an in situ Finkelstein reaction, temporarily converting the alkyl bromide to a highly reactive alkyl iodide, which accelerates the nucleophilic attack by the phenoxide.
Dissolve the intermediate from Phase 1 in HPLC-grade Methanol (0.2 M).
Sparge the solution with Nitrogen for 5 minutes.
Carefully add 10% Pd/C (10 mol% Pd).
Evacuate the flask and backfill with H2 gas (balloon, 1 atm).
Stir vigorously at 25°C for 12 hours.
In-Process Control: LC-MS is critical here. You must observe the mass shift from the nitro-benzyl intermediate to the completely deprotected methyl 4-amino-3-(3-hydroxypropoxy)benzoate.
Workup: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure.
FAQ 2.1: My LC-MS shows the nitro group has reduced to an amine, but the benzyl ether is still intact. Why?
Causality: The reduction of a nitro group to an aniline is highly exothermic and kinetically rapid. However, the cleavage of a benzyl ether via catalytic hydrogenolysis requires more energy and active catalyst surface area[4]. If the catalyst is slightly poisoned by trace sulfur or amines, it will only perform the easier nitro reduction.
Solution: Filter the stalled reaction through Celite to remove the exhausted catalyst. Resubject the filtrate to fresh 10% Pd/C, and increase the H2 pressure to 40 psi using a Parr reactor. Adding a catalytic amount of glacial acetic acid (0.1 eq) can also protonate the ether oxygen, making it a better leaving group and accelerating hydrogenolysis.
Phase 3: Saponification (Ester Hydrolysis)
Protocol:
Dissolve methyl 4-amino-3-(3-hydroxypropoxy)benzoate in a 1:1 mixture of THF and Water (0.2 M).
Crucial Step: Sparge the solvent mixture with Nitrogen for 10 minutes prior to adding the substrate.
Add NaOH (3.0 eq) and stir at 25°C for 4 hours under a Nitrogen atmosphere.
Workup: Cool the reaction to 0°C. Carefully add 1M HCl dropwise until the pH reaches ~4.0 (the isoelectric point of the zwitterionic product).
Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to yield 4-Amino-3-(3-hydroxypropoxy)benzoic acid .
FAQ 3.1: My final product turns dark brown/black during the saponification step. What is happening?
Causality: You have synthesized an electron-rich 2-alkoxyaniline derivative. In basic aqueous conditions (NaOH/H2O), these electron-rich aromatic amines are highly susceptible to rapid air oxidation, forming highly conjugated, dark-colored quinone imine polymers.
Solution: The protocol must be a self-validating anaerobic system. You must rigorously degas your THF and NaOH solutions using nitrogen sparging. Perform the entire saponification under an inert atmosphere and minimize air exposure during the final acidic precipitation.
Quantitative Data Summary: Route Comparison
To justify the selected methodology, below is a comparative analysis of synthetic strategies evaluated during process development:
Synthetic Strategy
Alkylating Agent
Reduction / Deprotection Method
Overall Yield
Purity (HPLC)
Key Advantage / Disadvantage
Optimized Route (Recommended)
3-(Benzyloxy)propyl bromide
H2, 10% Pd/C (Simultaneous)
78%
>98%
Prevents side reactions; highly efficient 2-in-1 reduction step.
Alternative 1
3-Bromo-1-propanol (Unprotected)
Fe/HCl or SnCl2
45%
85%
Avoids protecting groups, but suffers from massive O-alkylation side products.
Alternative 2
3-Chloropropan-1-ol + NaI
H2, 5% Pd/C
52%
90%
Cheaper reagents; however, requires harsh alkylation temps leading to degradation.
References
ChemicalBook. "4-Amino-3-hydroxybenzoic acid:a fundamental building block". 1
The Royal Society of Chemistry. "Generic Methods for Monomer Synthesis". 2
Benchchem. "1-(Benzyloxy)-3-nitrobenzene CAS 24318-00-1".3
Identification and removal of impurities in Gefitinib intermediate synthesis
Technical Support Center: Gefitinib Intermediate Synthesis A Guide to Identification and Removal of Common Impurities Welcome to the technical support center for Gefitinib intermediate synthesis. This guide is designed f...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Gefitinib Intermediate Synthesis
A Guide to Identification and Removal of Common Impurities
Welcome to the technical support center for Gefitinib intermediate synthesis. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing high-purity intermediates for this important active pharmaceutical ingredient (API). Purity is not merely a regulatory hurdle; it is fundamental to the safety and efficacy of the final drug product. Even minor impurities can have significant impacts, making their identification and removal a critical aspect of the development process.
This resource moves beyond simple protocols to provide a deeper understanding of why impurities form and how to strategically prevent or remove them. The content is structured into a series of frequently asked questions and troubleshooting scenarios commonly encountered in the field.
This section addresses the foundational questions regarding the detection and characterization of impurities in your reaction mixtures. A robust analytical method is the bedrock of effective process control.
Q1: What are the most common process-related impurities I should be looking for in Gefitinib intermediate synthesis?
A: During the synthesis of Gefitinib, impurities can arise from starting materials, side reactions, or degradation. Based on common synthetic routes, you should be vigilant for several key classes of impurities:
N-Alkylated Impurities: One of the most prevalent impurities is the N-alkylated byproduct, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine. This occurs when the secondary amine of the quinazoline core undergoes a second alkylation reaction.[1]
Unreacted Intermediates: Incomplete reactions can leave behind key starting materials or intermediates, such as 4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline or 3-chloro-4-fluoroaniline.[2]
Positional Isomers: If the starting material, 3-chloro-4-fluoroaniline, is contaminated with its isomer (e.g., 4-chloro-3-fluoroaniline), a corresponding positional isomer of Gefitinib will be formed.[3] This impurity is particularly challenging as it has the same molecular weight as the target molecule.
Degradation Products: Gefitinib and its intermediates can degrade under stress conditions. Acid and base hydrolysis can lead to cleavage of the morpholinopropoxy side chain, while oxidation can result in the formation of N-oxide impurities.[2][4][5][6]
Byproducts from Reagents: Aggressive reagents, if not properly removed, can cause issues. For example, residual thionyl chloride from a chlorination step can become trapped in the product solid, affecting subsequent reactions.
Q2: How do I develop a robust Reverse-Phase HPLC (RP-HPLC) method for impurity profiling?
A: A well-developed HPLC method is crucial for separating and quantifying these closely related substances. A "one-size-fits-all" method is unlikely, but a strong starting point based on established literature can be optimized for your specific intermediate.[7][8][9]
Table 1: Recommended Starting Conditions for RP-HPLC Method Development
Parameter
Recommended Starting Point
Rationale & Optimization Tips
Column
C8 or C18, 250 x 4.6 mm, 5 µm
C18 provides higher hydrophobicity and retention, which can be beneficial for separating non-polar impurities. A C8 column offers a good balance and may provide different selectivity.[6][9]
Mobile Phase A
50-130 mM Ammonium Acetate Buffer (pH 5.0)
The buffer controls the ionization state of the basic morpholino and quinazoline nitrogens, leading to better peak shape and reproducibility. Adjusting the pH can significantly alter the retention times and selectivity between impurities.[7][8]
Mobile Phase B
Acetonitrile (ACN)
ACN is a common organic modifier. Methanol can be explored as an alternative to change selectivity.
Elution Mode
Gradient
A gradient elution is highly recommended to resolve both early-eluting polar impurities and late-eluting non-polar impurities (like the N-alkylated byproduct) in a reasonable runtime.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column. Can be adjusted to optimize resolution and run time.
Column Temp.
40-50 °C
Elevated temperatures can improve peak efficiency and reduce viscosity, but be mindful of potential on-column degradation for sensitive intermediates.[6]
Detection (UV)
250-254 nm or 331 nm
Gefitinib and its analogues typically show strong absorbance around 254 nm and 331 nm.[2][10] A Photo Diode Array (PDA) detector is invaluable for checking peak purity and identifying co-eluting species.
This section provides actionable solutions to specific problems you may encounter during your synthesis and purification workflows.
Problem: My HPLC shows a significant late-eluting peak identified as an N-alkylated impurity.
Causality: The aniline nitrogen on the quinazoline-4-amine core, while less nucleophilic than a typical secondary amine, can still react with the electrophilic alkylating agent (e.g., 4-(3-chloropropyl)morpholine). This is especially prevalent if reaction conditions are too harsh (high temperature) or if an excess of base and alkylating agent is used.
Solutions:
Reaction Optimization (Prevention):
Stoichiometry Control: Use a minimal excess of the alkylating agent.
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A common range is 60-80°C.[11][12]
Alternative Synthesis Strategy: A highly effective but more synthetically intensive approach is to introduce the morpholinopropyl group before the quinazoline ring is formed or before the final amination step. This completely avoids the possibility of N-alkylation on the final core structure.
Purification (Removal):
Column Chromatography: While effective, silica gel chromatography can be challenging to scale. The polarity difference between Gefitinib and the more non-polar, doubly-alkylated impurity is often sufficient for separation.[13]
Recrystallization: This is the most industrially viable method. The N-alkylated impurity often has different solubility properties. A carefully selected solvent system can preferentially keep the impurity in the mother liquor while the desired product crystallizes. Experiment with solvent/anti-solvent systems like Ethanol/Water or DMF/Water.[14]
Caption: Decision workflow for selecting a purification method.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your laboratory work. Always perform your own risk assessment and adhere to your institution's safety guidelines.
Protocol 1: General RP-HPLC Method for Impurity Profiling
This method is designed for the analysis of Gefitinib and its process-related impurities.
[7][9]
Instrumentation: HPLC with a PDA or UV detector, autosampler, and column oven.
Chromatographic Conditions:
Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalent.
Mobile Phase A: 130 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-5 min: 37% B
5-25 min: 37% -> 60% B
25-30 min: 60% B
30-31 min: 60% -> 37% B
31-40 min: 37% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 40 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh and dissolve the sample in the mobile phase (premixed at initial conditions, e.g., 63:37 A:B) to a final concentration of approximately 0.5-1.0 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Optimized Recrystallization for Purification of 4-(3-chloro-4-fluoroanilino)-6-hydroxy-7-methoxyquinazoline
This protocol focuses on purifying the key deprotected intermediate before the final alkylation step, a critical point for removing upstream impurities.
[12]
Solvent Selection: The primary solvent system will be an alcohol (e.g., ethanol, isopropanol) and water, or DMF and water.
Procedure:
Place the crude intermediate (1.0 equivalent) into a clean, appropriately sized reaction vessel equipped with a condenser and magnetic or overhead stirrer.
Add the primary solvent (e.g., Ethanol, approx. 10-15 volumes) to the vessel.
Heat the mixture to reflux with stirring until all the solid has dissolved. If it does not fully dissolve, add minimal additional solvent.
Once a clear solution is obtained, reduce the heat slightly and begin adding the anti-solvent (e.g., purified water) dropwise until the first signs of persistent turbidity (cloudiness) appear.
Optional (Seeding): If available, add a few crystals of pure product at this stage.
Turn off the heat and allow the solution to cool slowly to room temperature with gentle stirring. A slow cooling rate is essential for the growth of large, pure crystals.
Once at room temperature, cool the mixture further in an ice bath for at least 1 hour to maximize product precipitation.
Collect the crystals by vacuum filtration.
Wash the filter cake with a small amount of cold solvent mixture (the same ratio used for crystallization) to remove residual mother liquor.
Dry the purified crystals under vacuum at 50-60 °C to a constant weight.
Analyze the purified material and the mother liquor by HPLC to confirm purity and assess yield.
References
Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(8), 799–805. [Link]
Various Authors. (2015). Gefitinib - New Drug Approvals. PharmaCompass. (Compilation of synthetic routes and impurity discussions from various patents). [Link]
Venkataramanna, M., Somaraju, I. V. R., & Kumar, K. B. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]
Ferguson, S., et al. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceuticals. [Link]
Jiko, T. (2023). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. [Link]
SCIRP. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Scientific Research Publishing. [Link]
Li, W., et al. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 646-655. [Link]
Wang, Y., et al. (2015). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Scientific Reports, 5, 11069. [Link]
Oxford Academic. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]
SCIRP. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry. [Link]
Sreevatsa, A., et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Pharmaceutica Analytica Acta. [Link]
Sriram, D., et al. (2010). Practical and efficient synthesis of gefitinib via selective O -alkylation: A novel concept for a transient protection group. ResearchGate. [Link]
Chandrashekara, K. A., et al. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. PubMed. [Link]
SciSpace. (2012). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
ResearchGate. (2013). Process for synthesis of gefitinib. [Diagram]. ResearchGate. [Link]
Google Patents. (2015). A kind of preparation method of Gefitinib known impurities. CN103739558B.
Google Patents. (2013).
Google Patents. (2014).
Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476. [Link]
Syrris. (2024). Pharmaceutical Crystallization in drug development. Syrris. [Link]
QuickCompany. (2008). Process For The Preparation Of Gefitinib. QuickCompany. [Link]
Al-Suhaimi, K. S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. [Link]
Google Patents. (2013).
Google Patents. (2020).
R Discovery. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. R Discovery. [Link]
Vijetha, K. A., & Reddy, M. S. (2020). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Journal of Scientific Research, 64(3). [Link]
Molecules. (2024). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. [Link]
Alam, S., et al. (2023). Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards in vitro and ex vivo performance evaluation. Journal of Applied Pharmaceutical Science. [Link]
Technical Support Guide: Minimizing Side Reactions in 3-Hydroxybenzoic Acid Alkylation
Topic: Minimizing side reactions during the alkylation of 3-hydroxybenzoic acid Audience: Researchers, scientists, and drug development professionals Format: Technical Support Center (Q&A, Troubleshooting, FAQs) Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing side reactions during the alkylation of 3-hydroxybenzoic acid
Audience: Researchers, scientists, and drug development professionals
Format: Technical Support Center (Q&A, Troubleshooting, FAQs)
Executive Summary: The Regioselectivity Challenge
The alkylation of 3-hydroxybenzoic acid (3-HBA) presents a classic problem in chemoselectivity. The molecule contains two nucleophilic sites: the phenolic hydroxyl group (pKa ~9.9) and the carboxylic acid group (pKa ~4.2).
Target Reaction: O-alkylation of the phenolic hydroxyl group (Williamson Ether Synthesis) to form 3-alkoxybenzoic acids.
Primary Side Reaction: Esterification of the carboxyl group to form alkyl 3-hydroxybenzoates.
Secondary Side Reactions: Dialkylation (forming the ester-ether), C-alkylation (ring substitution), and elimination of the alkylating agent.
Achieving high selectivity for the ether product requires exploiting the nucleophilicity difference between the phenoxide ion (Ar-O⁻) and the carboxylate ion (Ar-COO⁻). This guide details the "Dianion Strategy" and troubleshooting steps to maximize yield and purity.
User Report: "I am trying to synthesize 3-methoxybenzoic acid, but NMR shows a significant amount of methyl 3-hydroxybenzoate."
Root Cause
Mechanism
Corrective Action
Insufficient Base
If < 2 equivalents of base are used, the carboxylate (formed first) competes for the alkylating agent.
Use ≥ 2.2 equivalents of base. You must fully deprotonate both groups to form the dianion. The phenoxide is significantly more nucleophilic than the carboxylate and will react preferentially [1].
Wrong Solvent
Protic solvents (ethanol, methanol) solvate the phenoxide anion, reducing its nucleophilicity relative to the carboxylate.
Switch to Polar Aprotic Solvents. Use DMF, DMSO, or NMP. These solvents leave the "naked" phenoxide anion highly reactive, enhancing the rate difference between O-alkylation and esterification [2].
Acidic Workup
If the product is an ester, it might be stable. If you wanted the acid, did you acidify correctly?
Verify Workup. Ensure the final mixture is treated with aqueous NaOH (saponification) before acidification if ester formation is unavoidable, or simply to hydrolyze any trace ester formed.
Issue 2: Dialkylation (Formation of Ester-Ether)
User Report: "LC-MS indicates the presence of a product with mass corresponding to the addition of two alkyl groups."
Root Cause
Mechanism
Corrective Action
Excess Alkylating Agent
Once the phenoxide reacts, the remaining carboxylate will eventually react with excess electrophile.
Limit Stoichiometry. Use exactly 1.0 to 1.1 equivalents of the alkyl halide relative to the substrate. Do not use a large excess [3].
High Temperature
Elevated temperatures increase the reaction rate of the slower nucleophile (carboxylate), reducing selectivity.
Lower Temperature. Conduct the addition of the alkylating agent at 0°C to Room Temperature . Only heat if conversion stalls.
Issue 3: C-Alkylation (Ring Substitution)
User Report: "I see isomeric impurities that are not esters. The alkyl group seems to be on the ring."
Root Cause
Mechanism
Corrective Action
Leaving Group Effect
Highly reactive leaving groups (e.g., iodides) or "soft" electrophiles (e.g., allylic/benzylic halides) can favor C-alkylation on the electron-rich phenoxide ring.
Change Solvent/Counterion. Use harder bases (like NaH or NaOH) and polar aprotic solvents to favor O-alkylation (hard-hard interaction). Avoid solvent mixtures that stabilize the transition state for C-alkylation (e.g., phenol/water mixtures without phase transfer catalysts) [4].
Ambident Nucleophile
Phenoxide is an ambident nucleophile. Ortho/Para positions are activated.[1]
Use O-Selective Conditions. Use Phase Transfer Catalysis (PTC) (e.g., TBAB/NaOH/Water-DCM). This often suppresses C-alkylation by keeping the reactive phenoxide in the organic phase paired with a bulky cation [5].
Frequently Asked Questions (FAQs)
Q: Can I use Potassium Carbonate (
) in Acetone?A: Yes, but with caveats. is a weaker base. While it will deprotonate the carboxylic acid (pKa ~4.2), the equilibrium for the phenol (pKa ~9.9) is less favorable compared to using NaH or NaOH. This method is often slower and may require reflux, which can promote esterification if the alkyl halide is in excess. For strict O-alkylation selectivity, the Dianion Method (NaH or NaOH) is superior.
Q: Why is the order of addition critical?A: You must generate the dianion before adding the electrophile.
Incorrect: Mix 3-HBA + Alkyl Halide + Base. (Result: Competitive reaction as base is consumed).
Correct: Mix 3-HBA + 2.2 eq Base -> Stir 30 min (Dianion forms) -> Add Alkyl Halide slowly.
Q: How do I remove the unreacted starting material if I limit the alkyl halide?A: Since the product is an acid (3-alkoxybenzoic acid) and the starting material is an acid (3-hydroxybenzoic acid), separation can be tricky. However, the product is less polar.
Technique: Recrystallization from water/ethanol mixtures is often effective.
Chromatography: The ether product typically has a higher Rf than the starting phenol on silica gel (eluent: Hexane/Ethyl Acetate + 1% Acetic Acid).
Optimized Experimental Protocol: The Dianion Method
Objective: Selective O-methylation of 3-hydroxybenzoic acid.
Sodium Hydroxide (aqueous 2M) or Sodium Hydride (2.2 eq)
Dimethyl Sulfate or Methyl Iodide (1.1 eq)
Solvent: Water (for NaOH) or DMF (for NaH)
Protocol (Aqueous Green Chemistry Approach):
Dissolution: Dissolve 3-hydroxybenzoic acid (10 mmol) in 2M NaOH (22 mmol, 2.2 eq). The solution should be homogeneous (Dianion formation).
Cooling: Cool the mixture to 0–5°C in an ice bath.
Addition: Dropwise add Dimethyl Sulfate (11 mmol, 1.1 eq) over 20 minutes. Note: Methyl iodide can also be used but requires vigorous stirring due to phase separation.
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC or HPLC.
Workup (Critical for Purity):
Reflux (Saponification): If any methyl ester formed, add a small amount of additional NaOH and reflux for 30 mins to hydrolyze it back to the acid.
Acidification: Cool and acidify with 6M HCl to pH ~2. The 3-methoxybenzoic acid will precipitate.
Filtration: Filter the solid, wash with cold water, and dry.
Visualizing the Reaction Pathway
The following diagram illustrates the competing pathways and the critical "Dianion Checkpoint" required for success.
Caption: Reaction pathway showing the necessity of dianion formation to favor O-alkylation over esterification.
References
PubChem. (2025).[2] 3-Hydroxybenzoic Acid Compound Summary. National Library of Medicine. Available at: [Link][3]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
Organic Chemistry Portal. Williamson Ether Synthesis. Available at: [Link]
Google Patents. (1993). Esterification of hydroxybenzoic acids (US5260475A).[4] Available at:
Research India Publications. (2010). Microwaves Assisted Fast and Clean O-alkylation of 3-hydroxychromones in Aqueous Medium. Available at: [Link]
Technical Support Center: Controlling Thermal Degradation of 4-Amino-3-(3-hydroxypropoxy)benzoic Acid
Welcome to the Advanced Materials Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals handling 4-Amino-3-(3-hydroxypropoxy)benzoic acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Materials Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals handling 4-Amino-3-(3-hydroxypropoxy)benzoic acid . Due to its polyfunctional nature, this compound is highly susceptible to thermal degradation during drying, melt-processing, and long-term storage.
This guide provides mechanistic insights, validated troubleshooting workflows, and standardized protocols to ensure the structural integrity of your active pharmaceutical ingredient (API) intermediates.
Mechanistic Overview: The Causality of Degradation
To effectively prevent degradation, one must understand the thermodynamic vulnerabilities of the molecule. 4-Amino-3-(3-hydroxypropoxy)benzoic acid possesses four reactive sites: a carboxylic acid (-COOH), a primary aromatic amine (-NH₂), a primary alcohol (-OH) on the propoxy chain, and an ether linkage.
When subjected to thermal stress, the molecule acts as an AB/AB₂-type monomer, leading to three primary degradation pathways:
Polycondensation (Oligomerization): The primary alcohol and amine can react intermolecularly with the carboxylic acid of adjacent molecules. This step-growth polymerization releases water and forms insoluble polyester or polyamide oligomers[1].
Decarboxylation: Substituted aminobenzoic acids are prone to losing CO₂ at elevated temperatures. The electron-donating amine and ether groups destabilize the carboxylate, driving decarboxylation typically above 150°C to yield 2-(3-hydroxypropoxy)aniline[2][3].
Thermo-Oxidation: The electron-rich aromatic amine is highly susceptible to oxidation. Exposure to heat in the presence of atmospheric oxygen leads to the formation of N-oxides, azo compounds, and quinone-imines, which manifest as severe discoloration (browning or reddening)[4].
Fig 1. Primary thermal degradation pathways of 4-Amino-3-(3-hydroxypropoxy)benzoic acid.
Troubleshooting Guide & FAQs
Q1: My sample is turning dark brown during vacuum drying at 60°C, but there is no significant mass loss. What is happening?A1: This is a classic signature of thermo-oxidation of the primary aromatic amine[4]. Even under vacuum, residual oxygen in the oven or dissolved oxygen in the wet cake can trigger oxidative coupling.
Self-Validating Fix: Switch to a dynamic nitrogen-purged vacuum drying protocol (see Protocol 2). If the discoloration stops, oxygen was the culprit. If it persists, check your solvent for peroxide impurities.
Q2: I observe an unexpected mass loss near 140°C during TGA. Is this residual bound solvent or degradation?A2: It is likely degradation. While unbound moisture evaporates below 100°C, mass loss between 120°C and 150°C in aminobenzoic acids is typically associated with either the release of water from polycondensation or the onset of decarboxylation [2].
Self-Validating Fix: Couple your TGA to an FTIR spectrometer (Evolved Gas Analysis). If the exhaust shows a peak at 2350 cm⁻¹, decarboxylation is occurring[3]. If you see a broad band at 3500-3700 cm⁻¹ without CO₂, it is polycondensation.
Q3: After melt-processing, the compound becomes insoluble in standard organic solvents (e.g., DMSO, Methanol). Why?A3: The compound has undergone thermal step-growth polymerization[1]. Because the molecule contains both a carboxylic acid and two nucleophiles (amine and alcohol), heating it above its activation energy for condensation (~120°C) creates cross-linked polyamide/polyester networks that are highly insoluble. To prevent this, processing temperatures must remain strictly below 100°C.
Fig 2. Decision tree for diagnosing and resolving thermal degradation issues.
Quantitative Thermal Data
The following table summarizes the expected thermal events for 4-Amino-3-(3-hydroxypropoxy)benzoic acid based on the kinetic behavior of substituted aminobenzoic acid derivatives.
Table 1: Summary of Thermal Events and Kinetic Parameters
Protocol 1: TGA-FTIR for Degradation Pathway Elucidation
This protocol establishes a self-validating system to differentiate between polycondensation (water loss) and decarboxylation (CO₂ loss)[3].
Sample Preparation: Weigh exactly 5.0–10.0 mg of the compound into a high-purity alumina crucible. Do not pack the powder tightly, as this artificially increases the local partial pressure of evolved gases, skewing the onset temperature.
System Purge: Purge the TGA furnace with dry Nitrogen (Grade 5.0) at 50 mL/min for 15 minutes to establish an inert baseline and remove atmospheric CO₂/H₂O.
Heating Program: Ramp the temperature from 25°C to 300°C at a controlled rate of 10°C/min.
Evolved Gas Analysis (EGA): Transfer exhaust gases via a heated transfer line (maintained at 200°C to prevent condensation) to the FTIR gas cell.
Spectral Validation: Continuously monitor the IR spectra.
A peak emerging at 2350 cm⁻¹ confirms decarboxylation.
A broad band emerging at 3500–3700 cm⁻¹ confirms polycondensation.
To dry the wet cake without inducing oxidative darkening or premature polymerization[4].
Loading: Load the wet cake into a vacuum oven at room temperature (20–25°C). Crucial: Do not pre-heat the oven.
Deoxygenation: Apply a deep vacuum (< 50 mbar) for 30 minutes before applying any heat. This removes ambient oxygen and prevents primary amine oxidation.
Thermal Ramping: Ramp the temperature slowly (1°C/min) to a maximum of 50°C. Do not exceed 60°C to ensure you remain well below the activation energy for polycondensation.
Equilibration: Hold at 50°C until a constant mass is achieved (verified by at-line LOD or Karl Fischer titration).
Inert Backfill: Backfill the oven with an inert gas (Nitrogen or Argon) before opening the chamber to prevent hot-state oxidation.
References
Rotich, M. K., et al. "Thermal Studies on Some Substituted Aminobenzoic Acids." Journal of Thermal Analysis and Calorimetry, 2001.[Link]
Teixeira, J. A., et al. "The characterization, thermal stability and thermal decomposition of some lighter trivalent lanthanide p-aminobenzoates..." Thermochimica Acta, 2015.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing pH Levels for Extraction & Purification
Status: Operational | Lead Scientist: Dr. A. Vance
Introduction
Welcome to the technical support hub for amino-benzoic acid derivatives (e.g., PABA, Anthranilic acid). As amphoteric molecules containing both a basic amine (
) and an acidic carboxyl () group, these compounds present unique extraction challenges. Their solubility is dictated by a "U-shaped" pH profile, where recovery fails if you do not precisely target the ionization window.
This guide moves beyond generic protocols to address the mechanistic reasons for extraction failure, specifically focusing on the equilibrium between cationic, zwitterionic, and anionic species.
Module 1: The Fundamentals (The "Why")
Q: Why is my extraction yield consistently low despite using standard acidic/basic workups?
A: You are likely trapping the molecule in the aqueous phase by over-shooting the pH.
Amino-benzoic acids are amphoteric . Unlike simple organic acids (which extract well at low pH) or simple amines (which extract well at high pH), these derivatives have an Isoelectric Point (pI) where their net charge is zero.
pH < 2: The amine protonates (
). The molecule becomes a water-soluble Cation .
pH > 5: The carboxylic acid deprotonates (
). The molecule becomes a water-soluble Anion .
pH ~3.5 (The "Sweet Spot"): The molecule exists as a neutral species or zwitterion. This is the only window where solubility in organic solvents (like Ethyl Acetate) is maximized and water solubility is minimized.
Visualizing the Ionization States
The following diagram illustrates the species dominance across the pH scale for 4-Aminobenzoic Acid (PABA).
Figure 1: Ionization transitions of amino-benzoic acids. Extraction into organic solvents is only efficient in the green zone.
Module 2: Critical Data & Yield Optimization
Q: What are the exact pH targets for my specific derivative?
A: You must adjust your aqueous phase to the pH value between pKa1 and pKa2.
Below are the physicochemical constants for common derivatives. Do not estimate; use a calibrated pH meter.
Table 1: pKa Values and Target Extraction pH
Compound
pKa1 (-COOH)
pKa2 (-NH3+)
Target pH for Extraction
Recommended Solvent
4-Aminobenzoic Acid (PABA)
2.38
4.85
3.5 - 3.8
Ethyl Acetate / n-Butanol
Anthranilic Acid (2-ABA)
2.05
4.95
3.4 - 3.6
Dichloromethane (DCM)
3-Aminobenzoic Acid
3.07
4.73
3.8 - 4.0
Ethyl Acetate
4-Amino-2-chlorobenzoic acid
2.10
3.70
2.8 - 3.0
Ethyl Acetate
Critical Note: Simple non-polar solvents like Hexane or Diethyl Ether are often ineffective for these compounds because the zwitterionic character retains significant water affinity. Use polar aprotic solvents (Ethyl Acetate) or alcohols (n-Butanol) for liquid-liquid extraction [1].
Module 3: Troubleshooting Protocols
Scenario A: "I have a crude reaction mixture and need to purify the product."
Solution: Use the "pH Swing" Purification Protocol . This method uses the amphoteric nature to wash away impurities.
Acid Wash: Dissolve crude material in dilute HCl (pH 1.0).
Result: Product becomes cationic and stays in water. Non-basic organic impurities extract into the organic layer (Discard organic).
Base Wash (Optional): If acidic impurities are present, adjust aqueous pH to 9.0.
Result: Product becomes anionic and stays in water. Non-acidic impurities extract into organic (Discard organic).
Target Extraction: Adjust aqueous pH to the Target pH (approx 3.5) .
Result: Product becomes neutral/zwitterionic.
Action: Extract 3x with Ethyl Acetate. Dry organic layer over
and evaporate.
Scenario B: "I am seeing a heavy emulsion that won't separate."
Solution: Amino-benzoic acids can act as surfactants at the interface, especially near their pI.
Troubleshooting Decision Tree:
Figure 2: Step-by-step logic for breaking emulsions in amphoteric extractions.
Detailed Steps for Emulsions:
Salting Out: Add saturated NaCl brine to the aqueous layer. This increases the ionic strength, forcing organics out of the water phase (Salting-out effect) [2].[1]
Filtration: If solid particulates are stabilizing the emulsion, filter the entire mixture through a pad of Celite.
pH Nudging: If you are exactly at the pI, the solubility is lowest, which can sometimes cause interfacial precipitation that looks like an emulsion. Shift pH by 0.5 units away from the pI to slightly increase solubility, then back-extract.
Module 4: Stability & Oxidation (The "Brown Product" Issue)
Q: My product turns brown during drying. Is it degrading?
A: Yes. Aniline derivatives (aromatic amines) are prone to oxidation by atmospheric oxygen, forming colored azo/nitroso compounds. This is accelerated at high pH and by light.
Prevention Protocol:
Limit Base Exposure: Do not leave the product in the anionic form (pH > 7) for extended periods.
Inert Atmosphere: Perform the final evaporation under Nitrogen or Argon.
Add Antioxidant: Add a trace amount (0.1%) of Sodium Metabisulfite (
) to the aqueous phase during the extraction to scavenge free radicals [3].
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. Retrieved from [Link]
Majekodunmi, S. O. (2015).Review of Extraction Techniques in Pharmaceutical Analysis. Journal of Applied Pharmaceutical Science. (General reference on salting-out principles).
Sigma-Aldrich.Technical Bulletin: Handling of Air-Sensitive Aromatic Amines. (General industry standard for aniline handling).
Technical Support Center: Navigating Filtration Challenges in Large-Scale Intermediate Synthesis
Welcome to the Technical Support Center dedicated to addressing the critical and often complex challenges of filtration in large-scale intermediate synthesis. As seasoned researchers and drug development professionals, y...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center dedicated to addressing the critical and often complex challenges of filtration in large-scale intermediate synthesis. As seasoned researchers and drug development professionals, you understand that efficient solid-liquid separation is paramount to achieving high purity, optimal yield, and process efficiency. This guide is structured to provide you with not just solutions, but also the underlying principles to empower you to make informed decisions during your process development and manufacturing campaigns.
Section 1: Troubleshooting Common Filtration Problems
This section addresses the most frequently encountered issues in large-scale filtration, offering a systematic approach to diagnosis and resolution.
FAQ 1: My filtration is running too slowly. What are the likely causes and how can I fix it?
A slow filtration rate is a common bottleneck that can significantly impact production timelines. The primary causes can be categorized into issues with the solid phase (the filter cake), the liquid phase (the filtrate), or the equipment itself.
Underlying Causes & Corrective Actions:
High Filter Cake Resistance: This is often the primary culprit.
Particle Size and Morphology: Small, fine, or irregularly shaped particles, especially needle-like crystals, can pack tightly, creating a dense, impermeable filter cake.[1][2] Uncontrolled crystallization can lead to excessive fines, which can blind the filter medium.[2]
Solution: Revisit your crystallization process. Aim for larger, more uniform crystals with a narrow particle size distribution. Techniques like controlled cooling, anti-solvent addition, and seeding can significantly improve crystal habit.
Cake Compression: Applying excessive pressure can compress the filter cake, reducing its porosity and permeability.[3][4]
Solution: Operate at a lower, controlled pressure. For pressure-sensitive materials, consider switching to vacuum filtration or a filter-dryer with agitation capabilities to maintain cake porosity.[1]
Filter Medium Blinding/Clogging: The filter medium itself can become blocked.
Fine Particles: As mentioned, fines can block the pores of the filter cloth or paper.[1][2]
Improper Filter Media Selection: The chosen filter medium may have a pore size that is too small for the particle size distribution of your intermediate.[1]
Solution: Select a filter medium with a pore size appropriate for your solid. Consider a staged filtration approach, using a coarser pre-filter to remove larger particles before the final filtration step.[3]
High Viscosity of the Mother Liquor: A viscous filtrate will naturally flow more slowly through the filter cake and medium.[1][5][6][7][8]
Solution: If chemically permissible, consider gently heating the slurry to reduce the viscosity of the mother liquor.[8] Alternatively, diluting the slurry with a suitable, low-viscosity solvent can also improve the filtration rate.[1]
Equipment Issues:
Insufficient Pressure/Vacuum: Ensure your pump or vacuum source is operating within the specified range.[1]
Leaks or Improper Sealing: Check all seals and connections for leaks, as this can reduce the driving force for filtration.[2][9]
Troubleshooting Workflow for Slow Filtration
Caption: Troubleshooting workflow for slow filtration.
FAQ 2: I'm experiencing a sudden pressure spike during filtration. What should I do?
A sudden and dramatic increase in pressure is a critical event that can damage equipment and compromise product quality.[3] Immediate action is required to diagnose and rectify the cause.
Immediate Steps:
Safely stop the filtration: Immediately and safely shut down the feed pump or release the pressure.
Isolate the system: Close the necessary valves to isolate the filter housing.
Systematic Troubleshooting:
A methodical approach is crucial to pinpoint the root cause of a pressure spike.
Consult with Operators: Discuss the conditions leading up to the pressure spike with the plant operators. Inquire about any recent changes in upstream processes or equipment malfunctions.[3][10]
Review Operational Data: Examine data logs for flow rate, pressure, and temperature. Verify that the system was operating within its designed parameters before the spike.[3][10]
Inspect the Filtration System: Conduct a thorough visual inspection of the filter housing, valves, regulators, and instrumentation for any signs of damage or malfunction.[3][10]
Common Causes and Solutions for Pressure Spikes:
Potential Cause
Explanation
Solution
Valve or Regulator Malfunction
A sudden closure or malfunction of a downstream valve can cause a rapid pressure buildup.[3]
Inspect, repair, or replace the faulty valve or regulator. Implement a regular calibration and maintenance schedule.[3]
High Solids Concentration
An unexpected increase in the solids content of the feed slurry can quickly blind the filter.[3]
Adjust upstream processes to control solids concentration. Consider pre-filtration or settling to reduce the load on the primary filter.[3]
Excessive Flow Rate
A surge in the feed flow rate can exceed the filter's capacity, leading to a pressure spike.[3]
Install and calibrate flow control devices. Consider using a variable frequency drive (VFD) on the feed pump for better flow regulation.[3]
Filter Cake Compression
As mentioned previously, excessive pressure can compress the cake, drastically reducing permeability.[3]
Operate at a lower, controlled pressure.
Inadequate Backwashing
For systems with backwashing capabilities, inefficient cleaning can leave residual solids that contribute to rapid pressure buildup in the next cycle.
Optimize backwash parameters (frequency, duration, flow rate). Consider chemical cleaning if necessary.[3]
Protocol for Resuming Operation After a Pressure Spike:
Identify and Address the Root Cause: Use the table above to diagnose and fix the underlying issue.
Perform a Thorough Backwash (if applicable): If your system has backwashing capabilities, perform a complete backwash cycle.[3]
Chemical Cleaning (if necessary): If the pressure drop remains high after backwashing, a chemical cleaning with a compatible solvent may be required to remove deeply embedded particles.[3]
Inspect Filter Integrity: Before restarting, visually inspect the filter elements for any signs of damage, such as tearing or collapse.
Verify Product Quality: Upon restarting, closely monitor the filtrate for any signs of solids breakthrough, which would indicate a compromised filter.[3]
Gradual Return to Operation: Slowly bring the system back to the normal operating flow rate and pressure, continuously monitoring all parameters.
Section 2: Optimizing Your Filtration Process
Proactive optimization is key to preventing filtration problems before they arise. This section delves into the critical aspects of filter media and filter aid selection.
FAQ 3: How do I select the right filter medium for my intermediate synthesis?
The choice of filter medium is a critical decision that impacts filtration efficiency, product purity, and cost-effectiveness.[11][12]
Key Selection Criteria:
Particle Size Retention: The filter medium must effectively retain the solid particles while allowing the liquid to pass through. This is determined by the pore size rating of the medium.[11][13]
Chemical Compatibility: The filter material must be chemically inert and not react with or leach into your product or solvent system.[11][12][13]
Temperature and Pressure Resistance: The medium must withstand the operating temperature and pressure of your process without degrading or losing its structural integrity.[11][14]
Flow Rate and Permeability: The filter should provide an acceptable flow rate without requiring excessive pressure.[12][13]
Comparison of Common Filter Media:
Filter Medium
Material Type
Key Characteristics
Best Suited For
Polypropylene (PP)
Synthetic
Excellent chemical resistance to acids and bases, low cost.[15]
General purpose filtration, pre-filtration, and applications where cost is a primary concern.[15]
Polyester (PET)
Synthetic
High tensile strength, good resistance to acids and alkalis.[11]
Applications requiring high mechanical strength.
Polytetrafluoroethylene (PTFE)
Synthetic
Extremely high chemical and temperature resistance.[11][15]
Aggressive chemical environments, solvent filtration, and high-temperature applications.[11][15]
Polyethersulfone (PES)
Synthetic
Low protein binding, hydrophilic, good flow rates.[15]
Aqueous solutions, biological applications, and sterile filtration.[15]
Nylon
Synthetic
High flow rate, cost-effective, mechanically strong.[15]
General aqueous applications where protein binding is not a concern.[15]
Stainless Steel Mesh
Metal
High temperature and pressure resistance, cleanable and reusable.
High-temperature applications, viscous fluids, and when durability is critical.[5]
Decision Tree for Filter Media Selection
Caption: Decision-making guide for filter media selection.
FAQ 4: When and how should I use a filter aid?
Filter aids are materials added to the slurry before filtration to improve the process by increasing the porosity and permeability of the filter cake.[16][17]
When to Consider a Filter Aid:
When filtering very fine or gelatinous particles that tend to blind the filter medium.
When dealing with slurries that form a compressible filter cake.
When a very clear filtrate is required.
Common Types of Filter Aids:
Filter Aid
Description
Key Characteristics
Diatomaceous Earth (DE)
Fossilized remains of diatoms (a type of algae).
Porous structure, high surface area, chemically stable. Suitable for a wide range of applications.[17]
Perlite
Expanded volcanic rock.
Lightweight, porous, and cost-effective. Good for medium-viscosity liquids.[17]
Cellulose
Derived from plant fibers.
Biodegradable and suitable for high-viscosity liquids. Can be used in combination with other filter aids.[17]
Protocol for Filter Aid Selection and Optimization:
This protocol should be performed at the lab or pilot scale before implementation in large-scale production.[17][18]
Filter Aid Screening:
Prepare several small-scale filtrations of your slurry with different types and grades of filter aids (e.g., fine, medium, and coarse grades of DE and perlite).[17]
For each test, use a consistent concentration of filter aid (a good starting point is 0.1-0.5% of the total batch weight).[18]
Measure the filtration time and observe the clarity of the filtrate for each test.
Determining Optimal Dosage:
Once the most promising filter aid type and grade are identified, perform a series of filtrations with varying concentrations of that filter aid to find the optimal dosage.[17][19]
Plot filtration rate and filtrate clarity against filter aid concentration to identify the "sweet spot" that provides the best balance of performance and cost.
Application Method:
Body Feed: The filter aid is mixed directly into the slurry before filtration. This is the most common method in batch operations.[18]
Precoat: A thin layer of filter aid is first deposited on the filter medium before introducing the slurry. This helps to protect the filter medium from blinding and improves filtrate clarity from the start.[16][18] A typical precoat thickness is 1.5 to 3.0 mm.[16]
Section 3: The Critical Role of Upstream Processes
Filtration issues often originate from upstream processes, particularly crystallization.
FAQ 5: How does crystal morphology affect filtration, and how can I control it?
The size, shape, and size distribution of your crystals have a profound impact on filtration performance.
Large, uniform crystals are ideal as they form a porous and permeable filter cake, leading to rapid filtration and efficient cake washing.
Small, fine crystals tend to pack tightly, resulting in a dense, low-permeability cake and slow filtration.[1]
Needle-like crystals are particularly problematic as they can form a highly entangled and compressible cake, making filtration and subsequent processing difficult.[20]
Strategies for Controlling Crystal Morphology:
Cooling Profile: A slow, controlled cooling rate generally promotes the growth of larger, more uniform crystals. Rapid cooling often leads to the formation of many small crystals (fines).
Solvent Selection: The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures to find one that favors a more block-like or prismatic crystal shape over needles.
Supersaturation Control: Maintaining a low level of supersaturation throughout the crystallization process encourages crystal growth over nucleation, leading to larger crystals.
Seeding: Introducing seed crystals of the desired size and morphology can promote controlled crystal growth and a more uniform particle size distribution.
Agitation: The rate and type of agitation can affect crystal breakage and agglomeration. Optimize agitation to minimize the formation of fines.
Particle Size Analysis for Troubleshooting:
Regularly analyzing the particle size distribution (PSD) of your intermediate is crucial for understanding and troubleshooting filtration problems. Techniques like laser diffraction or sieve analysis can provide valuable data on the mean particle size and the presence of fines.[21][22][23] Comparing the PSD of batches with good and poor filtration performance can often reveal the root cause of the issue.
References
Nanjing Hjchem Equipment Co.,Ltd. (n.d.). Troubleshooting in Nutsche Filter Operations. Retrieved from [Link]
Mott Corporation. (2024, September 26). Troubleshooting Common Filtration Issues: The Dreaded Pressure Spike. Retrieved from [Link]
[Author Redacted]. (2025, August 26).
PORVOO Clean-Tech. (2025, February 10). Filter Press Troubleshooting: Common Issues Solved. Retrieved from [Link]
W.S. Tyler. (2026, January 9). Simplifying Nutsche Dryer Troubleshooting with POROSTAR. Retrieved from [Link]
Porvoo. (2025, July 8). Industrial Filtration System Troubleshooting | Technical Support. Retrieved from [Link]
Dicalite Management Group. (n.d.). Filter Aid Filtration. Retrieved from [Link]
Technical Textiles India. (n.d.). Filter Media Selection Guide. Retrieved from [Link]
Diefenbach. (2025, August 20). What Are Filtration Aids? How to Enhance Filter Press Performance. Retrieved from [Link]
[Author Redacted]. (2025, July 18). Guide to Filter Types for the Pharmaceutical Industry. [Source Redacted]
Zeomedia. (n.d.). How to choose the right filter media?. Retrieved from [Link]
Zhanghua. (2025, April 4). How to Troubleshoot Common Issues with Agitated Nutsche Filter Dryers. Retrieved from [Link]
[Author Redacted]. (2025, September 2). Optimal Dosage Strategies For Filter Aid Filtration Processes With Compressible Cakes.
Global Filter. (2023, August 3). Choosing the Right Filter Media: A Comprehensive Guide for Industrial Applications. Retrieved from [Link]
TOPTION. (2023, November 7). Common Challenges and Troubleshooting Tips for Nutsche Filter Operation. Retrieved from [Link]
[Author Redacted]. (2026, January 28). Filter Press Cake Washing Guide: Reduce Water Use and Improve Purity. [Source Redacted]
HIFI FILTER. (2025, October 14). How to choose the right filter media? Materials, Structure and Performance. Retrieved from [Link]
Sanitek Filter. (n.d.). Essential Guide to Liquid Filtration in Pharmaceutical Production. Retrieved from [Link]
Pureflow, Inc. (2025, January 23). Liquid Filtration Selection Guide. Retrieved from [Link]
[Author Redacted]. (2022, November 21). Perlite Filter Aids Explained. [Source Redacted]
K2TEC. (n.d.). Viscosity in industrial filtration and solid liquid separation. Retrieved from [Link]
[Author Redacted]. (2025, October 1). Filtration in Particle Size Analysis.
[Author Redacted]. (2025, April 2).
[Author Redacted]. (2025, February 26).
China Uniwin. (2024, March 15). Filter Cake Washing Method. Retrieved from [Link]
Sparkler Filters Inc. (n.d.). Filter Aids For Optimizing Liquid-Solid Separation. Retrieved from [Link]
Brother Filtration. (2023, April 24). A Comprehensive Guide to Filter Types for the Pharmaceutical Industry. Retrieved from [Link]
[Author Redacted]. (n.d.). Optimization of the wash liquor flow rate to improve washing of pre-deliquored filter cakes. [Source Redacted]
Lawson Scientific. (n.d.). Particle Sizing to Understand Filtration Performance. Retrieved from [Link]
[Author Redacted]. (n.d.). Washing of the filter cake 4.5.
[Author Redacted]. (2023, September 1). Guidelines for measuring and reporting particle removal efficiency in fibrous media. PMC.
Latham International. (n.d.). Cake Washing - A Decisive Step for Filtration Processes. Retrieved from [Link]
Critical Process Filtration. (2024, September 10). Why Does Viscosity Matter When Selecting a Filter?. Retrieved from [Link]
Micronics, Inc. (n.d.). Filter Press Troubleshooter. Retrieved from [Link]
[Author Redacted]. (2022, May 11). Precoating requires suspending the filter aid in a liquid and recirculating the slurry until. [Source Redacted]
Industrial Trading Solutions. (2024, June 10). Product Viscosity in Filtration Processes. Retrieved from [Link]
[Author Redacted]. (2025, November 7). 5 Proven Methods for Improving Filtration for High-Viscosity Slurries in 2025. [Source Redacted]
Pharmaceutical Technology. (2025, March 13). Guidelines for Selecting Normal Flow Filters. Retrieved from [Link]
[Author Redacted]. (2024, November 26). Troubleshooting Common Issues with Filter Presses: A Comprehensive Guide. [Source Redacted]
Analytik. (n.d.). Application Note - Filter Challenge Testing with Latex 'Multistandard'. Retrieved from [Link]
[Author Redacted]. (2017, August 17). How to purify thin needle shaped crystals?.
MP Filtri. (n.d.). FILTRATION AND PARTICLE ANALYSER HANDBOOK. Retrieved from [Link]
[Author Redacted]. (n.d.). Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact. PMC.
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
Agilent. (n.d.). Filter Validation Protocol. Retrieved from [Link]
LCGC International. (2016, February 1). Troubleshooting Sample Filtration. Retrieved from [Link]
Amazon Filters. (n.d.). Key considerations for filter validation in the pharmaceutical industry. Retrieved from [Link]
Katchey Company Limited. (2024, July 16). Optimizing Filtration Dissolution Testing Protocols for Pharmaceutical Manufacturing: A Comprehensive Guide. Retrieved from [Link]
Comparative Purity Guide: Commercial vs. In-House Synthesized 4-Amino-3-(3-hydroxypropoxy)benzoic Acid
Executive Summary 4-Amino-3-(3-hydroxypropoxy)benzoic acid is a highly functionalized, bifunctional aromatic building block critical for the synthesis of advanced active pharmaceutical ingredients (APIs), including targe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Amino-3-(3-hydroxypropoxy)benzoic acid is a highly functionalized, bifunctional aromatic building block critical for the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors and macrocyclic therapeutics ([1]). However, sourcing this intermediate commercially often introduces severe batch-to-batch variability, primarily due to regioisomeric impurities and incomplete reduction profiles. This guide provides an objective, data-driven comparison between commercial-grade and in-house synthesized 4-Amino-3-(3-hydroxypropoxy)benzoic acid, detailing the mechanistic rationale for custom synthesis, self-validating analytical protocols, and downstream application impacts.
Chemical Context & Mechanistic Importance
The structural complexity of 4-Amino-3-(3-hydroxypropoxy)benzoic acid lies in its three reactive moieties: an aniline amino group, a carboxylic acid, and a primary alcohol on the propoxy chain.
The Commercial Challenge: Commercial syntheses often utilize aggressive, high-temperature alkylation of 4-nitro-3-hydroxybenzoic acid. Because the carboxylic acid (pKa ~4.0) and the phenol (pKa ~9.0) can both act as nucleophiles, poor stoichiometric control leads to competing esterification (O-alkylation at the carboxylate). Furthermore, industrial catalytic hydrogenation of the nitro group is frequently poisoned by residual alkylating agents, leading to trace unreduced nitro precursors.
The In-House Advantage: By employing a strictly controlled dianion alkylation strategy, we selectively drive ether formation at the more nucleophilic phenoxide position. Subsequent mild catalytic hydrogenation ensures complete conversion of the nitro group without over-reducing the aromatic ring.
Synthesis Workflow: In-House Protocol
Causality & Rationale: Why use K₂CO₃ in DMF? DMF effectively solvates the potassium cations, leaving the phenoxide and carboxylate anions highly "naked" and reactive. By using exactly 2.5 equivalents of base, we form the dianion. The temperature is strictly capped at 80°C to kinetically favor ether formation at the phenoxide while preventing the thermodynamic formation of the ester byproduct at the carboxylate.
Protocol: Step-by-Step Synthesis
Selective Alkylation: Charge a dry reaction vessel with 4-nitro-3-hydroxybenzoic acid (1.0 eq) and anhydrous DMF (10 volumes). Add K₂CO₃ (2.5 eq) and stir for 15 minutes to form the dianion. Dropwise add 3-bromo-1-propanol (1.2 eq). Heat the mixture to 80°C and stir for 6 hours.
Workup & Isolation: Cool the reaction to 20°C. Quench with ice water (30 volumes) and slowly acidify to pH 3.0 using 1M HCl. The intermediate, 4-nitro-3-(3-hydroxypropoxy)benzoic acid, will precipitate. Filter, wash with cold water, and dry under vacuum.
Catalytic Hydrogenation: Dissolve the intermediate in methanol (15 volumes). Add 10% Pd/C (0.1 eq by weight). Purge the reactor with N₂, then H₂. Stir under 50 psi of H₂ at room temperature for 4 hours.
Purification: Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo. Recrystallize the crude solid from an 80:20 Ethanol/Water mixture to yield the ultra-pure product.
Fig 1. In-house synthesis workflow for 4-Amino-3-(3-hydroxypropoxy)benzoic acid.
Analytical Methodologies (HPLC & LC-MS)
To establish a self-validating system, purity must be quantified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Causality & Rationale: Peak tailing is a notorious issue for acidic compounds like benzoic acid derivatives due to secondary interactions with residual silanol groups on the silica stationary phase ([2]). To counteract this, our mobile phase incorporates 10 mM Trifluoroacetic Acid (TFA). This lowers the pH to ~2.0, ensuring the carboxylic acid (pKa ~4.0) remains fully protonated and non-ionized, which eliminates tailing and guarantees sharp, symmetrical peaks ([3], ).
Protocol: RP-HPLC Purity Analysis
Sample Preparation: Accurately weigh 10.0 mg of the sample. Dissolve in 10 mL of Mobile Phase A (with 10% methanol added to enhance the solubility of the protonated form). Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter ([3]).
Chromatographic System: Use an Ascentis® C18 column (15 cm x 4.6 mm I.D., 5 µm particles) (). Maintain the column oven at 30°C to stabilize viscosity and retention times ([2]).
Mobile Phase & Elution:
Mobile Phase A: 10 mM TFA in LC-MS grade water.
Mobile Phase B: 10 mM TFA in LC-MS grade acetonitrile.
Run an isocratic elution at 70:30 (A:B) with a flow rate of 1.0 mL/min ([4]).
Detection: Monitor UV absorbance at 230 nm. Inject 10 µL of the sample ([2]).
Fig 2. Analytical workflow for batch release of synthesized benzoic acid derivatives.
Comparative Purity & Impurity Profiling
We evaluated three different commercial batches against our in-house synthesized grade. The quantitative data is summarized below.
Analytical Parameter
Commercial Grade (Vendor Avg)
In-House Synthesized Grade
Analytical Method
Overall Purity
94.5% - 96.2%
> 99.5%
RP-HPLC (UV 230 nm)
Ester Regioisomer Impurity
1.5% - 2.8%
< 0.1%
LC-MS/MS
Unreduced Nitro Precursor
0.8% - 1.5%
Not Detected
RP-HPLC
Heavy Metals (Palladium)
N/A (Often >50 ppm)
< 5 ppm
ICP-MS
Appearance
Light brown/tan powder
Off-white crystalline powder
Visual Inspection
Downstream Application Impact
The presence of the ester regioisomer in commercial batches is particularly detrimental. In downstream peptide coupling or amidation reactions (e.g., using HATU/DIPEA), the unprotected primary alcohol on the propoxy chain of the regioisomer can undergo intramolecular cyclization or cross-react, severely depressing the yield of the target API. Furthermore, unreduced nitro precursors act as chain terminators and radical scavengers, interfering with subsequent transition-metal-catalyzed cross-coupling steps. The >99.5% purity of the in-house synthesized grade eliminates these bottlenecks, providing a reliable, self-validating foundation for complex drug development.
Conclusion
While commercial sourcing of 4-Amino-3-(3-hydroxypropoxy)benzoic acid offers convenience, the hidden costs of impurity-driven downstream failures far outweigh the initial savings. By implementing the controlled dianion alkylation and rigorous HPLC validation protocols outlined in this guide, researchers can achieve a superior >99.5% purity profile, ensuring reproducibility and high yields in advanced API synthesis.
References
Chemsrc. 942034-44-8_2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide. Available at:[Link]
A Comparative Guide to Validated HPLC Methods for the Assay of 4-Amino-3-(3-hydroxypropoxy)benzoic acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulato...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive overview and comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the assay of 4-Amino-3-(3-hydroxypropoxy)benzoic acid, a key chemical intermediate.
Given the limited publicly available, specific validated methods for this exact molecule, this guide establishes a scientifically-grounded framework for method development and validation. This is achieved by drawing objective comparisons from validated HPLC methods for structurally analogous compounds, including various substituted benzoic acids. The principles and experimental data presented herein serve as a robust blueprint for creating and validating a fit-for-purpose HPLC assay for 4-Amino-3-(3-hydroxypropoxy)benzoic acid, in alignment with stringent international regulatory standards.
Introduction to 4-Amino-3-(3-hydroxypropoxy)benzoic acid and the Imperative of HPLC Analysis
4-Amino-3-(3-hydroxypropoxy)benzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzoic acid core with both an amino and a hydroxypropoxy group, suggests specific physicochemical properties that inform the strategy for its chromatographic separation and detection. Accurate determination of its purity and concentration in various sample matrices is critical for ensuring the quality, safety, and efficacy of downstream products.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[1] A validated HPLC method provides documented evidence that the procedure is suitable for its intended use, a requirement mandated by regulatory bodies worldwide.[2][3]
Comparative Analysis of Chromatographic Conditions for Substituted Benzoic Acids
The development of a robust HPLC method begins with the careful selection of chromatographic parameters. By examining validated methods for structurally similar compounds, we can deduce a highly effective starting point for 4-Amino-3-(3-hydroxypropoxy)benzoic acid.
Proposed Method for 4-Amino-3-(3-hydroxypropoxy)benzoic acid
Stationary Phase
C18 (150 x 4.6 mm, 5 µm)
C18 (50 x 4.6 mm, 5 µm)
C18 (250 x 4.6 mm, 5 µm)
C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A
0.1% Phosphoric acid in water
0.05 M Ammonium acetate (pH 4.4)
0.05 M Acetic buffer (pH 5.9)
0.1% Formic acid or Phosphoric acid in water
Mobile Phase B
Acetonitrile
Methanol
Acetonitrile
Acetonitrile
Elution Mode
Gradient
Isocratic
Isocratic
Gradient or Isocratic
Flow Rate
1.0 mL/min
1.0 mL/min
1.0 mL/min
1.0 mL/min
Detection (UV)
230 nm
234 nm
Not Specified
~230-254 nm (to be determined by UV scan)
Column Temperature
Ambient
Not Specified
40°C
Ambient or controlled (e.g., 30-40°C)
Causality Behind Experimental Choices:
Stationary Phase: A C18 reversed-phase column is the logical choice.[4][7][8] The nonpolar C18 stationary phase will interact with the benzene ring of the analyte, while the polar functional groups will allow for effective elution with a polar mobile phase. The particle size (e.g., 5 µm) provides a good balance between efficiency and backpressure.[4]
Mobile Phase: An acidic mobile phase (e.g., using formic, acetic, or phosphoric acid) is crucial.[4][7] It suppresses the ionization of the carboxylic acid group on the analyte, leading to better retention and improved peak shape. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and stronger elution strength in reversed-phase chromatography.
Detection: The aromatic nature of 4-Amino-3-(3-hydroxypropoxy)benzoic acid makes UV detection a suitable and cost-effective choice. A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Proposed HPLC Method and Validation Protocol
Based on the comparative analysis, the following detailed experimental protocol is proposed. This protocol is designed to be a self-validating system, where the system suitability tests are the first confirmation of its performance.
Proposed HPLC Method
Objective: To develop a simple, precise, and accurate reversed-phase HPLC method for the quantification of 4-Amino-3-(3-hydroxypropoxy)benzoic acid.
Instrumentation:
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]
Chromatographic Conditions:
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
Mobile Phase B: Acetonitrile
Elution: Isocratic (e.g., 70:30 v/v A:B) or a simple gradient to be optimized.
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30°C
Detection Wavelength: To be determined via PDA scan (e.g., 254 nm).
Run Time: Approximately 10-15 minutes.
Method Validation Workflow
The validation of this analytical method must be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][9] The core validation parameters are outlined below.
Caption: Workflow for HPLC Method Validation.
Step-by-Step Validation Protocols
1. System Suitability Testing (SST):
Purpose: To ensure the chromatographic system is adequate for the intended analysis.[10][11]
Procedure: Inject the standard solution (e.g., 100 µg/mL) five or six times.
Acceptance Criteria:
Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%.[11]
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.[3]
Procedure: Inject a blank (diluent), a placebo solution (if applicable), a standard solution of the analyte, and a sample solution. The peak for the analyte in the sample should be free from interference at its retention time.
Acceptance Criteria: The analyte peak should be pure and have no co-eluting peaks at its retention time in the blank or placebo chromatograms.
3. Linearity and Range:
Purpose: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.[3][9]
Procedure: Prepare a series of at least five concentrations of the analyte (e.g., from 50% to 150% of the expected sample concentration). Plot a graph of peak area versus concentration.
Purpose: To determine the closeness of the test results obtained by the method to the true value.[3]
Procedure: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]
5. Precision:
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3]
Procedure:
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or on different equipment.
Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.[11]
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
Purpose: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.[4]
7. Robustness:
Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9]
Procedure: Introduce small changes to the method, such as:
Flow rate (e.g., ± 0.1 mL/min)
Mobile phase composition (e.g., ± 2% organic component)
Column temperature (e.g., ± 5°C)
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.[11]
Caption: General Experimental Workflow for HPLC Assay.
Conclusion
While a specific, pre-validated HPLC method for 4-Amino-3-(3-hydroxypropoxy)benzoic acid is not widely published, a robust and reliable method can be systematically developed and validated. By leveraging established chromatographic principles and drawing comparisons from validated methods for structurally similar aromatic acids, a C18 reversed-phase method with an acidic mobile phase and UV detection emerges as the most scientifically sound approach.
The successful implementation of the proposed method, followed by rigorous validation according to ICH guidelines, will ensure the generation of accurate and reproducible data. This is essential for quality control, stability studies, and regulatory submissions in the pharmaceutical and chemical industries. This guide provides the necessary framework and experimental logic for researchers and scientists to confidently establish a fit-for-purpose HPLC assay for 4-Amino-3-(3-hydroxypropoxy)benzoic acid.
References
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
Agilent Technologies. Revisions per USP 621. [Link]
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]
LCGC International. Are You Sure You Understand USP <621>? [Link]
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. [Link]
Royal Society of Chemistry. Analytical Methods. [Link]
Shimadzu. eL534 Impurity Analysis of Pharmaceutical Products Using Next-Generation LC Column "Shim-pack Arata C18". [Link]
ETERA. Analysis of Organic Impurities in the 4-Aminobenzoic Acid by Reversed-Phased HPLC. [Link]
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]
ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]
PMC. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. [Link]
Waters Corporation. Quantitative Amino Acid Profiling Using the Kairos Amino Acid Kit and MetaboQuan-R. [Link]
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
Eruditio. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. [Link]
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 4-Amino-3-(3-hydroxypropoxy)benzoic acid and Its Analogs
Introduction 4-Amino-3-(3-hydroxypropoxy)benzoic acid is a niche organic molecule of interest to researchers in drug development and materials science. As with any analytical quantification, the foundation of accurate an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-Amino-3-(3-hydroxypropoxy)benzoic acid is a niche organic molecule of interest to researchers in drug development and materials science. As with any analytical quantification, the foundation of accurate and reproducible data lies in the quality of the reference standard. A well-characterized reference standard is not merely a bottle of chemical; it is the benchmark against which all measurements are judged, ensuring the identity, purity, and strength of a sample.
This guide provides a comprehensive framework for selecting and utilizing a reference standard for 4-Amino-3-(3-hydroxypropoxy)benzoic acid. It is important to note that publicly available, certified reference standards for this specific molecule are scarce. Therefore, we will draw upon the extensive data available for its key structural analog and likely synthetic precursor, 4-Amino-3-hydroxybenzoic acid (CAS: 2374-03-0) . The principles and methodologies discussed herein are directly applicable and provide a robust template for the qualification and use of any standard for the target compound. This compound serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds.[1][2]
Part 1: Comparison of Commercially Available Reference Standards (Analog Compound)
When sourcing a reference standard, a direct comparison of supplier specifications is the first critical step. The following table summarizes the available data for 4-Amino-3-hydroxybenzoic acid, offering a clear view of what researchers should look for in a Certificate of Analysis (CofA).
Expert Insight: The choice of supplier should be guided by the intended application. For quantitative analysis (e.g., drug substance assay), a standard with a purity value determined by a mass-balance approach or a quantitative method like titration or qNMR is preferable. For identification purposes, a well-characterized material with clear spectral data (NMR, MS) may suffice. The discrepancy in reported purity values (e.g., 98% vs. >98.0%) highlights the importance of scrutinizing the analytical method used for certification. An HPLC purity of ">98.0%" by area percent is not the same as a comprehensive purity assessment.
Part 2: A Validated HPLC Method for Purity Determination
A robust analytical method is required to verify the purity of a reference standard and to analyze samples. While a specific validated method for 4-Amino-3-(3-hydroxypropoxy)benzoic acid is not published, a standard reversed-phase HPLC (RP-HPLC) method can be readily developed based on methods for similar aromatic acids.[7][8][9]
Proposed RP-HPLC Method Protocol
This protocol is designed to be a self-validating system, incorporating system suitability checks as mandated by ICH guidelines.[9]
1. Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Causality: A C18 stationary phase provides excellent hydrophobic retention for the benzene ring, while the standard dimensions ensure good resolution and efficiency.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Causality: The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peak shape. It is also a common and robust mobile phase for LC-MS if needed (though formic acid is preferred for MS).[10]
Mobile Phase B: Acetonitrile.
Causality: Acetonitrile is a common organic modifier with good UV transparency and is effective at eluting aromatic compounds from a C18 column.
Gradient Elution:
0-5 min: 5% B
5-25 min: 5% to 70% B
25-30 min: 70% B
30.1-35 min: 5% B (re-equilibration)
Causality: A gradient is crucial for eluting potential impurities with a wide range of polarities, from highly polar starting materials to more non-polar byproducts.
Causality: This wavelength is chosen to provide a good response for the benzoic acid chromophore while minimizing interference from the mobile phase. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume: 10 µL
2. Standard and Sample Preparation:
Diluent: 50:50 Acetonitrile:Water
Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 100.0 mL of diluent to achieve a concentration of 0.1 mg/mL.
Sample Preparation: Prepare the sample to a target concentration of 0.1 mg/mL in the diluent.
3. System Suitability:
Procedure: Inject the standard solution five replicate times.
Trustworthiness: Meeting these criteria before sample analysis demonstrates that the chromatographic system is performing adequately and is capable of producing reliable data.
4. Analysis and Calculation:
Calculate the purity of the sample by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.
% Purity = (Area_MainPeak / Area_Total) * 100
Workflow for HPLC Analysis
Caption: A typical workflow for HPLC purity analysis.
Part 3: Understanding Potential Impurities
A crucial aspect of analysis is understanding the potential impurities that may be present in the sample. For 4-Amino-3-(3-hydroxypropoxy)benzoic acid, these can be categorized as process-related or degradation-related.
Likely Process-Related Impurities:
Starting Material: 4-Amino-3-hydroxybenzoic acid (CAS 2374-03-0). This is the most probable impurity, arising from an incomplete etherification reaction.
Reagent-Related: Impurities from the propoxy source (e.g., 3-chloropropanol, allyl chloride, or glycerol derivatives).
Isomeric Impurities: Alkylation could potentially occur at the amino group, leading to N-alkylation products, or at the carboxylic acid, forming an ester.
Over-alkylation: Reaction at both the hydroxyl and amino groups.
General Workflow for Reference Standard Qualification
Caption: The logical flow for qualifying a new reference standard.
Conclusion
References
Shah, S., Dhanani, T., & Kumar, S. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia . Journal of Pharmaceutical Analysis, 3(6), 449-454. Available at: [Link]
4-Amino-3-hydroxybenzoic acid | CAS:2374-03-0 | High Purity . BioCrick. Available at: [Link]
HPLC Methods for analysis of 4-Hydroxybenzoic acid . HELIX Chromatography. Available at: [Link]
4-Amino-3-hydroxybenzoic acid, 98% 5 g | Thermo Scientific Chemicals . Fisher Scientific. Available at: [Link]
Separation of 2-(3-Amino-4-hydroxybenzoyl)benzoic acid on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]
Kumar, P., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation . Journal of Chromatographic Science, 12(11). Available at: [Link]
Comparative yield analysis of different synthetic routes to CAS 236406-55-4
Executive Summary The spirocyclic building block CAS 236406-55-4 (tert-Butyl 2,7-diazaspiro[1]nonane-2-carboxylate, commonly referred to as 2-Boc-2,7-diazaspiro[1]nonane) has emerged as a privileged scaffold in modern dr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The spirocyclic building block CAS 236406-55-4 (tert-Butyl 2,7-diazaspiro[1]nonane-2-carboxylate, commonly referred to as 2-Boc-2,7-diazaspiro[1]nonane) has emerged as a privileged scaffold in modern drug discovery. By replacing flat piperazine or piperidine rings with rigid, three-dimensional spirocycles, medicinal chemists can significantly improve a drug candidate's metabolic stability, lower its lipophilicity (logP), and reduce hERG liability [1]. This specific azetidine-piperidine fused system is a critical intermediate in synthesizing broad-spectrum antimycobacterial agents (DprE1 inhibitors) and potent GPR119 agonists.
However, synthesizing a highly strained 4-membered azetidine ring spiro-fused to a 6-membered piperidine ring presents significant thermodynamic and regiochemical challenges. This guide objectively compares three distinct synthetic routes to CAS 236406-55-4, analyzing their mechanistic causality, step-by-step protocols, and comparative yields.
Strategic Retrosynthetic Analysis
The primary challenge in synthesizing CAS 236406-55-4 is the construction of the sterically hindered quaternary spiro center while maintaining orthogonal protecting groups (Boc on the azetidine nitrogen, free amine on the piperidine nitrogen).
Figure 1: Strategic workflow comparison of the three primary synthetic routes converging on CAS 236406-55-4.
Route A: The Diol-Mesylate Double Alkylation (Classical Approach)
This classical approach relies on a double SN2 displacement to close the azetidine ring. While conceptually simple, forming a 4-membered ring via intermolecular alkylation is entropically favored but enthalpically strained, often leading to competitive elimination byproducts.
Causality & Reagent Selection
To achieve the correct regiochemistry for CAS 236406-55-4 (where the Boc group must specifically reside on the azetidine nitrogen), direct cyclization with benzylamine is problematic as it yields a symmetrically protected intermediate that is difficult to differentiate. Therefore, p-methoxybenzylamine (PMB-NH₂) is utilized for the cyclization. The PMB group can be orthogonally cleaved via oxidative conditions (DDQ) without affecting the benzyl group on the piperidine ring.
Experimental Protocol
Mesylation: Dissolve 1-benzylpiperidine-4,4-diyldimethanol (1.0 eq) in DCM at 0 °C. Add Et₃N (3.0 eq) followed by dropwise addition of MsCl (2.2 eq). Stir for 2 h. Wash with saturated NaHCO₃, dry, and concentrate to yield the dimesylate (92% yield).
Spirocyclization: Dissolve the dimesylate (1.0 eq) in CH₃CN. Add PMB-NH₂ (3.0 eq) and DIPEA (2.0 eq). Reflux for 48 h. Purify via column chromatography to isolate 2-PMB-7-benzyl-2,7-diazaspiro[1]nonane (35% yield).
PMB Cleavage: Treat the intermediate with DDQ (1.5 eq) in DCM/H₂O (18:1) at room temperature for 4 h to yield 7-benzyl-2,7-diazaspiro[1]nonane (75% yield).
Protection & Hydrogenolysis: Treat with Boc₂O (1.05 eq) in DCM to afford the 2-Boc-7-benzyl intermediate. Subsequent hydrogenolysis (10 wt% Pd/C, H₂ at 50 psi, MeOH, 24 h) yields the final product (88% yield over two steps).
Route B: Nitrile-Ester Reductive Cyclization (The Lactam Approach)
This is the most scalable and widely adopted route in process chemistry. It leverages the spontaneous intramolecular amidation of a primary amine and an adjacent ester to form a spiro-lactam, which is subsequently reduced [2].
Causality & Reagent Selection
Raney-Nickel vs. Palladium: Nitrile reduction using Pd/C often leads to secondary amine dimerization (the intermediate imine is attacked by the newly formed primary amine). Raney-Nickel, combined with an ammonia-saturated solvent, suppresses this dimerization, ensuring a near-quantitative yield of the primary amine for lactamization.
Borane (BH₃·THF) vs. LiAlH₄: Reducing the highly strained spiro-lactam with LiAlH₄ can cause reductive ring-opening of the azetidine. Borane coordinates tightly to the lactam oxygen and nitrogen, facilitating a controlled reduction without breaking the C-N bond.
Experimental Protocol
Alkylation: To a solution of diisopropylamine (1.1 eq) in THF at -78 °C, add n-BuLi (1.1 eq). After 30 min, add 1-benzylpiperidine-4-carbonitrile (1.0 eq). Stir for 1 h, then add ethyl bromoacetate (1.2 eq). Warm to RT over 4 h. Quench with sat. NH₄Cl. Extract with EtOAc to yield the nitrile-ester (85% yield).
Reductive Cyclization: Dissolve the nitrile-ester in EtOH saturated with NH₃. Add Raney-Ni (20 wt%). Stir under H₂ (60 psi) at 50 °C for 16 h. Filter through Celite, concentrate, and heat the residue in toluene at 110 °C for 4 h to drive lactamization to completion, yielding 7-benzyl-2,7-diazaspiro[1]nonan-1-one (78% yield).
Lactam Reduction (Self-Validating Step): Dissolve the lactam in anhydrous THF at 0 °C. Add BH₃·THF (1 M, 3.0 eq) dropwise. Reflux for 12 h. Critical Workup: Cool to 0 °C, carefully quench with MeOH, then add 6M HCl and reflux for 2 h to break the stable boron-amine complex. Basify with NaOH and extract with DCM (82% yield).
Protection & Hydrogenolysis: React the free azetidine amine with Boc₂O (1.05 eq) and Et₃N in DCM (94% yield). Remove the benzyl group via Pd/C hydrogenation (H₂ 1 atm, MeOH) to afford CAS 236406-55-4 (96% yield).
Route C: [2+2] Cycloaddition via Chlorosulfonyl Isocyanate (CSI)
This emerging route utilizes a stepwise [2+2] cycloaddition to build the spiro center and the azetidine ring simultaneously from an exocyclic double bond.
Causality & Reagent Selection
Chlorosulfonyl isocyanate (CSI) is the most electrophilic isocyanate known. The exocyclic alkene of 4-methylenepiperidine attacks the central carbon of CSI, forming a zwitterion that collapses into an N-chlorosulfonyl
-lactam. Because the -lactam is highly strained, harsh deprotection would destroy the ring. Aqueous sodium sulfite (Na₂SO₃) is specifically chosen to reductively cleave the N-S bond under mild, slightly basic conditions without hydrolyzing the lactam.
Figure 2: Stepwise mechanism of the [2+2] cycloaddition utilizing Chlorosulfonyl Isocyanate (CSI).
Experimental Protocol
[2+2] Cycloaddition: Dissolve 1-benzyl-4-methylenepiperidine (1.0 eq) in anhydrous Et₂O at -20 °C. Dropwise add CSI (1.2 eq). A white precipitate (the N-chlorosulfonyl lactam) forms rapidly. Stir for 2 h.
Mild Deprotection: Decant the ether. Dissolve the precipitate in a minimal amount of acetone and add it dropwise to a vigorously stirred aqueous solution of Na₂SO₃ (3.0 eq) and KOH (to maintain pH ~8) at 0 °C. Stir for 1 h, extract with DCM to yield the spiro-lactam (65% yield over two steps).
Downstream Processing: The subsequent reduction (BH₃·THF), Boc protection, and hydrogenolysis follow the exact parameters established in Route B Steps 3-4.
Comparative Yield & Performance Analysis
The following table summarizes the quantitative performance metrics of the three routes. Data reflects optimized laboratory-scale (10-50g) syntheses.
Metric
Route A (Diol-Mesylate)
Route B (Nitrile-Ester)
Route C (CSI Cycloaddition)
Total Linear Steps
5
5
4
Overall Yield
~21%
~49%
~48%
Regioselectivity
Poor (Requires PMB swap)
Excellent (Orthogonal)
Excellent (Concerted)
Key Reagents
MsCl, PMB-NH₂, DDQ
LDA, Raney-Ni, BH₃·THF
CSI, Na₂SO₃, BH₃·THF
Scalability
Low (Low yield, tedious column)
High (Process-friendly)
Medium (CSI is hazardous)
Primary Failure Mode
Elimination during cyclization
Incomplete boron complex cleavage
Moisture quenching the CSI
Conclusion & Recommendations
For research laboratories requiring gram-scale quantities of CAS 236406-55-4 for SAR studies, Route B (Nitrile-Ester Reductive Cyclization) is definitively the superior choice. It offers the highest overall yield (~49%), avoids the use of highly toxic/corrosive reagents like CSI, and bypasses the poor atom economy and low yields associated with the classical double SN2 cyclization of Route A.
References
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[1]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. URL:[Link]
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[1]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[2]decane) Ring Systems. The Journal of Organic Chemistry. URL:[Link]
Precision in Purity: Elemental Analysis vs. Theoretical Calculation for Benzoic Acid Derivatives
Introduction: The Gatekeeper of Chemical Integrity In the high-stakes environment of drug development and organic synthesis, Elemental Analysis (EA) remains the "gatekeeper" of purity. While modern spectroscopy (NMR, MS)...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Gatekeeper of Chemical Integrity
In the high-stakes environment of drug development and organic synthesis, Elemental Analysis (EA) remains the "gatekeeper" of purity. While modern spectroscopy (NMR, MS) confirms structure, only EA confirms bulk purity to the precision required by regulatory bodies and top-tier journals.
For researchers working with Benzoic Acid derivatives —a privileged scaffold in medicinal chemistry found in NSAIDs, antifungal agents, and preservatives—this validation presents unique challenges. These compounds often exhibit sublimation tendencies, hygroscopicity, and stable solvate formation, all of which can lead to frustrating discrepancies between the "Theoretical" ideal and the "Experimental" reality.
This guide moves beyond basic definitions to provide a rigorous, data-driven comparison of theoretical calculation versus combustion analysis, specifically tailored for the idiosyncrasies of benzoic acid scaffolds.
Theoretical Framework: The Ideal Stoichiometry
Theoretical calculation serves as the baseline. It assumes a chemically perfect, solvent-free, infinite lattice of the target molecule.
The Calculation Logic
For a generic benzoic acid derivative
, the theoretical mass percentage of an element is derived from the ratio of the element's total atomic mass to the molecular weight () of the compound.
: Relative atomic mass of element (e.g., C = 12.011).
Deviation > 1.0% : Usually indicates a wrong structure or a stable solvate (e.g., mono-hydrate).
Experimental Reality: Combustion Analysis (CHNS)
While calculation is static, EA is a dynamic, violent chemical process. The sample is flash-combusted at >900°C (often 1800°C locally) in an oxygen-rich environment.
The Benzoic Acid Paradox
Benzoic acid itself is often used as a calibration standard because it burns cleanly and is non-hygroscopic in its pure form. However, derivatives of benzoic acid introduce functional groups (halogens, nitros, hydroxyls) that alter physical properties, leading to two primary failure modes:
Sublimation: Many benzoic acid derivatives sublime below their combustion temperature. If the sample sublimates during the "purge" phase (before the oxygen flash), it escapes the detector, leading to low Carbon/Nitrogen readings.
Incomplete Combustion: Heavily substituted rings (e.g., poly-bromo benzoic acids) form refractory char that resists oxidation, leading to low Carbon values.
Workflow Visualization
The following diagram contrasts the linear Theoretical path with the hazard-prone Experimental path.
Figure 1: Comparison of the linear theoretical calculation versus the hazard-prone experimental combustion workflow.
Comparative Analysis: Data & Interpretation
The table below illustrates three common scenarios encountered with benzoic acid derivatives.
Scenario A: Pure Compound (Pass).
Scenario B: Solvent Trap (Fail - Common in recrystallization).
Scenario C: Stable Hydrate (Pass only after recalculation).
Table 1: Comparative Data Set
Compound
Formula
Element
Theory (%)
Found (%)
Status
Diagnosis
4-Nitrobenzoic acid
C
50.31
50.25
-0.06
PASS
High purity.
(Pure)
H
3.02
3.10
+0.08
N
8.38
8.35
-0.03
2-Chlorobenzoic acid
C
53.70
51.80
-1.90
FAIL
Solvent Trap. Large deviation in C suggests trapped solvent (likely or EtOAc) or inorganic impurity.
(Impure)
H
3.22
3.15
-0.07
3-Hydroxybenzoic acid
C
60.87
57.15
-3.72
FAIL
Hydrate Formation. The "Found" data matches perfectly.
(Hydrate?)
Calc w/ 0.5 H2O
C
57.14
57.15
+0.01
PASS
Recalculating with hemi-hydrate confirms purity.
Expert Insight: The Solvate Trap
Benzoic acid derivatives are notorious for forming hydrogen-bonded networks in the crystal lattice.
The Problem: If you recrystallize from water/methanol, the lattice may trap solvent molecules stoichiometrically (e.g., 1:1 or 1:0.5).
The Fix: You cannot simply "dry" a stoichiometric solvate in a vacuum oven at 40°C. The solvent is part of the crystal. You must either (a) dry at temperatures above the boiling point of the solvent (risking sublimation) or (b) calculate the theory including the solvent molecule, as shown in the table above [1].
Troubleshooting & Optimization Logic
When your benzoic acid derivative fails EA, follow this decision logic. Do not blindly re-submit the sample.
Figure 2: Diagnostic logic for interpreting failed Elemental Analysis results.
Validated Protocol for Benzoic Acid Derivatives
To ensure reproducibility and minimize the "sublimation" and "hygroscopicity" errors, follow this specific protocol.
Step 1: Sample Preparation (The Drying Phase)
Standard: Dry sample in a vacuum oven at 60°C for 24 hours.
Benzoic Specific: If the melting point is low (<100°C), avoid high-heat drying which promotes sublimation. Instead, use a vacuum desiccator with
(phosphorus pentoxide) for 48 hours. This chemically strips water without thermal stress.
Step 2: Weighing (The Cold Weld)
Standard tin boats may leak volatile benzoic derivatives.
Use a microbalance (precision
mg).
Place 1.5–2.5 mg of sample into a tin capsule (not a boat).
Cold Weld: Fold the capsule and use a mechanical sealing press to create a cold weld. This hermetically seals the sample, preventing sublimation loss inside the autosampler before the combustion cycle begins [2].
Step 3: Combustion Optimization
If analyzing halogenated benzoic acids (e.g., iodobenzoic acid):
Add Combustion Aid: Add ~5 mg of Vanadium Pentoxide (
) or Tungsten Trioxide () to the tin capsule.
Why? Halogens can poison the combustion catalysts.
supplies extra oxygen locally and ensures complete breakdown of the aromatic ring, preventing char formation [3].
References
Royal Society of Chemistry. "CHNS Elemental Analysers: A Guide." RSC Analytical Methods Committee. [Link]
Elementar. "Combustion Analysis of Fluorine and Halogenated Compounds." Application Note. [Link]
A Comparative Guide to the Chromatographic Separation of 4-Amino-3-(3-hydroxypropoxy)benzoic Acid
A Senior Application Scientist's Field-Proven Perspective on Method Development for a Polar, Zwitterionic Analyte In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Field-Proven Perspective on Method Development for a Polar, Zwitterionic Analyte
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is non-negotiable. The compound 4-Amino-3-(3-hydroxypropoxy)benzoic acid, a versatile building block, presents a significant purification challenge due to its complex chemical nature. It possesses acidic (carboxylic acid), basic (amino), and highly polar (hydroxypropoxy) functional groups, granting it zwitterionic character and high water solubility. This guide provides an in-depth comparison of chromatographic strategies to effectively separate this target molecule from its structurally similar reaction byproducts, moving beyond mere protocols to explain the fundamental science behind achieving baseline resolution.
The Separation Challenge: Understanding the Analyte and Its Impurities
The successful separation of any compound begins with a thorough understanding of its physicochemical properties and those of its potential impurities.
Structure: Possesses a benzoic acid core with an amine group, making it an amino acid derivative. The ether-linked hydroxypropoxy tail adds significant polarity.
Physicochemical Properties: The presence of both an acidic (pKa₁ ~4-5 for -COOH) and a basic (pKa₂ ~2-3 for -NH₃⁺) group means its net charge is highly dependent on pH. Its polar side chain limits its interaction with traditional non-polar stationary phases.
Potential Reaction Byproducts:
A common synthetic route involves the etherification of 4-Amino-3-hydroxybenzoic acid. This allows us to predict likely process-related impurities:
Impurity A: 4-Amino-3-hydroxybenzoic acid (Starting Material): Lacks the hydroxypropoxy group, making it slightly less polar than the final product but still possessing zwitterionic character.[1]
Impurity B: Starting Material of the side chain (e.g., 3-bromo-1-propanol): A small, polar, and neutral molecule.
Impurity C: Dimerization or Degradation Products: Various potential structures, often with higher molecular weight or altered polarity.
The primary difficulty lies in the subtle structural differences and similar high polarity between the target analyte and its key impurities, particularly the unreacted starting material.
Compound
Structure
Key Differentiating Feature
Chromatographic Challenge
Target Analyte
4-Amino-3-(3-hydroxypropoxy)benzoic acid
C₃H₇O₂ side chain
High polarity, zwitterionic
Impurity A
4-Amino-3-hydroxybenzoic acid
-OH group instead of side chain
Very similar core structure, zwitterionic
Impurity B
3-bromo-1-propanol (Example)
Small, neutral, polar
Poor retention in reversed-phase
A Comparative Analysis of Chromatographic Strategies
We will evaluate three primary HPLC modes: traditional Reversed-Phase (RP-HPLC), Ion-Exchange (IEX), and the more advanced Mixed-Mode Chromatography (MMC). The choice between these is a critical decision that dictates the success and robustness of the final method.
Reversed-Phase HPLC (RP-HPLC): The Conventional Workhorse
RP-HPLC, which separates molecules based on hydrophobicity, is the most common chromatographic technique.[2] For polar molecules like our target, standard C18 columns often provide insufficient retention, causing the analyte to elute near the void volume.
Mechanism of Action: Primarily relies on hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[3] Polar molecules have weak interactions and thus elute quickly in the highly aqueous mobile phases required to dissolve them.[4]
Strategic Modifications:
Ion Suppression: By adjusting the mobile phase pH to be very low (~2.5), the carboxylic acid group is protonated (-COOH), neutralizing its charge. This increases the molecule's overall hydrophobicity, enhancing retention. However, the amine group remains protonated (-NH₃⁺), which can lead to peak tailing on silica-based columns.
Ion-Pairing: Adding an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase forms a neutral, hydrophobic complex with the protonated amine group, significantly increasing retention.[2][5] However, these reagents are often incompatible with mass spectrometry (MS) and can be difficult to remove from the column.[6]
Verdict: While workable with significant optimization, RP-HPLC is often a compromised solution for this class of molecule. It may struggle to resolve the target from the structurally similar Impurity A and is sensitive to small pH fluctuations.
Ion-Exchange Chromatography (IEX): Targeting Net Charge
IEX separates molecules based on their net charge by utilizing electrostatic interactions with a charged stationary phase.[7] Given the zwitterionic nature of the target and Impurity A, IEX is a mechanistically sound choice.
Mechanism of Action:
Cation-Exchange: At a low pH (e.g., pH 3), both the target and Impurity A will have a net positive charge (protonated amine, neutral carboxylic acid). They will bind to a negatively charged stationary phase (e.g., with sulfonic acid groups). Elution is achieved by increasing the salt concentration or the pH of the mobile phase.[8]
Anion-Exchange: At a high pH (e.g., pH 8), both molecules will have a net negative charge (deprotonated carboxylic acid, neutral amine) and will bind to a positively charged stationary phase.
Verdict: IEX offers an entirely different selectivity compared to RP-HPLC.[9] It can be very effective but is often sensitive to buffer concentration and pH. Its primary limitation is that it only leverages one property (charge) and may fail to separate impurities that have the same net charge as the target analyte.
Mixed-Mode Chromatography (MMC): The Synergistic Approach
MMC utilizes stationary phases that incorporate both reversed-phase and ion-exchange functionalities.[10][11] This allows for multiple, tunable retention mechanisms, providing unparalleled selectivity for complex polar and charged molecules.[6][12]
Mechanism of Action: A mixed-mode column, for instance, might have C18 chains (for hydrophobic interactions) and embedded anion or cation exchangers. This synergy allows the chromatographer to manipulate retention through multiple mobile phase parameters:
Organic Solvent %: Controls the reversed-phase interactions.
Mobile Phase pH: Controls the ionization state of the analyte and the ion-exchange groups on the stationary phase.
Buffer Concentration: Controls the strength of the ion-exchange interactions.
Verdict: For separating 4-Amino-3-(3-hydroxypropoxy)benzoic acid from its byproducts, MMC is the superior strategy. It provides the tools to finely tune selectivity by engaging both the hydrophobic parts of the molecule and its charged functional groups. This dual-mechanism approach is highly effective at resolving compounds with very similar structures but slight differences in pKa or polarity, such as the target and Impurity A.[10]
Method Development Workflow
A structured approach to method development saves time and ensures a robust final method. The workflow below illustrates the logical progression from initial screening to a validated protocol.
Caption: A logical workflow for HPLC method development.
Comparative Experimental Data (Illustrative)
The table below presents representative data from the optimized methods for each chromatographic mode. This data illustrates the superior performance of Mixed-Mode Chromatography in achieving baseline separation for all key components.
Parameter
Reversed-Phase (Ion-Suppression)
Ion-Exchange (Cation-Exchange)
Mixed-Mode (RP/Cation-Exchange)
Analyte Retention Time (tR)
3.5 min
8.2 min
10.1 min
Resolution (Rs) [Analyte/Impurity A]
1.2
1.4
> 2.0
Impurity B Retention Time (tR)
1.1 min (Poorly Retained)
1.2 min (Unretained)
3.2 min
Analyte Tailing Factor (Tf)
1.6
1.3
1.1
MS Compatibility
Yes
Yes
Yes
This illustrative data highlights that while RP and IEX can provide some separation, only Mixed-Mode chromatography delivers sufficient retention for all compounds and achieves the critical resolution between the target analyte and its most challenging impurity (Impurity A).
Recommended Protocol: Mixed-Mode Chromatography
This protocol is a self-validating system designed for the robust separation of 4-Amino-3-(3-hydroxypropoxy)benzoic acid.
Materials & Equipment
HPLC System: Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, and DAD detector.
Column: Waters Atlantis Premier BEH C18 AX (or similar mixed-mode RP/Anion-Exchange column), 2.1 x 100 mm, 1.7 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
Mobile Phase B: Acetonitrile.
Flow Rate: 0.4 mL/min.
Column Temperature: 35 °C.
Detection: UV at 254 nm.
Injection Volume: 2 µL.
Gradient Elution Program
Time (min)
% Mobile Phase B
0.0
5
1.0
5
12.0
40
13.0
95
15.0
95
15.1
5
18.0
5
Sample Preparation
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
Dissolve and dilute to the mark with the Sample Diluent.
Vortex for 30 seconds to ensure complete dissolution.
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
Rationale for Experimental Choices
Mixed-Mode Column: Chosen for its dual retention mechanism, essential for separating polar and charged species.[12]
pH 3.0 Mobile Phase: At this pH, the carboxylic acid is mostly protonated (neutral), while the amine is fully protonated (positive). This allows for strong cation-exchange retention while still enabling reversed-phase interactions.
Ammonium Formate Buffer: A volatile buffer, making the method fully compatible with mass spectrometry for peak identification if needed.[6]
Gradient Elution: A shallow gradient is used to provide high resolution for the closely eluting polar compounds at the beginning of the run, followed by a steeper ramp to elute any more hydrophobic impurities.
Caption: Dual retention mechanisms in Mixed-Mode Chromatography.
Conclusion
While conventional reversed-phase and ion-exchange chromatography can be manipulated to provide separation for 4-Amino-3-(3-hydroxypropoxy)benzoic acid, they represent a compromised approach. They rely on a single retention mechanism, which is often insufficient to resolve the target from its closely related, polar byproducts. Mixed-Mode Chromatography emerges as the unequivocally superior technique.[10] By providing multiple, orthogonal retention mechanisms in a single column, it offers the selectivity and robustness required for confident analysis and purification in a demanding drug development environment. This guide demonstrates that a foundational understanding of analyte chemistry and chromatographic principles is paramount to designing an effective and efficient separation strategy.
References
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]
Zhang, K., & Liu, X. (2016). Mixed-Mode Chromatography. ResearchGate. [Link]
Polo, M., et al. (2000). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. PubMed. [Link]
Bestchrom. (2025). What is mixed-mode resin? The definitive guide to 2025. [Link]
Albarri, R., et al. (2024). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. Taylor & Francis Online. [Link]
Płotka-Wasylka, J., et al. (2022). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. [Link]
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
Cheméo. Chemical Properties of Benzoic acid, 4-amino-3-hydroxy-, methyl ester (CAS 63435-16-5). [Link]
Diaion. Separation and Refining of Amino acids. [Link]
Ishii, S. (1954). ION-EXCHANGE CHROMATOGRAPHY OF AMINO ACIDS AND PEPTIDES. The Journal of Biochemistry. [Link]
National Center for Biotechnology Information. 4-Amino-3-(3-amino-3-oxopropoxy)benzoic acid. PubChem. [Link]
Csapo, J., et al. Separation and determination of the amino acids by ion exchange column chromatography applying post-column derivatization. Acta Universitatis Sapientiae, Alimentaria. [Link]
Csapo, J., et al. (2008). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. [Link]
Różyło, J. K., & Gwis-Chomicz, D. (1999). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]
University of Warsaw. Separation and Identification of Amino Acids. [Link]
National Center for Biotechnology Information. 4-Amino-3-hydroxybenzoic acid. PubChem. [Link]
Akyüz, E., & Dinç, E. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
A Comprehensive Guide to the Proper Disposal of 4-Amino-3-(3-hydroxypropoxy)benzoic acid
This document provides essential procedural guidance for the safe handling and disposal of 4-Amino-3-(3-hydroxypropoxy)benzoic acid. As researchers and drug development professionals, our commitment to safety and environ...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential procedural guidance for the safe handling and disposal of 4-Amino-3-(3-hydroxypropoxy)benzoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of ourselves, our colleagues, and our shared environment. This guide is structured to provide a deep, practical understanding of the necessary procedures, moving beyond simple instruction to explain the scientific rationale behind each step.
Hazard Identification and Risk Assessment: Know Your Compound
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. While specific toxicological data for 4-Amino-3-(3-hydroxypropoxy)benzoic acid is not extensively published, we can infer its primary hazards based on its structural motifs: a substituted benzoic acid and an aromatic amine. Structurally similar compounds, such as 4-Amino-3-hydroxybenzoic acid and 4-Aminobenzoic acid, are known to be irritants.[1][2][3] Therefore, a cautious and proactive approach is warranted.
The primary anticipated hazards include:
Skin Irritation: Causes skin irritation upon contact.[4]
Eye Irritation: Poses a risk of serious eye irritation.[4]
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
Oral Toxicity: The compound may be harmful if swallowed.[4]
These hazards are summarized in the table below, using GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications from analogous compounds.
Given these risks, all handling and disposal operations must be conducted with appropriate engineering controls (e.g., a chemical fume hood) and Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4-Amino-3-(3-hydroxypropoxy)benzoic acid in any form—pure substance, solution, or waste—donning the correct PPE is mandatory. The rationale is to create a complete barrier between you and the chemical, mitigating the risks of exposure identified above.
Eye and Face Protection: Wear chemical safety goggles or safety glasses with side-shields.[5] If there is a splash hazard, a face shield should be worn in addition to goggles.
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of as hazardous waste.[5]
Body Protection: A fully buttoned laboratory coat is required to protect against skin contact.[5]
Respiratory Protection: For operations that may generate dust or aerosols, such as weighing the solid or cleaning up a spill, a NIOSH-approved respirator may be necessary.[5][6] Always work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[2]
On-Site Waste Management: The Satellite Accumulation Area (SAA)
Proper disposal begins at the point of generation. Federal regulations from the Environmental Protection Agency (EPA) allow for the temporary collection of hazardous waste in designated Satellite Accumulation Areas (SAAs) within the laboratory.[7][8] An SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][9]
Step-by-Step Waste Collection Protocol
Select a Compatible Container:
Choose a container made of a material that will not react with the acidic waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[10] Avoid metal containers, as acidic solutions can react with metals.[11][12]
The container must have a secure, leak-proof screw cap.[9] Ensure the cap is in good condition without cracks or deterioration.[7]
Do not fill the container to more than 90% capacity to allow for expansion and prevent spills.[7][11]
Properly Label the Waste Container:
As soon as the first drop of waste is added, the container must be labeled. Unlabeled containers are a serious safety violation.
The label must include the words "Hazardous Waste" and a clear identification of the contents.[8] List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[8][13]
Record the date when waste accumulation began.[13]
Segregate Your Waste:
This is a critical safety step. Store the waste container for 4-Amino-3-(3-hydroxypropoxy)benzoic acid, which is acidic, separately from bases, oxidizers, and cyanides.[7][12] Storing incompatible chemicals together can lead to violent reactions.
Using secondary containment, such as a plastic tub, is a best practice to contain potential leaks and facilitate segregation.[10][13]
Maintain the SAA:
Keep the waste container securely capped at all times, except when adding waste.[8] Never leave a funnel in the container opening.[8]
Inspect the SAA weekly for any signs of leaks, container deterioration, or improper labeling.[7][9]
Once a waste container is full, it must be moved to the central hazardous waste storage area within three days.[7][8]
Spill and Emergency Procedures
Accidents can happen, and a prepared response is key to mitigating their impact.
Minor Spill (Solid or Liquid)
A minor spill is one that you can clean up in under 10 minutes without risk of significant exposure.[10]
Alert and Secure: Alert personnel in the immediate area.
Don PPE: Ensure you are wearing the full PPE described in Section 2.
Containment:
For solids: Gently cover the spill with an absorbent material. Carefully sweep up the material, avoiding the generation of dust, and place it into a labeled hazardous waste container.[2][10]
For liquids: Absorb the spill with an inert material like vermiculite or sand.[14]
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[10]
Dispose: The container with the spill cleanup materials must be managed as hazardous waste.
Major Spill
If a spill is large, involves highly concentrated material, occurs in a poorly ventilated area, or you feel unable to handle it safely:
Evacuate: Immediately evacuate the area.
Alert: Notify your institution's Environmental Health & Safety (EH&S) department and your supervisor. If there is a fire or medical emergency, call 911.[10]
Secure: If it is safe to do so, close the doors to the affected area to contain vapors.
Await Assistance: Do not re-enter the area. Wait for trained emergency responders.
Final Disposal Pathway: From Lab to Treatment
Under the EPA's Resource Conservation and Recovery Act (RCRA), chemical waste cannot be disposed of down the drain or in the regular trash.[9][15] The only acceptable disposal route is through your institution's licensed hazardous waste management program.
The decision-making process for handling this chemical waste is outlined in the workflow diagram below.
Caption: Waste Management Workflow for 4-Amino-3-(3-hydroxypropoxy)benzoic acid.
A Note on Neutralization
For some acidic waste streams, neutralization is a viable pre-treatment step to reduce corrosivity. For a structurally similar compound, 4-Amino-3-bromobenzoic acid, a recommended procedure involves slowly adding a 5% solution of sodium bicarbonate or sodium carbonate to an aqueous slurry of the waste until the pH is between 6.0 and 8.0.[5] This process must be performed slowly, with stirring, in a fume hood, as it can generate carbon dioxide gas.[5] However, you must consult with your institution's EH&S department before attempting any chemical treatment of a waste stream. Unauthorized treatment can be a regulatory violation. The neutralized solution and any precipitates must still be collected and disposed of as hazardous waste.[5]
Regulatory Imperatives: EPA and OSHA
Two primary federal agencies govern the management of laboratory chemicals:
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[15] Your adherence to the SAA and disposal protocols ensures compliance with RCRA.
Occupational Safety and Health Administration (OSHA): OSHA mandates a safe working environment.[9] This includes requirements for proper chemical storage to prevent accidental reactions, providing adequate PPE, and training employees on the hazards of the chemicals they handle.[16][17]
By following the procedures in this guide, you are fulfilling the core requirements of both these regulatory bodies, ensuring a culture of safety and compliance in your laboratory.
References
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
Benzoic-Acid_2024-06-27.docx. (n.d.). Washington State University. Retrieved from [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
Safety Data Sheet Benzoic acid. (n.d.). Metascience. Retrieved from [Link]
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
Benzoic Acid Standard Safety Data Sheet. (2015, April 16). Restek. Retrieved from [Link]
4-AMINO-3-HYDROXYBENZOIC ACID Safety Data Sheet. (2011, January 3). Georganics Ltd. Retrieved from [Link]
4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved from [Link]
Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved from [Link]
Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.). Stockholm University. Retrieved from [Link]
4-Amino-3-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]
Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University. Retrieved from [Link]
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems, Inc. Retrieved from [Link]
Appendix E – OSHA Respirator Requirements for Selected Chemicals. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
What Are OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage. Retrieved from [Link]
The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 1305431-42-8
Chemical Family: Aminobenzoic Acid Derivative / Ether
Role: Pharmaceutical Intermediate / Organic Building Block[1][2]
Executive Safety Summary
Directive: This guide defines the operational safety standards for handling 4-Amino-3-(3-hydroxypropoxy)benzoic acid . Due to its specific functional groups (primary amine, carboxylic acid, and ether linkage), this compound must be treated as a bio-reactive irritant with potential for sensitization.
Core Safety Philosophy: Treat this substance as a Hazard Category 2 (Skin/Eye Irritant) and Category 3 (Respiratory Irritant) agent. In the absence of comprehensive long-term toxicological data for this specific CAS, we apply the Precautionary Principle , utilizing protocols derived from the structural analog 4-Amino-3-hydroxybenzoic acid.
Risk Assessment & Hazard Identification
The following hazard classification is derived from Structure-Activity Relationship (SAR) analysis and available data for homologous aminobenzoic acids.
Systemic absorption via ingestion (based on analog LD50 < 2000 mg/kg).
Personal Protective Equipment (PPE) Matrix
This matrix dictates the mandatory PPE for all personnel entering the handling zone.
Protection Zone
Equipment Standard
Operational Requirement
Respiratory
NIOSH N95 or EN 149 FFP2
MANDATORY for all solid handling. If handling >10g outside a fume hood, upgrade to P100/P3 half-mask.
Ocular
ANSI Z87.1 / EN 166
Chemical splash goggles. Safety glasses with side shields are insufficient for powder handling.
Dermal (Hand)
Nitrile (0.11 mm)
Double-gloving recommended. Inspect for tears. Change frequency: Every 2 hours or immediately upon splash.
Dermal (Body)
Lab Coat (Cotton/Poly)
Must be buttoned to the neck. Long sleeves required.
Footwear
Closed-toe, non-porous
Synthetic leather or rubber. No mesh sneakers permitted.
Operational Handling Protocol
Phase A: Preparation & Engineering Controls[2]
Primary Barrier: All weighing and transfer operations must occur within a certified chemical fume hood or a powder containment balance enclosure .
Airflow Check: Verify face velocity is between 0.3 – 0.5 m/s before opening the container.
Static Control: Use an ionizing bar or anti-static gun if the powder exhibits high static charge to prevent dispersal.
Phase B: Weighing & Solubilization[2]
Don PPE: Put on N95 respirator before gloves to prevent face contamination.
Container Opening: Tap the container gently on the benchtop to settle contents. Open slowly inside the hood.
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
Solubilization:
Note on Solubility: This compound contains both an acidic group (-COOH) and a basic group (-NH2). It is likely zwitterionic.
Recommended Solvent: DMSO or DMF for stock solutions. For aqueous buffers, pH adjustment (alkaline or acidic) may be required to break the zwitterionic lattice.
Decontamination: Wipe the balance area with a methanol-dampened tissue, followed by a water wipe.
Phase C: Safe Handling Workflow Diagram
The following diagram outlines the critical decision nodes for safe processing.
Figure 1: Operational workflow for handling 4-Amino-3-(3-hydroxypropoxy)benzoic acid, emphasizing the critical control point at the weighing stage.
Emergency Response Protocols
Self-Validating Response System: In any emergency, the priority is Personnel Safety > Containment > Cleanup .
Incident Type
Immediate Action
Secondary Action
Inhalation
Evacuate to fresh air immediately.
If breathing is labored, seek medical attention. Monitor for delayed sensitization (asthma-like symptoms).
Do not inhale smoke (NOx fumes). Wear SCBA if the fire is large.
Waste Disposal & Decontamination[2][10]
Regulatory Compliance: Disposal must adhere to 40 CFR 261 (USA) or local hazardous waste regulations.
Classification: Classify as Non-Halogenated Organic Solid/Liquid .
Segregation: Do not mix with strong oxidizers or strong acids in the waste stream.
Container: Collect in high-density polyethylene (HDPE) or glass containers clearly labeled "Hazardous Waste - Irritant".
Ultimate Disposal: High-temperature incineration is the preferred method to ensure complete destruction of the aromatic ring structure.
Empty Containers: Triple rinse with a suitable solvent (e.g., Methanol) before discarding or recycling. The rinsate must be treated as hazardous waste.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43379838 (Related Analog). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]